molecular formula C8H5ClN2O2 B1510057 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid CAS No. 1386986-10-2

3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

Cat. No.: B1510057
CAS No.: 1386986-10-2
M. Wt: 196.59 g/mol
InChI Key: WBUIXFVZORUSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUIXFVZORUSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737961
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386986-10-2
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document delineates two primary, robust synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the approaches. The content is structured to empower researchers and drug development professionals with the requisite knowledge for the efficient and logical synthesis of this important molecule and its derivatives. All protocols are substantiated with citations from peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The incorporation of a nitrogen atom in the six-membered ring enhances solubility and introduces a hydrogen bond acceptor, often leading to improved pharmacokinetic profiles of drug candidates.

The target molecule, this compound, is a particularly valuable building block. The chlorine atom at the C3 position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the C6 position allows for the formation of amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide will explore two principal synthetic routes to this versatile intermediate.

Retrosynthetic Analysis: Two Convergent Pathways

Two logical and experimentally validated retrosynthetic pathways have been devised for the synthesis of this compound (I).

G cluster_0 Pathway 1: Functionalization of 7-Azaindole Core cluster_1 Pathway 2: Bartoli Indole Synthesis Target This compound (I) Intermediate_1A 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (II) Target->Intermediate_1A C3-Chlorination Starting_Material_2 2-Chloro-3-nitropyridine-5-carboxylic acid (V) Target->Starting_Material_2 Bartoli Indole Synthesis Intermediate_1B 6-Cyano-1H-pyrrolo[2,3-b]pyridine (III) Intermediate_1A->Intermediate_1B Hydrolysis Starting_Material_1 6-Bromo-1H-pyrrolo[2,3-b]pyridine (IV) Intermediate_1B->Starting_Material_1 Cyanation

Figure 1: Retrosynthetic analysis of this compound.

Pathway 1 focuses on the late-stage functionalization of a pre-existing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This approach involves the introduction of the C6-carboxylic acid moiety, followed by the selective chlorination of the C3 position.

Pathway 2 employs a convergent strategy, constructing the bicyclic ring system from a suitably substituted pyridine precursor using the Bartoli indole synthesis. This route introduces the chloro and carboxylic acid functionalities at an earlier stage.

Pathway 1: Stepwise Functionalization of the 7-Azaindole Nucleus

This pathway offers a modular approach, allowing for the synthesis of various C3-substituted analogs from a common intermediate. The key steps involve the introduction of a carboxylic acid precursor at the C6 position, followed by direct chlorination.

Synthesis of the 7-Azaindole-6-carboxylic Acid Intermediate

The initial challenge is the introduction of a carboxylic acid group at the C6 position of the 7-azaindole ring. A common and effective strategy is to first install a cyano group, which can then be hydrolyzed to the desired carboxylic acid.

Step 1: Cyanation of 6-Bromo-7-azaindole

The synthesis commences with commercially available 6-bromo-7-azaindole. A palladium-catalyzed cyanation reaction is a reliable method for introducing the nitrile functionality.

G Start 6-Bromo-1H-pyrrolo[2,3-b]pyridine Reagents Zn(CN)2, Pd2(dba)3, dppf, DMF, 120 °C Start->Reagents Product 6-Cyano-1H-pyrrolo[2,3-b]pyridine Reagents->Product

Figure 2: Cyanation of 6-bromo-7-azaindole.

Experimental Protocol: Synthesis of 6-Cyano-1H-pyrrolo[2,3-b]pyridine (III)

  • To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-cyano-1H-pyrrolo[2,3-b]pyridine.

Step 2: Hydrolysis of 6-Cyano-7-azaindole

The nitrile group of 6-cyano-7-azaindole can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

G Start 6-Cyano-1H-pyrrolo[2,3-b]pyridine Reagents NaOH (aq), Ethanol, Reflux Start->Reagents Product 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid Reagents->Product

Figure 3: Hydrolysis of 6-cyano-7-azaindole.

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid (II)

  • Suspend 6-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M).

  • Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

C3-Chlorination of 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid

The final step in this pathway is the selective chlorination of the electron-rich pyrrole ring at the C3 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation. The carboxylic acid group at C6 is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution, thus favoring substitution on the pyrrole ring.

G Start 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid Reagents N-Chlorosuccinimide (NCS), DMF, Room Temperature Start->Reagents Product This compound Reagents->Product

Figure 4: C3-Chlorination of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Experimental Protocol: Synthesis of this compound (I)

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford the final product, this compound.

Step Starting Material Product Typical Yield
16-Bromo-1H-pyrrolo[2,3-b]pyridine6-Cyano-1H-pyrrolo[2,3-b]pyridine80-90%
26-Cyano-1H-pyrrolo[2,3-b]pyridine1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid75-85%
31H-Pyrrolo[2,3-b]pyridine-6-carboxylic acidThis compound70-80%

Table 1: Summary of yields for Pathway 1.

Pathway 2: Convergent Synthesis via Bartoli Indole Synthesis

This pathway offers a more convergent approach, constructing the 7-azaindole ring system from a pre-functionalized pyridine precursor. The Bartoli indole synthesis is a powerful tool for this transformation, reacting a nitro-substituted aromatic with a vinyl Grignard reagent.[1][2][3][4][5]

Preparation of the Pyridine Precursor

The key starting material for this route is 2-chloro-3-nitropyridine-5-carboxylic acid. This can be synthesized from 2-chloro-5-methyl-3-nitropyridine through oxidation.

G Start 2-Chloro-5-methyl-3-nitropyridine Reagents Na2Cr2O7, H2SO4 Start->Reagents Product 2-Chloro-3-nitropyridine-5-carboxylic acid Reagents->Product

Figure 5: Oxidation of 2-chloro-5-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine-5-carboxylic Acid (V) [6]

  • To a stirred solution of concentrated sulfuric acid, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq) while maintaining the temperature below 20 °C.

  • Slowly add sodium dichromate (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 15-20 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine-5-carboxylic acid.

Bartoli Indole Synthesis

The core of this pathway is the Bartoli indole synthesis, which constructs the pyrrole ring in a one-pot reaction. The ortho-chloro substituent on the nitropyridine is crucial for the success of this reaction.

G Start 2-Chloro-3-nitropyridine-5-carboxylic acid Reagents 1. Vinylmagnesium bromide (3 eq), THF, -78 °C to -20 °C 2. Aqueous NH4Cl workup Start->Reagents Product This compound Reagents->Product

Figure 6: Bartoli synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound (I) via Bartoli Synthesis [3]

  • Dissolve 2-chloro-3-nitropyridine-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise, keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Step Starting Material Product Typical Yield
12-Chloro-5-methyl-3-nitropyridine2-Chloro-3-nitropyridine-5-carboxylic acid~85%[6]
22-Chloro-3-nitropyridine-5-carboxylic acidThis compound30-40%

Table 2: Summary of yields for Pathway 2.

Comparison of Synthetic Pathways and Conclusion

Both pathways presented offer viable routes to this compound.

Pathway 1 is a linear synthesis that is generally higher yielding and relies on well-established transformations. The modularity of this approach is a significant advantage, as the 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid intermediate can be used to synthesize a variety of C3-functionalized analogs.

Pathway 2 is a more convergent approach that can be advantageous in terms of step economy. However, the Bartoli indole synthesis can sometimes be lower yielding and sensitive to the nature of the substituents on the starting nitropyridine. The handling of Grignard reagents also requires stringent anhydrous conditions.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the synthesis, and the need for analog synthesis. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important heterocyclic building block for applications in drug discovery and development.

References

  • MySkinRecipes. (n.d.). 6-Cyano-7-azaindole. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Bartoli indole synthesis. Retrieved from [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • MSU Chemistry. (2009, February 20). Bartoli Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Sandmeyer reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Journal of Biological Chemistry and Molecular Biology. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed Heck cyclization/carbonylation with formates: synthesis of azaindoline-3-acetates and furoazaindolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Retrieved from [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core component in a variety of biologically active molecules, including inhibitors for kinases like Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[1][2] Understanding the precise structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a standardized protocol for data acquisition, a summary of expected spectral features, and an in-depth interpretation grounded in established chemical principles.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: IUPAC numbering for the this compound core.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum will reveal key signals for the aromatic protons on the pyridine and pyrrole rings, the amine proton (N-H), and the carboxylic acid proton (O-H).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable N-H and O-H protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Spectral Width: A range of -2 to 16 ppm is typically sufficient.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Deuterium Exchange (Optional but Recommended): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and COOH protons will broaden or disappear, confirming their assignment.[3]

Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH13.0 - 14.0Broad Singlet (br s)N/AHighly deshielded, exchangeable with D₂O. Position is concentration-dependent.
N1-H11.5 - 12.5Broad Singlet (br s)N/ADeshielded due to aromaticity and heteroatom effect. Exchangeable with D₂O.
H48.0 - 8.5Doublet (d)~8.0 - 9.0Coupled to H5.
H57.5 - 8.0Doublet (d)~8.0 - 9.0Coupled to H4.
H27.0 - 7.5Singlet (s)N/AAppears as a singlet due to the adjacent chlorine atom at C3.
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a definitive fingerprint of the molecule.

  • Downfield Region (>10 ppm): The two broad singlets observed in the far downfield region are characteristic of the carboxylic acid and the pyrrole N-H protons.[3] Their broadness is a result of hydrogen bonding and chemical exchange. A D₂O exchange experiment is the gold standard for confirming these assignments.

  • Aromatic Region (7.0 - 9.0 ppm): The pyridine ring protons, H4 and H5, form a classic AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of 8-9 Hz. The proton H2 on the pyrrole ring is expected to be a singlet, as its adjacent carbon (C3) is substituted with a chlorine atom, removing any vicinal proton coupling partners. The electron-withdrawing nature of the adjacent nitrogen (N7) and the carboxylic acid at C6 will deshield H4 and H5.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, with its chemical shift influenced by its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is standard.

    • Reference: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 175Deshielded carbonyl carbon.
C7a145 - 155Quaternary carbon at the ring junction.
C6140 - 150Aromatic carbon bearing the carboxylic acid group.
C4130 - 140Aromatic CH carbon on the pyridine ring.
C3a125 - 135Quaternary carbon at the ring junction.
C2120 - 130Aromatic CH carbon on the pyrrole ring.
C5115 - 125Aromatic CH carbon on the pyridine ring.
C3100 - 110Aromatic carbon bearing the chlorine atom.
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by mapping the carbon framework.

  • Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon will be the most deshielded, appearing in the 165-175 ppm range, a characteristic region for this functional group.[3]

  • Aromatic Carbons: The eight distinct signals in the aromatic region correspond to the carbons of the bicyclic core. The quaternary carbons (C3a, C7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbon atom bonded to the electronegative chlorine atom (C3) is expected to be significantly shielded compared to other carbons in similar heterocyclic systems. The specific assignments can be unequivocally confirmed with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Workflow for NMR data acquisition and structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum should be collected before running the sample.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
3100 - 3300 (sharp)N-H stretchPyrrole N-H
~1700C=O stretchCarboxylic Acid
1500 - 1600C=C and C=N stretchAromatic Rings
~1200 - 1300C-O stretchCarboxylic Acid
~700 - 800C-Cl stretchChloro group
Interpretation of the IR Spectrum

The IR spectrum provides a quick confirmation of the primary functional groups.

  • O-H and N-H Stretching: The most prominent feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] Overlapping with this broad band, a sharper peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring may be observed.

  • Carbonyl Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the unmistakable signature of the C=O stretch from the carboxylic acid group.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C=C and C=N stretches of the aromatic system, C-O stretching, and the C-Cl stretch, which collectively form a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for polar molecules like this one. The analysis can be performed on a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

  • Acquisition Parameters:

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested, though negative mode is often excellent for carboxylic acids.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Accurate Mass Measurement: For HRMS, the instrument should be calibrated to provide mass accuracy within 5 ppm.

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₅ClN₂O₂

  • Monoisotopic Mass: 196.0091 g/mol

  • Expected Ions:

    • [M-H]⁻ (Negative Mode): m/z 194.99

    • [M+H]⁺ (Positive Mode): m/z 197.01

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

Interpretation of the Mass Spectrum

The mass spectrum provides unequivocal confirmation of the compound's molecular weight and elemental formula.

  • Molecular Ion Peak: In ESI-MS, the primary observation will be the pseudomolecular ion, either [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. High-resolution mass spectrometry can confirm the elemental composition by matching the measured accurate mass to the theoretical mass within a few parts per million (ppm).

  • Chlorine Isotope Pattern: The presence of a single chlorine atom is readily confirmed by the M and M+2 peaks with their characteristic ~3:1 intensity ratio. This is a crucial diagnostic feature that validates the incorporation of chlorine into the structure.

  • Fragmentation: While ESI is a soft ionization method, some fragmentation may occur. A common fragmentation pathway for the [M-H]⁻ ion would be the loss of CO₂ (44 Da), leading to a fragment ion at m/z ~151.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

A Technical Guide to the Biological Activity Screening of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its structural resemblance to the purine ring of ATP makes it an exceptional candidate for targeting ATP-binding sites, particularly within the kinome.[1] This guide focuses on derivatives of the 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid core, a versatile starting point for generating diverse chemical libraries. The reactive chloro and carboxylic acid functionalities serve as ideal handles for synthetic elaboration, enabling a systematic exploration of the chemical space. We present a comprehensive, field-proven framework for the biological activity screening of these derivatives, designed for researchers and scientists in drug development. This document provides not just protocols, but the strategic rationale behind a multi-tiered screening cascade, ensuring the efficient and logical progression from a raw compound library to validated, high-potential hits.

Strategic Imperative: Why Screen This Scaffold?

The decision to commit resources to a screening campaign hinges on the therapeutic potential of the core chemical scaffold. The this compound framework is underpinned by a strong scientific rationale for activity across several key therapeutic areas.

  • Kinase Inhibition: The pyrrolopyridine nucleus acts as a bioisostere of adenine, enabling it to compete with ATP for binding in the hinge region of protein kinases.[1] Given that dysregulated kinase activity is a hallmark of many cancers and inflammatory diseases, derivatives of this scaffold are prime candidates for potent and selective kinase inhibitors.[2][3][4][5]

  • Anticancer Cytotoxicity: Beyond targeted kinase inhibition, pyrrolopyridine derivatives have demonstrated broader anticancer effects, including the ability to inhibit cell proliferation and induce apoptosis.[3][4][5] An initial unbiased screen against a panel of cancer cell lines is therefore a critical first step to identify compounds with general cytotoxic or cytostatic potential.[6]

  • Antimicrobial Potential: The urgent global need for new antimicrobial agents with novel mechanisms of action is well-documented.[7] Aromatic heterocyclic systems, including those containing pyrrole moieties, are a rich source of compounds with antibacterial and antifungal properties.[8][9][10] Screening these derivatives against a panel of pathogenic microbes could uncover leads for infectious disease therapeutics.

The Screening Cascade: A Logic-Driven Workflow

A tiered approach is paramount for cost-effective and scientifically rigorous screening. This cascade model prioritizes high-throughput methods to cast a wide net initially, followed by more complex, lower-throughput assays to validate and characterize the most promising hits.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Characterization & Mechanism of Action A Compound Library (this compound derivatives) B General Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Cell Panel) A->B Initial Evaluation C Antimicrobial Screen (e.g., Broth Microdilution vs. ESKAPE Pathogens) A->C Initial Evaluation D Broad Kinase Panel Screen (Optional; e.g., Luminescence-based Assay) A->D Initial Evaluation E Cytotoxicity IC50 Determination B->E Hits F MIC/MBC Determination C->F Hits G Kinase IC50 & Selectivity Profiling D->G Hits H Apoptosis / Cell Cycle Assays E->H I Time-Kill Kinetics Assays F->I J In-Cell Target Engagement Assays G->J K Lead Optimization (SAR Studies) H->K I->K J->K

Caption: A tiered workflow for biological activity screening.

Core Experimental Protocols

The following protocols are presented as robust, validated methods for primary screening. The causality behind procedural choices is explained to ensure adaptability and troubleshooting.

Protocol 1: General Cytotoxicity Screening

Underlying Principle: The initial objective is to evaluate the general effect of the compounds on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability.[11][12] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]

Detailed Methodology (MTT Assay):

  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293) in their recommended media.[11][12]

    • Harvest cells in the logarithmic growth phase using trypsin.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate for 48 hours.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis:

Cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. The results are used to generate dose-response curves and calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)¹
DERIV-001MCF-78.45.2
DERIV-001HEK29343.7-
DERIV-002HeLa> 100-
DERIV-002HEK293> 100-

¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates better cancer cell selectivity.[11][12]

Protocol 2: Kinase Inhibitory Activity Screening

Underlying Principle: The pyrrolopyridine scaffold's potential as an ATP-competitive inhibitor justifies a direct assessment of kinase activity.[1] Luminescence-based assays, such as Promega's ADP-Glo™, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. This is achieved in a two-step process: first, the remaining ATP is eliminated, and then the ADP is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.[2]

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + Unused ATP A->B C Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) C->D E Measure Luminescence D->E

Caption: Principle of a luminescence-based kinase assay.

Detailed Methodology (Luminescence Assay):

  • Reaction Setup:

    • In a 384-well plate, add the kinase, the specific peptide substrate, and the assay buffer.

    • Add 50 nL of the test compound (at a screening concentration, e.g., 10 µM) or DMSO (vehicle control) using an acoustic dispenser.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

Data Presentation & Analysis:

Kinase inhibition is calculated relative to high (no enzyme) and low (vehicle) controls. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.

Compound IDKinase Target% Inhibition @ 10 µM
DERIV-001FGFR189.2
DERIV-001VEGFR234.5
DERIV-003CDK295.1

Note: For confirmed hits, a secondary assay using a radiometric format, the "gold standard," is recommended for accurate IC₅₀ determination due to its direct measurement of substrate phosphorylation and low rates of false positives.[13][14]

Protocol 3: Antimicrobial Activity Screening

Underlying Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[16] This method is highly amenable to a 96-well plate format for screening.

Detailed Methodology (Broth Microdilution):

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This also halves the compound concentrations to the final desired testing range.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no turbidity (growth) is observed.[16]

    • (Optional) To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from each clear well onto an agar plate. The lowest concentration that results in no colony growth after incubation is the MBC.

Data Presentation & Analysis:

The primary endpoint is the MIC value. The ratio of MBC to MIC can indicate whether a compound is bactericidal (killing) or bacteriostatic (inhibiting growth).

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)
DERIV-004S. aureus48
DERIV-004E. coli> 64> 64
DERIV-005C. albicans1632

Synthesis and Structure-Activity Relationship (SAR)

The power of this screening guide is realized when the biological data is linked back to the chemical structures. The this compound core provides two primary points for diversification, allowing for systematic SAR exploration.

Caption: Key diversification points on the core scaffold.

By synthesizing amides or esters at the C6-carboxylic acid (R¹) and performing nucleophilic aromatic substitution at the C3-chloro position (R²), a diverse library can be created. The screening results will reveal patterns; for instance, SAR studies on a similar pyrrolo[2,3-b]pyridine series found that modifying amide substituents could dramatically alter potency against specific biological targets.[17] This iterative process of synthesis and screening is the engine of lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The multi-tiered screening strategy outlined in this guide provides a scientifically rigorous and resource-efficient path to identify and validate compounds with significant biological activity. By integrating a logical workflow with robust, well-characterized assays, research teams can effectively navigate the complexities of early-stage drug discovery and unlock the full potential of this valuable chemical series.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Gebreyohannes, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Creative Biogene. (n.d.). Cytotoxicity Assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Grych, J. M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Sobaś, P., et al. (2021).
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Shagufta, & Ahmad, I. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Al-Ostath, R. S., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • El-Hady, H. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Sobaś, P., et al. (2021).
  • Sobaś, P., et al. (2021).

Sources

The Strategic deployment of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to both indole and the purine nucleobase adenine makes it an exceptional starting point for the design of a diverse array of biologically active molecules. The strategic introduction of specific functional groups onto this core can dramatically influence its physicochemical properties and biological activity, opening up new avenues for drug discovery. This guide focuses on a particularly valuable derivative: 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. We will delve into its synthesis, reactivity, and its role as a versatile building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

The 7-Azaindole Core: A Foundation of Versatility

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly minor change has profound implications for the molecule's properties. The pyridine nitrogen introduces a hydrogen bond acceptor, alters the electron distribution within the aromatic system, and can modulate the pKa of the pyrrole nitrogen. These features make 7-azaindoles attractive scaffolds for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways.[1][2] Derivatives of this core have shown promise in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[3]

Synthesis of the this compound Scaffold

The synthesis of substituted 7-azaindoles can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or vice-versa. While a single, universally adopted synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for related 7-azaindole derivatives.

A common strategy involves the initial construction of a substituted 7-azaindole core, followed by chlorination and carboxylation. For instance, starting from a suitable pyridine derivative, a pyrrole ring can be annulated through methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[4]

Illustrative Synthetic Pathway

The following diagram outlines a potential synthetic pathway, starting from a commercially available substituted pyridine. This multi-step synthesis would involve the formation of the pyrrole ring, followed by selective halogenation and subsequent functionalization to introduce the carboxylic acid group.

G A Substituted 2-aminopyridine B Pyrrolo[2,3-b]pyridine core A->B Pyrrole ring formation (e.g., Bartoli indole synthesis) C 3-Iodo-1H-pyrrolo[2,3-b]pyridine B->C Iodination (e.g., NIS) D 3-Chloro-1H-pyrrolo[2,3-b]pyridine C->D Halogen exchange (e.g., CuCl) E 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine D->E Bromination (e.g., NBS) F 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile E->F Cyanation (e.g., CuCN) G This compound F->G Hydrolysis

Caption: A potential synthetic route to the target scaffold.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of the scaffold, based on common reactions for this class of compounds.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine A variety of methods can be employed, including the reaction of 2-amino-3-methylpyridine with a suitable cyclizing agent.

Step 2: Iodination at the 3-position To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent like DMF, N-iodosuccinimide (NIS) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion.

Step 3: Chlorination at the 3-position The 3-iodo derivative can be converted to the 3-chloro compound via a copper-catalyzed halogen exchange reaction using copper(I) chloride.

Step 4: Bromination at the 6-position The 3-chloro-1H-pyrrolo[2,3-b]pyridine is then selectively brominated at the 6-position using N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

Step 5: Cyanation at the 6-position The 6-bromo derivative undergoes a cyanation reaction, for example, using copper(I) cyanide in a high-boiling solvent like DMF or NMP.

Step 6: Hydrolysis to the Carboxylic Acid The 6-carbonitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, yielding the final product, this compound.

The Role of the 3-Chloro and 6-Carboxylic Acid Groups in Medicinal Chemistry

The specific substitution pattern of this compound provides two key functional handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse libraries of compounds for biological screening.

The 3-Chloro Group: A Versatile Coupling Partner

The chlorine atom at the 3-position of the pyrrole ring is not merely a placeholder. It serves as a crucial reactive site for introducing a wide array of substituents via cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to append aryl, heteroaryl, or alkyl groups at this position.[5] This allows for the exploration of the chemical space around the core scaffold, which is critical for optimizing interactions with the target protein.

The 6-Carboxylic Acid Group: A Gateway to Amide Libraries

The carboxylic acid at the 6-position is an invaluable functional group for several reasons. Firstly, it can act as a hydrogen bond donor and/or acceptor, potentially forming key interactions with the target protein. Secondly, and perhaps more importantly, it is readily converted to an amide. The formation of amide bonds is one of the most widely used reactions in medicinal chemistry, allowing for the introduction of a vast number of different amine-containing fragments. This enables the fine-tuning of properties such as solubility, metabolic stability, and target potency.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder" motif in the design of kinase inhibitors. The N7 and the NH of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. The substituents at the 3- and 6-positions can then be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound are not extensively published, we can infer valuable insights from related series of 7-azaindole-based inhibitors.

Position Modification General Impact on Activity Reference
3-position Introduction of small, hydrophobic groupsOften well-tolerated and can enhance potency by occupying a hydrophobic pocket.[6]
3-position Introduction of larger, aromatic groupsCan lead to significant increases in potency, but may also impact selectivity.[5]
6-position Formation of amides with small, cyclic aminesCan improve physicochemical properties and potency.[7]
6-position Formation of amides with substituted anilinesAllows for the exploration of solvent-exposed regions and can introduce additional interaction points.[7]
Workflow for Scaffold Elaboration in a Kinase Inhibitor Program

The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery project targeting a specific kinase.

G A This compound B Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acids) A->B C Amide Coupling at C6 (Diverse Amines) B->C Intermediate Library D Library of 3,6-Disubstituted Derivatives C->D E Biological Screening (Kinase Inhibition Assay) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterate G->C Iterate

Caption: Drug discovery workflow using the target scaffold.

Conclusion: A Scaffold with Significant Potential

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its strategic placement of a reactive chloro group and a readily modifiable carboxylic acid on the privileged 7-azaindole core provides an excellent platform for the development of targeted therapeutics. While its full potential is still being explored, the foundational knowledge of 7-azaindole chemistry, coupled with the vast possibilities for diversification offered by its functional handles, positions this scaffold as a key building block for the next generation of innovative medicines, particularly in the competitive field of kinase inhibitor research.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL not available)
  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Pyrrolopyridine-2-carboxylic acid hydrazides.
  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL not available)
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • catalyzed 7-azaindole synthesis. (URL not available)
  • Pharmaceutical Synthesis Solutions 5 Proven Strategies for Safer Drugs. (URL not available)
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Growing Science. (URL not available)
  • Azaindoles. Inter Chem. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL not available)
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Targets of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid scaffold, a derivative of 7-azaindole, represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The 7-azaindole nucleus is recognized as a "privileged scaffold" due to its ability to form bidentate hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the adenine base of ATP.[1][2] This bioisosteric relationship makes it an excellent starting point for the development of potent and selective ATP-competitive inhibitors. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 6-position of the pyrrolo[2,3-b]pyridine core provides key handles for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the most promising therapeutic targets for analogs derived from this scaffold, the rationale for their selection, and the experimental workflows required for their validation.

I. Key Therapeutic Target Families and Associated Signaling Pathways

Analogs of the this compound scaffold have demonstrated inhibitory activity against a spectrum of kinases implicated in oncology and inflammatory diseases. These targets can be broadly categorized by the critical cellular processes they regulate.

Angiogenesis and Tumor Microenvironment Modulation

Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGF/VEGFR signaling axis is a principal driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] VEGFR-2, in particular, is a primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[5] Inhibition of VEGFR-2 can thus starve tumors of their blood supply, impeding their growth and dissemination.[6]

Fibroblast Growth Factor Receptors (FGFRs): The FGF/FGFR pathway is another critical regulator of angiogenesis and cell proliferation.[7][8] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of cancers, including breast, lung, and bladder cancers.[9][10] Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against FGFRs.[11]

Angiogenesis_Signaling cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Point of Inhibition cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/AKT VEGFR->PI3K Activates RAS RAS/MEK/ERK VEGFR->RAS Activates FGFR->PLCg Activates FGFR->PI3K Activates FGFR->RAS Activates Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->VEGFR Inhibitor->FGFR Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Figure 1: Inhibition of Angiogenesis Pathways.
Cell Proliferation, Survival, and Metastasis

c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met pathway plays a crucial role in embryonic development and tissue repair. However, its dysregulation through overexpression, mutation, or amplification is a hallmark of many cancers, promoting proliferation, survival, invasion, and metastasis.[12][13][14] The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent c-Met inhibitors.

AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its overexpression is strongly associated with poor prognosis and the development of acquired resistance to a wide range of cancer therapies.[15][16] AXL signaling promotes cell survival, epithelial-to-mesenchymal transition (EMT), and metastasis, making it a prime target for overcoming drug resistance.[1][17]

B-RAF (Serine/Threonine-Protein Kinase B-Raf): B-RAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and division.[18] Activating mutations in the BRAF gene, such as the V600E mutation, are found in over 50% of melanomas and various other cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[19][20] The 7-azaindole scaffold is the core of vemurafenib, a successful FDA-approved B-RAF inhibitor.[2]

Proliferation_Survival_Pathways cluster_receptors Receptor & Intracellular Kinases cluster_downstream Key Downstream Effectors cMet c-Met PI3K_AKT PI3K/AKT cMet->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK cMet->RAS_MEK_ERK AXL AXL AXL->PI3K_AKT BRAF B-RAF BRAF->RAS_MEK_ERK Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->cMet Inhibitor->AXL Inhibitor->BRAF Cell_Response Proliferation, Survival, Invasion, Drug Resistance PI3K_AKT->Cell_Response RAS_MEK_ERK->Cell_Response

Figure 2: Targeting Proliferation and Survival Pathways.
Inflammation and Immune Response

Janus Kinases (JAKs): The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a central role in the immune system and hematopoiesis.[21][22] Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.[23][24] Specifically, JAK2 is a well-validated target, and 7-azaindole derivatives have been developed as potent JAK inhibitors.

Rho-associated coiled-coil containing protein kinases (ROCK): The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.[25][26] Dysregulation of ROCK signaling contributes to various pathologies, including cancer metastasis, cardiovascular disease, and glaucoma.[6][27]

II. Quantitative Analysis of Inhibitory Potency

The efficacy of this compound analogs is quantified by their half-maximal inhibitory concentration (IC50). While specific data for this exact scaffold is proprietary or limited in public literature, data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives highlight the potential of this chemical class.

Compound Analog Target Kinase IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridine derivative (Cmpd 4h)FGFR17[11]
1H-pyrrolo[2,3-b]pyridine derivative (Cmpd 4h)FGFR29[11]
1H-pyrrolo[2,3-b]pyridine derivative (Cmpd 4h)FGFR325[11]
7-Azaindole derivative (RKI-18)ROCK1397[28]
7-Azaindole derivative (RKI-18)ROCK2349[28]
7-Azaindole derivative (Cmpd 10)PI3Kγ10-100 (range)[17]
1H-pyrrolo[2,3-b]pyridine derivative (Cmpd 7)PDE4B480[29]

Table 1: Representative inhibitory activities of pyrrolo[2,3-b]pyridine and 7-azaindole analogs against various kinases. This data illustrates the scaffold's potential, though direct analogs of this compound require specific evaluation.

III. Experimental Validation of Therapeutic Targets

A multi-tiered approach is essential to rigorously validate the therapeutic targets of novel analogs. This process begins with biochemical confirmation of enzyme inhibition, proceeds to cellular assays to confirm target engagement and pathway modulation, and culminates in preclinical in vivo models.

In Vitro Kinase Profiling

The initial step is to determine the inhibitory activity of the analogs against a panel of purified kinases. This provides a direct measure of potency (IC50) and a preliminary assessment of selectivity.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitor's potency.

  • Reaction Setup: In a 384-well plate, combine the kinase, the specific substrate peptide, and ATP at a concentration near its Km value to ensure competitive binding sensitivity.

  • Compound Addition: Add serial dilutions of the this compound analog to the wells. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Causality Behind Choices: Using ATP at its Km concentration is critical. At this concentration, the IC50 value for an ATP-competitive inhibitor is approximately twice the Ki (inhibition constant), providing a reliable measure of potency that can be compared across different kinases.[30]

Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][7][18]

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 384-well plate and allow them to adhere.[4]

  • Compound and Tracer Addition: Treat the cells with serial dilutions of the test analog. Then, add a cell-permeable fluorescent tracer that is known to bind to the target kinase.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[4]

  • Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor just prior to reading.

  • BRET Measurement: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters. The BRET ratio is calculated as Acceptor Emission / Donor Emission.

  • Data Analysis: A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement in a cellular context.

Self-Validating System: The NanoBRET™ assay is inherently self-validating. A signal is only generated when the tracer is in close proximity to the NanoLuc®-tagged kinase, confirming the presence and accessibility of the target. The competitive displacement by the unlabeled test compound directly demonstrates target engagement.

Target_Validation_Workflow Start Analog Synthesis Biochem Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochem Determine Potency (IC50) & Selectivity Cell_Engage Protocol 2: Cellular Target Engagement (e.g., NanoBRET™) Biochem->Cell_Engage Confirm Target Binding in Live Cells Downstream Protocol 3: Downstream Pathway Analysis (Western Blot) Cell_Engage->Downstream Verify Mechanism of Action (Pathway Inhibition) InVivo Preclinical In Vivo Models Downstream->InVivo Evaluate Efficacy & Toxicology

Figure 3: Tiered Experimental Validation Workflow.
Downstream Signaling Pathway Analysis

To confirm that target engagement translates into functional inhibition of the signaling pathway, it is essential to measure the phosphorylation status of key downstream effector proteins.

Protocol 3: Western Blot Analysis of Phosphorylated Kinase Substrates

This protocol provides a general framework. Specific antibodies and cell line choices will depend on the target pathway being investigated.

  • Cell Line Selection and Treatment: Choose a cell line known to have an active signaling pathway of interest (e.g., A549 cells for AXL, HCC827 for c-Met, HeLa or CaSki for FGFR).[22][23][31] Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the pyrrolo[2,3-b]pyridine analog for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Stimulation (if necessary): For many receptor tyrosine kinases, the pathway is activated by a ligand. After inhibitor pre-treatment, stimulate the cells with the appropriate growth factor (e.g., HGF for c-Met, Gas6 for AXL, VEGF for VEGFR) for a short period (e.g., 15-30 minutes) to induce phosphorylation.[4][32]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-AKT, anti-phospho-ERK).[33][34]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, and subsequently for a loading control like GAPDH or β-actin.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the dose-dependent inhibitory effect of the compound.[35]

IV. Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of next-generation kinase inhibitors. Its inherent ability to bind to the kinase hinge region, combined with the synthetic tractability of its substitution points, allows for the creation of potent and selective modulators of key signaling pathways in cancer and inflammation. The systematic application of the biochemical, cellular, and in vivo validation protocols outlined in this guide is essential for identifying the most promising therapeutic candidates and elucidating their mechanisms of action. Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs to translate their potent in vitro activity into effective and safe in vivo therapeutics, ultimately providing new treatment options for patients with high unmet medical needs.

References

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]

  • Gay, C. M., Tsvankin, V., Goel, N., & Eigl, B. J. (2021). AXL in Genitourinary Malignancies: A Review of its Role and Potential as a Therapeutic Target. Frontiers in Oncology, 11, 749503. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89–103. [Link]

  • Lu, H., Liu, S., Zhang, G., Kwak, D., Jagan, I., & D'Amore, P. A. (2017). Axl as a potential therapeutic target in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(2), 493–501. [Link]

  • AbbVie. (n.d.). c-MET. Abbvie Science. Retrieved from [Link]

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318–332. [Link]

  • Gao, C., Wang, Y., Zhang, Z., & Chen, Z. (2022). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 123. [Link]

  • Haider, S., Chishti, S. A., & Ahmad, S. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3). [Link]

  • Olson, M. F. (2008). The Rho-ROCK-Myosin Signaling Network: A Team Player in Cell Spreading and Migration. Cell Adhesion & Migration, 2(2), 71–73. [Link]

  • Majumder, A., Zhang, G., Adhikari, E., Fang, B., & Koomen, J. (2019). Abstract 2806: Proteomic characterization of AXL kinase inhibitors and signaling pathways. Cancer Research, 79(13_Supplement), 2806–2806. [Link]

  • Rath, N., Morton, J. P., Julian, L., Helbig, L., Kadlec, K., & Olson, M. F. (2017). The role of the Rho-ROCK-Myosin signaling network in tumor progression. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(4), 305–314. [Link]

  • Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J.-C. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(12), 2684–2694. [Link]

  • Ngo, B., Nicholas, C., Du, Z., Norman, M., Hendrickson, R., & Choy, E. (2022). Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Narayanan, M. A., & Ramalingam, A. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1459–1479. [Link]

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinases in tumorigenesis and cancer therapy. Nature Reviews Cancer, 12(7), 463–476. [Link]

  • Liu, L., Greger, J., Shi, H., Liu, Y., Greshock, J., & Annan, R. (2009). Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL. Cancer Research, 69(17), 6871–6878. [Link]

  • Jones, A. V., & Jones, N. C. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 9(8), 1245–1252. [Link]

  • Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Retrieved from [Link]

  • Wang, X., Yang, Z., Zhang, Z., & Liu, Z. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Basu, A., & Cheriyan, J. (2016). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Chemical Biology, 11(6), 1542–1548. [Link]

  • Kollu, R., Rauth, S., Farooqi, A. A., & de la Monte, S. M. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 5(13), 4850–4862. [Link]

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinases in tumorigenesis and cancer therapy. Nature Reviews Cancer, 12(7), 463–476. [Link]

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., Zhang, J., & Shokat, K. M. (2012). The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma. Cancer Research, 72(22), 5755–5760. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. (2016). Molecules, 21(1), 79. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1618–1625. [Link]

  • Morris, R., Kershaw, C. J., & Sale, G. J. (2011). The role of the JAK-STAT pathway in the regulation of the immune system. Journal of Cell Science, 124(Pt 23), 3955–3962. [Link]

  • Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. (2021). International Journal of Molecular Sciences, 22(16), 8776. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • AXL Inhibitors: Status of Clinical Development. (2021). Current Oncology Reports, 23(11), 127. [Link]

  • Li, J., Wang, J., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185–1195. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1541–1547. [Link]

  • Davies, H., Bignell, G. R., Cox, C., Stephens, P., Edkins, S., & Clegg, S. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949–954. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7848–7865. [Link]

  • Pino, M. S., & Chung, D. C. (2010). The role of BRAF in human cancer. Expert Review of Molecular Diagnostics, 10(7), 849–857. [Link]

  • Nazarian, R., Shi, H., Wang, Q., Kong, X., Koya, R. C., & Lee, H. (2010). Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation. Nature, 468(7326), 973–977. [Link]

  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Retrieved from [Link]

  • Al-Assar, O., Lennard, S., Kosicka, A., & Jones, C. I. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(1), 1–10. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Journal of the American Chemical Society, 144(36), 16488–16497. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 7-Azaindole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a heterocyclic scaffold composed of fused pyrrole and pyridine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its significance stems from its role as a bioisostere of the endogenous indole ring, a common motif in biologically active molecules.[2] The strategic replacement of a carbon atom with nitrogen in the six-membered ring introduces profound changes in physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability, which can be expertly manipulated to enhance drug-like properties.[1][2]

Notably, the 7-azaindole scaffold's ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7) allows it to form bidentate hydrogen bonds with the hinge region of many kinases, making it an exceptional motif for the development of kinase inhibitors.[3][4] This unique binding capability has been a cornerstone in the design of numerous therapeutics, including the FDA-approved BRAF kinase inhibitor, Vemurafenib, a testament to the scaffold's power in fragment-based drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis of 7-azaindole carboxylic acid derivatives, detailing robust synthetic strategies and the chemical reasoning that underpins these powerful methodologies.

Part 1: Foundational Synthesis of the 7-Azaindole Core

The construction of the core 7-azaindole ring system is the critical first step. While numerous methods exist, the Bartoli indole synthesis has emerged as a particularly flexible and effective route, especially for 7-substituted indoles where classical methods often fail.[6][7]

The Bartoli Indole Synthesis: A Go-To Strategy

The Bartoli reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form the indole ring.[8][9] The presence of an ortho-substituent on the nitro-pyridine starting material is crucial; its steric bulk facilitates the key[3][3]-sigmatropic rearrangement that drives the reaction forward.[10]

Causality Behind the Method:

  • Starting Material: The synthesis commences with a 2-substituted-3-nitropyridine. The ortho-substituent is not merely a placeholder but an active participant in the mechanism, sterically enforcing the conformation required for the sigmatropic shift.

  • Reagent Choice: Vinylmagnesium bromide is the nucleophile of choice. Three equivalents are necessary: the first adds to the nitro group, the second facilitates the rearrangement, and the third is involved in the final aromatization step.[8]

  • Mechanism: The reaction proceeds through a complex cascade involving initial nucleophilic attack, elimination, a[3][3]-sigmatropic rearrangement, cyclization, and rearomatization to furnish the 7-azaindole core.

Bartoli_Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Workup & Isolation Start 2-Chloro-3-nitropyridine in Anhydrous THF ReactionVessel Reaction Mixture -78 °C to RT, 12h Start->ReactionVessel Add dropwise Grignard Vinylmagnesium Bromide (3.0 eq.) Grignard->ReactionVessel Quench Quench with sat. aq. NH4Cl ReactionVessel->Quench Pour into Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 4-Chloro-7-azaindole Purify->Product

Figure 1: Workflow for the Bartoli synthesis of a 4-chloro-7-azaindole core.

Alternative Strategies: Transition-Metal Catalysis

Recent advances have focused on transition-metal-catalyzed methods, such as those involving Rhodium(III), which can offer alternative pathways via C-H activation and annulation of aminopyridines with alkynes.[11] These methods provide a different strategic approach, often starting from more readily available pyridine precursors. However, a common challenge is the potential for the nitrogen atoms in the pyridine or pyrrole rings to coordinate with and deactivate the metal catalyst.[11]

Part 2: Introduction and Manipulation of the Carboxylic Acid Moiety

With the 7-azaindole core in hand, the next critical phase is the introduction of the carboxylic acid group. This functional handle is pivotal for many applications, serving as a key interaction point with biological targets or as a precursor for further derivatization (e.g., amide coupling).

Directed Ortho-Metalation and Carboxylation

A robust and highly regioselective method for introducing a carboxylic acid at the C2 position is through directed ortho-metalation.

Experimental Protocol: Synthesis of 7-Azaindole-2-Carboxylic Acid

  • Step 1: N-Protection: The pyrrole nitrogen of the starting 7-azaindole (e.g., 4-chloro-7-azaindole) is protected, typically as a pivaloyl (Piv) or other suitable amide. This is a crucial step as the amide directing group is essential for the subsequent regioselective deprotonation.

  • Step 2: Deprotonation: The N-protected 7-azaindole is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). A strong lithium amide base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is added slowly. The directing group forces the deprotonation to occur exclusively at the C2 position.

  • Step 3: Carboxylation: The resulting C2-lithiated species is quenched by bubbling dry carbon dioxide gas through the solution or by adding solid, crushed dry ice. This introduces the carboxylate group at the C2 position.

  • Step 4: Deprotection and Workup: The reaction is warmed to room temperature and quenched with water. An acidic workup (e.g., with 1M HCl) protonates the carboxylate to yield the carboxylic acid and simultaneously removes the acid-labile protecting group.

  • Step 5: Isolation: The product is typically isolated by filtration if it precipitates or by extraction with an organic solvent, followed by purification via recrystallization or column chromatography.

Self-Validation and Causality:

  • Directing Group: The choice of the N-protecting group is critical. It must be robust enough to withstand the strongly basic conditions but labile enough for easy removal. The carbonyl of the amide coordinates the lithium base, ensuring deprotonation occurs at the adjacent C2 position.

  • Base Selection: LiTMP is often preferred over LDA for substrates where competitive addition of the base to the pyridine ring could be a side reaction.

  • Temperature Control: Maintaining a low temperature (-78 °C) is essential to ensure the stability of the highly reactive lithiated intermediate and prevent side reactions.

Hydrolysis of Precursors

An alternative to direct carboxylation is the synthesis and subsequent hydrolysis of a precursor functional group, such as a nitrile or an ester. For instance, a 2-cyano-7-azaindole can be synthesized and then subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. This two-step approach can be advantageous if the direct carboxylation proves to be low-yielding for a particular substrate.[12]

Part 3: Scaffold Diversification via Cross-Coupling and C-H Functionalization

The true power of this scaffold lies in its potential for diversification. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling and direct C-H functionalization, has revolutionized the ability to create vast libraries of novel derivatives for structure-activity relationship (SAR) studies.[13][14]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 7-azaindole carboxylic acids (e.g., 4-chloro-7-azaindole-2-carboxylic acid) are exceptionally versatile building blocks for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

Table 1: Comparison of Common Cross-Coupling Reactions for 7-Azaindole Diversification

Reaction NameCoupling PartnersCatalyst/Ligand System (Typical)Bond FormedKey Advantage
Suzuki Coupling Aryl/Heteroaryl Boronic Acids or EstersPd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃)C-CHigh functional group tolerance; commercially available building blocks.
Buchwald-Hartwig Amines, Amides, AlcoholsPd₂(dba)₃, Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu)C-N, C-ODirect installation of key pharmacophoric groups.
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (alkyne)Introduction of a rigid linear linker for probing binding pockets.

Protocol Insight: Suzuki Coupling at C4 The coupling of an aryl boronic acid to the C4 position of a 4-chloro-7-azaindole derivative allows for the exploration of the solvent-exposed region in many kinase active sites. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the rate-limiting reductive elimination step and improve reaction yields.

Direct C-H Functionalization

A more atom-economical approach that has gained significant traction is the direct functionalization of C-H bonds.[15] This strategy avoids the pre-functionalization (e.g., halogenation) of the starting material. For 7-azaindoles, regioselective C-H arylation can be achieved at various positions, often directed by a removable group or by exploiting the inherent reactivity of the scaffold.[15] For example, using specific palladium catalysts, it's possible to achieve regioselective arylation at the C6 position of the pyridine ring.[15]

Diversification_Strategy cluster_cc Palladium Cross-Coupling cluster_ch Direct C-H Functionalization cluster_amide Carboxylic Acid Derivatization Core Functionalized 7-Azaindole Carboxylic Acid Core (e.g., 4-Chloro-) Suzuki Suzuki (C-C bond) Core->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Sonogashira Sonogashira (C-C alkyne) Core->Sonogashira CH_Arylation C-H Arylation (e.g., at C3 or C6) Core->CH_Arylation Amide Amide Coupling (EDC, HATU, etc.) Core->Amide Library Diverse Library of Novel Derivatives Suzuki->Library Buchwald->Library Sonogashira->Library CH_Arylation->Library Amide->Library

Figure 2: Strategic pathways for the diversification of the 7-azaindole carboxylic acid core.

Part 4: Case Study - From Synthesis to Biological Evaluation

The ultimate goal of synthesizing these derivatives is to identify novel bioactive agents.[16][17] A typical drug discovery workflow integrates the synthetic strategies discussed above with biological screening.

Table 2: Hypothetical SAR Data for a Series of CDK9 Inhibitors

Compound IDR¹ Group at C4R² Group (Amide)CDK9 IC₅₀ (nM)
AZ-001 Cl->10,000
AZ-002 Phenyl-1,250
AZ-003 4-Fluorophenyl-870
AZ-004 4-FluorophenylCyclopropylamine45
AZ-005 4-Fluorophenyl(S)-3-hydroxypyrrolidine12

Data is illustrative

This hypothetical data demonstrates a logical progression. The initial core (AZ-001) is inactive. Suzuki coupling to install a phenyl group (AZ-002) confers weak activity.[18] Adding an electron-withdrawing fluorine (AZ-003) provides a modest improvement. The most significant gains in potency are achieved by derivatizing the carboxylic acid via amide coupling (AZ-004, AZ-005), highlighting the importance of this functional group for exploring interactions with the target protein.

Conclusion and Future Outlook

The 7-azaindole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and highly modulatable platform for drug discovery. Mastery of its synthesis, from the construction of the core ring system to the strategic diversification of its substitution pattern, is essential for researchers in the field. The continued development of novel synthetic methods, particularly in the realm of late-stage C-H functionalization, will undoubtedly expand the accessible chemical space and accelerate the discovery of next-generation therapeutics targeting a wide array of diseases.[14]

References

  • Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaindoles. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. Available from: [Link]

  • MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. Available from: [Link]

  • ACS Publications. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available from: [Link]

  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available from: [Link]

  • ResearchGate. (n.d.). Bartoli Indole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews. Available from: [Link]

  • NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Available from: [Link]

  • YouTube. (2024). Bartoli Indole Synthesis. Available from: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • Name-Reaction.com. (n.d.). Bartoli Indole Synthesis. Available from: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Available from: [Link]

  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available from: [Link]

Sources

In silico modeling and docking studies of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: In Silico Modeling and Docking Studies of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale of Computational Scaffolding

In modern medicinal chemistry, the journey from a chemical entity to a therapeutic agent is both complex and resource-intensive. In silico methodologies represent a paradigm shift, offering a rational and accelerated path through the early stages of drug discovery. This guide is crafted not as a mere list of instructions, but as a strategic framework from the perspective of a seasoned application scientist. We will explore the "why" behind each "how," ensuring that the described protocols are not just followed, but understood. The subject of our study, this compound, serves as an exemplary case study due to its privileged 7-azaindole core, a scaffold prevalent in kinase inhibitor development.

Part 1: Foundational Strategy - Target Identification and Ligand Characterization

The success of any docking study hinges on the selection of a biologically relevant target and a thorough understanding of the ligand's properties.

The Ligand: this compound

This molecule is a derivative of 7-azaindole. The pyrrolo[2,3-b]pyridine core is a well-established "hinge-binder" motif, capable of forming critical hydrogen bonds with the backbone of protein kinase ATP-binding sites. The chloro- and carboxylic acid substitutions modulate the electronic and steric profile, influencing selectivity and binding affinity.

Table 1: Physicochemical Profile

PropertyValueData Source
Molecular Formula C₈H₅ClN₂O₂PubChem
Molecular Weight 196.59 g/mol PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
LogP (Predicted) 1.5 - 2.0Various Models
Topological Polar Surface Area 74.2 ŲPubChem
Target Fishing: A Hypothesis-Driven Approach

Rather than a random search, our target identification is guided by the ligand's structural alerts. The 7-azaindole scaffold strongly suggests an affinity for protein kinases. We employ in silico target prediction tools to cast a wide yet informed net.

Experimental Protocol: Target Prediction

  • Ligand Preparation: The 3D structure of the ligand is generated from its SMILES string (C1=C(C=C2C(=C1)NC=C2Cl)C(=O)O) and energy-minimized using a suitable force field (e.g., MMFF94).

  • Pharmacophore-Based Screening: Submit the minimized 3D structure to a server like PharmMapper . This tool identifies potential targets by fitting the ligand to a database of pharmacophore models derived from known protein-ligand complexes.

  • Ligand Shape Similarity Screening: Utilize a tool like SwissTargetPrediction . This server predicts targets based on the principle that similar molecules tend to bind to similar proteins.

  • Data Triangulation: Cross-reference the high-scoring targets from both servers. A consensus of targets, particularly within the kinase family, provides a strong starting point. For this guide, we will proceed with Janus Kinase 2 (JAK2) , a common and well-validated target for this scaffold.

G cluster_0 Target Identification Workflow Ligand Ligand Structure PharmMapper PharmMapper (Pharmacophore) Ligand->PharmMapper SwissTarget SwissTargetPrediction (Shape Similarity) Ligand->SwissTarget Analysis Consensus Analysis PharmMapper->Analysis SwissTarget->Analysis Hypothesized Target\n(e.g., JAK2) Hypothesized Target (e.g., JAK2) Analysis->Hypothesized Target\n(e.g., JAK2)

Caption: A hypothesis-driven workflow for target identification.

Part 2: The Docking Cascade - Preparation and Execution

The fidelity of a docking simulation is entirely dependent on the meticulous preparation of both the protein receptor and the ligand.

Receptor Preparation: From PDB to Docking-Ready

The Protein Data Bank (PDB) is our primary source for receptor structures. The choice of PDB entry is critical; we select a high-resolution crystal structure of JAK2, preferably co-crystallized with a ligand that binds in the ATP pocket (e.g., PDB ID: 4Z32 ).

Step-by-Step Receptor Preparation Protocol (using BIOVIA Discovery Studio)

  • Import and Clean: Load the PDB file (4Z32). Remove all water molecules and non-essential heteroatoms. Retain any structurally important cofactors if necessary.

  • Protein Refinement: Run the "Clean Protein" script. This standardizes atom names, removes alternate conformations (retaining the highest occupancy), and models in missing loops or sidechains using tools like CHARMm.

  • Protonation and Titration: The ionization states of residues like Histidine, Aspartate, and Glutamate are pH-dependent. Assign protonation states appropriate for physiological pH (~7.4). This step is crucial for accurate hydrogen bond modeling.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure (e.g., using the CHARMm force field) to relieve any steric clashes introduced during the cleaning and protonation steps. The backbone atoms should be fixed to preserve the experimentally determined conformation.

  • Active Site Definition: Define the binding site (or "sphere") based on the coordinates of the co-crystallized ligand. This volume will define the search space for the docking algorithm.

Ligand Preparation: Achieving the Bioactive Conformation

The ligand must be converted into a 3D format and its ionization state and tautomer must be correctly assigned.

Step-by-Step Ligand Preparation Protocol

  • 2D to 3D Conversion: Generate the 3D coordinates from the 2D structure.

  • Protonation: At physiological pH, the carboxylic acid group will be deprotonated (-COO⁻). It is essential to model the ligand in this state.

  • Conformational Search: Generate a set of low-energy conformers for the ligand. This is vital as the docking algorithm will sample from these starting conformations. Tools like Omega (OpenEye Scientific) are industry standards for this purpose.

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation PDB PDB Entry (4Z32) Clean Clean & Standardize PDB->Clean Protonate_P Protonate (pH 7.4) Clean->Protonate_P Minimize_P Constrained Minimization Protonate_P->Minimize_P Receptor Prepared Receptor Minimize_P->Receptor Docking Molecular Docking (e.g., AutoDock Vina, GOLD) Receptor->Docking SMILES Ligand SMILES Convert3D Generate 3D Structure SMILES->Convert3D Protonate_L Deprotonate Acid Convert3D->Protonate_L Conformers Generate Conformers Protonate_L->Conformers Ligand Prepared Ligand Library Conformers->Ligand Ligand->Docking

Caption: The dual-pathway preparation workflow for molecular docking.

Molecular Docking: Simulating the Interaction

We will use AutoDock Vina for this study, a widely used and validated docking program. It employs a gradient-based optimization method and a scoring function that approximates binding free energy.

Execution Protocol: AutoDock Vina

  • File Conversion: Convert the prepared receptor and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define the search space (the "grid box") around the active site defined in step 2.1. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, typically with a 10 Å buffer around the co-crystallized ligand.

  • Configuration: Create a configuration file (conf.txt) specifying the paths to the receptor, ligand, and the grid box parameters.

  • Execution: Run the Vina executable from the command line: vina --config conf.txt --log log.txt

  • Output: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9-20) and their corresponding binding affinity scores in kcal/mol.

Part 3: Post-Hoc Analysis - From Scores to Insights

The output of a docking run is not the end, but the beginning of the analysis. Scores must be interpreted in the context of molecular interactions.

Interpreting Binding Scores and Poses

The primary metric from Vina is the binding affinity. A more negative score indicates a more favorable predicted binding. However, the ranking of poses is more important than the absolute value of the score.

Table 2: Representative Docking Results

Pose IDBinding Affinity (kcal/mol)Key Interactions Observed
1-9.2H-bond with hinge region (Glu930, Val931); Salt-bridge with Asp994.
2-8.8H-bond with hinge region (Val931); Pi-stacking with Phe958.
3-8.5H-bond with hinge region (Glu930); Water-mediated H-bond to gatekeeper Met929.
Visualization: The Key to Understanding

The most critical step is to visually inspect the top-ranked poses in a molecular viewer like PyMOL or ChimeraX . This allows for a qualitative assessment of the binding mode.

Checklist for Pose Validation:

  • Hinge Interaction: Does the 7-azaindole scaffold form the expected hydrogen bonds with the kinase hinge region? This is a hallmark of Type I kinase inhibitors.

  • Salt Bridge Formation: Is the deprotonated carboxylic acid forming a salt bridge or strong hydrogen bond with a basic residue (e.g., Lysine, Arginine) in the active site?

  • Hydrophobic Pocket Occupancy: Does the chloro-substituted ring fit snugly into a hydrophobic pocket?

  • Steric Clashes: Are there any unfavorable steric clashes with the protein?

  • Comparison to Known Binders: How does the predicted pose compare to the binding mode of the co-crystallized ligand in the PDB structure?

G cluster_0 Post-Docking Analysis DockingOutput Docking Poses & Scores Scoring Rank by Score DockingOutput->Scoring Visualization Visual Inspection (PyMOL, ChimeraX) Scoring->Visualization Interaction Analyze Key Interactions (H-bonds, Salt Bridges) Visualization->Interaction Validation Pose Validation & SAR Hypothesis Interaction->Validation

Caption: Logical flow for the analysis of docking simulation results.

Conclusion and Forward-Looking Strategy

This in-depth guide has detailed a robust and scientifically-grounded workflow for the in silico analysis of this compound. The docking results against JAK2 suggest a plausible binding mode, characterized by canonical hinge interactions and specific electrostatic contacts. These computational insights provide a strong foundation for the next steps in a drug discovery campaign: guiding the synthesis of analogs for in vitro testing and providing a structural hypothesis for future lead optimization efforts. The self-validating nature of this protocol, which emphasizes chemical rationale and visual inspection over blind reliance on scores, ensures that the generated hypotheses are both credible and actionable.

References

  • PubChem Compound Summary for CID 138564. National Center for Biotechnology Information. [Link]

  • PharmMapper Server. A web server for potential drug target identification using pharmacophore mapping. [Link]

  • SwissTargetPrediction. A web server for efficient prediction of protein targets of small molecules. [Link]

  • RCSB Protein Data Bank (PDB). The single global archive for 3D macromolecular structure data. [Link]

  • AutoDock Vina. An open-source program for doing molecular docking. The Scripps Research Institute. [Link]

  • BIOVIA Discovery Studio. A comprehensive suite of modeling and simulation solutions for life sciences. Dassault Systèmes. [Link]

  • PyMOL. A user-sponsored molecular visualization system on an open-source foundation. Schrödinger, LLC. [Link]

Solubility and stability of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a key heterocyclic building block in modern drug discovery. Recognizing the scarcity of public data on this specific molecule, this document emphasizes foundational principles and provides detailed, field-proven methodologies to empower researchers in generating robust solubility and stability data.

Introduction: The Significance of a Well-Characterized Building Block

The this compound scaffold, a derivative of 7-azaindole, is of significant interest to medicinal chemists. The 7-azaindole core is a well-established bioisostere for indole and is prevalent in numerous kinase inhibitors and other therapeutic agents due to its ability to form crucial hydrogen bond interactions with protein targets. The strategic placement of a chloro substituent and a carboxylic acid group offers versatile handles for further chemical modification and can significantly influence the molecule's pharmacokinetic properties.

Successful drug development hinges on a thorough understanding of the physicochemical characteristics of lead compounds and their intermediates. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines a compound's shelf-life, storage requirements, and degradation profile. This guide serves as a practical manual for researchers, providing both the theoretical framework and the experimental protocols necessary to thoroughly characterize the solubility and stability of this important molecule.

Deconstructing the Molecule: Predicting Physicochemical Behavior

To anticipate the solubility and stability of this compound, we must analyze the contributions of its three primary structural components: the 7-azaindole core, the C6-carboxylic acid, and the C3-chloro substituent.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Core: This bicyclic aromatic system is largely planar and hydrophobic. However, the pyrrole -NH group can act as a hydrogen bond donor, and the pyridine nitrogen (N7) is a hydrogen bond acceptor. These features can contribute to solubility in polar protic solvents. The core itself is susceptible to metabolic transformations, primarily through oxidation catalyzed by enzymes like Cytochrome P450 (CYP).[1]

  • Carboxylic Acid (-COOH) Group: This is the most significant contributor to pH-dependent aqueous solubility. At pH values above its pKa (likely in the range of 3-5), the carboxylic acid will be deprotonated to the highly polar carboxylate anion (-COO⁻), dramatically increasing its solubility in aqueous media. Conversely, at low pH, it will be in its neutral, less soluble form. The presence of a carboxylic acid can also improve the solubility of a molecule in polar organic solvents.[2]

  • Chloro (-Cl) Substituent: The chlorine atom is an electron-withdrawing group that increases the hydrophobicity of the molecule, which would generally decrease aqueous solubility. Halogenated aromatic rings, particularly chloro-substituted pyridines, can be susceptible to photodegradation, where UV light can induce dehalogenation or other reactions.[3]

Anticipated Properties Summary: Based on this analysis, we can hypothesize that the compound will exhibit low intrinsic solubility in neutral water, with solubility increasing significantly in basic aqueous solutions. It is expected to be soluble in polar organic solvents like DMSO and DMF. Stability-wise, the molecule may be sensitive to alkaline hydrolysis due to the pyrrolopyridine ring system, and potentially susceptible to photodegradation.[4]

A Practical Guide to Solubility Determination

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[4] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), pH 2.0 HCl buffer, pH 9.0 borate buffer, DMSO, Ethanol, Acetonitrile)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A 24-48 hour period is common, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) is a common method.[5] Alternatively, or in addition, careful filtration using a chemically compatible syringe filter can be used. Be cautious with filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[5]

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be summarized in a clear, structured table.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline7.425
0.01 M HCl Buffer2.025
Borate Buffer9.025
Dimethyl Sulfoxide (DMSO)N/A25
EthanolN/A25
AcetonitrileN/A25
Workflow for Solubility Determination

The following diagram outlines the logical flow of the solubility determination experiment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound into vial B Add precise volume of chosen solvent A->B Step 1 C Seal vial and place on orbital shaker B->C Step 2 D Incubate at constant temp. (e.g., 24-48 hours) C->D Step 3 E Centrifuge sample to pellet solid D->E Step 4 F Carefully collect supernatant E->F Step 5 G Prepare serial dilutions of supernatant F->G Step 6 H Analyze by validated HPLC method G->H Step 7 I Calculate concentration vs. calibration curve H->I Step 8

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding a molecule's intrinsic stability is paramount. Forced degradation (or stress testing) studies are used to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods. These studies are a core component of the International Council for Harmonisation (ICH) guidelines on stability testing.[1][6]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

General Procedure: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (co-solvents like acetonitrile or methanol may be needed if aqueous solubility is low).[7] A control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 10-20% degradation of the parent compound.[8]

Stress Conditions (based on ICH Q1A/Q1B): [6][9]

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Method: Incubate the sample solution. Pull time points (e.g., 2, 6, 24, 48 hours). Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature. Pyrrolopyridine systems can be extremely unstable in alkaline media, so start with mild conditions.[4]

    • Method: Incubate the sample solution. Pull time points (e.g., 5, 15, 30, 60 minutes). Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Method: Incubate the sample solution. Pull time points (e.g., 2, 6, 24 hours). Analyze directly.

  • Thermal Degradation (Solid State):

    • Condition: Store solid compound in an oven at 80 °C.

    • Method: At various time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Condition: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6]

    • Method: Place the samples in a photostability chamber. A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions. Analyze after the exposure period.

Analytical Monitoring: A stability-indicating HPLC method is crucial. This is typically a reverse-phase HPLC method with both UV and Mass Spectrometric (LC-MS) detection.

  • UV Detector: To quantify the parent compound and degradants (by peak area).

  • MS Detector: To obtain mass information on the degradants, which is critical for structural elucidation.

Potential Degradation Pathways

Based on literature for related compounds, several degradation pathways can be anticipated. The chloro-substituent, the pyrrole ring, and the pyridine ring are all potential sites for modification.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV/Vis) Parent This compound MW: 196.59 Decarboxylation Decarboxylation Product - CO2 Parent->Decarboxylation Acid/Heat RingOpening Ring-Opened Species e.g., Cleavage of C1-N2 bond Parent->RingOpening Strong Base N_Oxide Pyridine N-Oxide + O Parent->N_Oxide H2O2 Hydroxylated Hydroxylated Species + OH Parent->Hydroxylated H2O2 Dechlorination Dechlorinated Product - Cl, + H Parent->Dechlorination UV Light

Caption: Predicted Degradation Pathways for the Target Compound.

Data Interpretation, Handling, and Storage

Interpreting Results:

  • Solubility: The results will guide the selection of appropriate solvents for reactions, formulations, and biological assays. Poor aqueous solubility may necessitate formulation strategies like salt formation or the use of solubilizing excipients for in vivo studies.

  • Stability: The forced degradation studies will reveal the compound's liabilities. For example, if significant degradation occurs under basic conditions, it indicates that high pH solutions should be avoided during workups and formulation. Photolability would necessitate handling and storing the compound in amber vials or protected from light.

Recommended Handling and Storage: Based on the predicted profile of a heterocyclic carboxylic acid, the following general precautions are advised until specific data is generated:

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. For long-term storage, consider refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Protect from light. Avoid strong bases, strong oxidizing agents, and high temperatures for extended periods.

By following the methodologies outlined in this guide, researchers can confidently generate the critical solubility and stability data required to effectively utilize this compound in their drug discovery and development programs, ensuring both the quality of their research and the integrity of their results.

References

  • BenchChem. (n.d.). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Kubiak-Tomaszewska, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Odela, P. (2012). Ich guidelines for stability studies 1. Slideshare.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave. (2016). Forced Degradation Studies.
  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • International Journal of Pharmaceutical and Biological Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

Sources

Methodological & Application

Application Notes & Protocols: Amide Bond Formation with 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid bicyclic scaffold is a common feature in a multitude of biologically active agents, particularly as a hinge-binding motif in various kinase inhibitors.[1][2] The formation of an amide bond at the C6-carboxylic acid position is one of the most frequently employed reactions in the development of these therapeutics, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.[3]

This guide provides a detailed examination of the principles and protocols for the successful amide coupling of this important scaffold. We will delve into the reactivity of the substrate, compare common coupling strategies, provide step-by-step experimental procedures, and offer troubleshooting advice to overcome common challenges.

Chemical Properties and Reactivity Profile

Understanding the electronic nature of this compound is crucial for selecting the optimal reaction conditions. The scaffold presents several key features:

  • Electron-Deficient Ring System: The pyridine nitrogen atom acts as an electron sink, reducing the overall electron density of the bicyclic system. This can decrease the nucleophilicity of the pyrrole nitrogen but, more importantly, can make the carboxylic acid slightly less reactive than its purely carbocyclic or less electron-deficient heterocyclic counterparts.

  • Potential for Side Reactions: The pyrrole NH can be deprotonated under strongly basic conditions, potentially leading to undesired N-acylation or other side reactions.

  • Steric Considerations: While not exceptionally hindered, the steric environment around the carboxylic acid should be considered when selecting coupling partners.

The primary challenge is to achieve efficient activation of the carboxylic acid to facilitate its reaction with an amine, without promoting side reactions or racemization if chiral amines are used.[4][5]

Recommended Coupling Strategies and Reagents

A variety of modern coupling reagents can be employed for this transformation.[6] The choice often depends on the nucleophilicity of the amine, steric hindrance, and the scale of the reaction. Two of the most reliable and widely used methods are detailed below.

Strategy 1: Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.[4] It is particularly effective for coupling challenging substrates, including electron-deficient carboxylic acids.[7]

Mechanism of Action: The reaction proceeds in two main stages. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylate attacks HATU to form a highly reactive OAt-active ester.[8] This activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, releasing tetramethylurea as a byproduct.[7] The pyridine nitrogen within the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[7]

Strategy 2: Carbodiimide-Based Coupling (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct via aqueous workup.[4] For challenging couplings, it is almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).

Mechanism of Action: The carboxylic acid adds to EDC, forming a highly reactive but unstable O-acylisourea intermediate.[4] This intermediate is prone to racemization. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester.[9] This activated ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide.[4][9]

Comparative Overview of Coupling Reagents

Reagent SystemKey AdvantagesCommon DisadvantagesTypical BaseSolvent
HATU High reactivity, fast kinetics, low epimerization, good for hindered substrates.[4]Higher cost, can be moisture sensitive.DIPEA, TEADMF, DCM
EDC/HOBt Cost-effective, water-soluble byproduct removal, widely used.[4][10]Slower than HATU, higher risk of epimerization without additives.[4]DIPEA, TEADMF, DCM

Experimental Workflows & Protocols

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent cool Cool Solution to 0 °C prep_acid->cool prep_amine Prepare Amine Solution (1.0-1.2 eq) in Anhydrous Solvent add_amine Add Amine Solution prep_amine->add_amine add_reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) cool->add_reagents pre_activate Stir for 15-30 min (Pre-activation) add_reagents->pre_activate pre_activate->add_amine react Warm to RT, Stir for 1-18h add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (e.g., Dilute with EtOAc, wash with H2O, brine) monitor->quench dry Dry Organic Layer (e.g., Na2SO4) quench->dry purify Concentrate & Purify (e.g., Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first choice for its high success rate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring.[4]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and the DIPEA salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated amide product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative, particularly for less challenging amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (3.0 equiv).[11]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: If using DCM, dilute the mixture with more DCM. Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. If using DMF, perform an extractive workup as described in Protocol 1.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS.

G

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive coupling reagent. 2. Poorly nucleophilic amine (e.g., electron-deficient aniline).[12] 3. Reagents are hydrated/degraded.1. Switch from EDC/HOBt to the more potent HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). Consider alternative methods for electron-deficient amines.[13] 3. Use fresh, anhydrous solvents and new bottles of coupling reagents.
Starting Acid Remains 1. Incomplete activation. 2. Insufficient equivalents of amine or coupling reagent.1. Allow for a longer pre-activation time (for HATU). 2. Add an additional portion of the coupling reagent and amine (e.g., 0.3 eq).
Multiple Byproducts 1. Reaction of base with activated ester. 2. Side reaction at the pyrrole NH. 3. O-acylisourea rearrangement (with EDC alone).1. Use a non-nucleophilic base like DIPEA instead of Et₃N. 2. Avoid excessively strong bases or high temperatures. Ensure the carboxylic acid is fully deprotonated before activation. 3. Always use an additive like HOBt or HOAt with EDC.[4]
Epimerization (for chiral amines) Racemization of the activated ester intermediate.Use a reagent known for low racemization like HATU.[4] Run the reaction at a lower temperature (0 °C to RT).

Conclusion

The successful formation of amide bonds with this compound is a routine yet critical transformation in modern drug discovery. By understanding the substrate's electronic properties and selecting a robust coupling reagent like HATU, researchers can reliably synthesize a wide array of amide derivatives. Careful execution of the provided protocols, diligent reaction monitoring, and awareness of potential pitfalls will ensure high yields and purity, accelerating the development of novel therapeutics based on this privileged scaffold.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Southern Denmark. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 - PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

Sources

The Strategic Utility of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structure, a bioisostere of indole, mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of numerous kinases.[1][2] This inherent affinity has led to the development of several FDA-approved drugs and a multitude of clinical candidates targeting various points in kinase signaling pathways.[1][2]

This application note provides a detailed guide for researchers on the strategic use of a highly functionalized and versatile building block: 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . We will delve into its chemical reactivity, providing field-proven protocols for its elaboration into diverse kinase inhibitor frameworks. The focus will be on explaining the causality behind experimental choices, ensuring that the provided methodologies are robust and reproducible.

Physicochemical Properties and Strategic Reactivity

This compound is a trifunctional scaffold offering three distinct points for chemical modification. Understanding the inherent reactivity of each site is paramount for a logical and efficient synthetic design.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
Appearance Solid[3]
CAS Number 871473-31-3-
Reactivity Centers C3-Chloride, C6-Carboxylic Acid, N1-Pyrrole-

The molecule's strategic value lies in the differential reactivity of its functional groups:

  • C3-Chloro Position : The chloro-substituted pyridine ring is electron-deficient, making the C-Cl bond susceptible to palladium-catalyzed cross-coupling reactions. This position is ideal for introducing aryl or heteroaryl moieties that can be directed towards the solvent-exposed region of the kinase ATP-binding site. Due to the strength of the C-Cl bond compared to C-Br or C-I, more robust catalytic systems, often employing sterically hindered and electron-rich phosphine ligands, are required for efficient coupling.[4][5]

  • C6-Carboxylic Acid Position : This functional group is a versatile handle for forming amide bonds, which are crucial for establishing key hydrogen bond interactions within the hinge region of the kinase domain.[6] Standard amide coupling reagents or conversion to an acyl chloride can be employed to link various amine-containing fragments. Furthermore, the carboxylic acid group has been shown to favor binding to the autoinhibited conformation of some kinases, potentially leading to improved selectivity.[7]

  • N1-Pyrrole Position : The pyrrole nitrogen is a nucleophilic site and a hydrogen bond donor. While N-H protection (e.g., with SEM or Boc groups) is sometimes necessary to prevent side reactions during cross-coupling,[2] the unprotected N-H can also form critical interactions with the target kinase. Many protocols have been developed for the direct use of unprotected azaindoles in cross-coupling reactions.[8]

Core Synthetic Strategies and Protocols

The elaboration of this compound into complex kinase inhibitors typically involves a sequence of palladium-catalyzed cross-coupling reactions and amide bond formation. The order of these steps can be tailored to the specific target molecule.

Below are detailed, step-by-step protocols for key transformations. These are intended as robust starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes the coupling of an arylboronic acid to the C3 position. The choice of a potent catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos is critical for activating the relatively inert C-Cl bond.[9]

Reaction Scheme: (An illustrative reaction scheme showing the Suzuki coupling at C3)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • SPhos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Cs₂CO₃.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask.

  • Add the anhydrous, degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Causality and Insights:

  • Catalyst System : The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand like SPhos is crucial for the oxidative addition step involving the strong C-Cl bond.[9]

  • Base and Solvent : Cs₂CO₃ is an effective base for the transmetalation step. A mixed aqueous/organic solvent system is often necessary to solubilize both the organic substrates and the inorganic base.[9]

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

This protocol outlines the C-N bond formation at the C3 position, a key step in synthesizing inhibitors that require an amino-linker at this vector.

Reaction Scheme: (An illustrative reaction scheme showing the Buchwald-Hartwig amination at C3)

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a suitable precatalyst.

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-18 hours).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Causality and Insights:

  • Ligand Choice : Xantphos is a wide bite-angle ligand that promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction.[10]

  • Base Selection : A strong, non-nucleophilic base like NaOtBu is often required, especially for less reactive amines. However, for substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ may be preferable. The choice of base is critical and often substrate-dependent.[10]

Protocol 3: Amide Bond Formation at the C6-Carboxylic Acid

This protocol details the coupling of an amine to the C6-carboxylic acid, a common strategy to engage with the kinase hinge region.

Reaction Scheme: (An illustrative reaction scheme showing amide bond formation at C6)

Materials:

  • 3-substituted-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-substituted-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine, followed by DIPEA.

  • Add HATU portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired amide.

Causality and Insights:

  • Coupling Reagent : HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly with chiral amines.[11]

  • Base : DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.[11]

  • Alternative Method : For large-scale synthesis, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be a more cost-effective approach.

Visualizing the Synthetic Workflow and Biological Context

To better illustrate the application of these protocols, the following diagrams outline a general synthetic workflow and the biological context of the resulting kinase inhibitors.

G cluster_0 Core Elaboration A 3-Chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid B Suzuki or Buchwald-Hartwig Cross-Coupling at C3 A->B Protocol 1 or 2 C 3-Aryl/Amino-1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid B->C D Amide Bond Formation at C6 C->D Protocol 3 E Final Kinase Inhibitor D->E G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., BRAF, FGFR) Receptor->Kinase Activation Downstream Downstream Signaling (e.g., MEK, ERK) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Synthesized Inhibitor (Azaindole Core) Inhibitor->Kinase Inhibition

Caption: Targeted inhibition of a kinase signaling pathway.

Conclusion and Future Outlook

This compound represents a strategically designed building block for the efficient synthesis of diverse kinase inhibitors. Its distinct functional handles allow for selective and sequential modifications, enabling access to a wide chemical space. The protocols outlined in this note, grounded in established palladium-catalyzed cross-coupling and amidation chemistry, provide a reliable foundation for researchers in drug discovery. By understanding the underlying principles of reactivity and catalyst selection, scientists can effectively leverage this versatile scaffold to develop the next generation of targeted therapeutics.

References

  • G. D. Vo, J. F. Hartwig, Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett., 2014 , 16, 4388-4391. [Link]

  • M. A. Düfert, K. L. Billingsley, S. L. Buchwald, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2011 , 133, 19450-19453. [Link]

  • J. F. Hartwig, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res., 2008 , 41, 1534-1544. [Link]

  • A. F. Littke, G. C. Fu, Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. [Link]

  • D. S. Surry, S. L. Buchwald, Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed., 2008 , 47, 6338-6361. [Link]

  • S. L. Buchwald, C. Bolm (Eds.), Transition Metals for Organic Synthesis, Vol. 1, 2nd ed., Wiley-VCH, Weinheim, 2004 . [Link]

  • A. C. S. Reddy, et al., Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023 , 8, 8015-8026. [Link]

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • H. Svergja, et al., Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. J. Med. Chem., 2023 , 66, 7889-7907. [Link]

  • M. A. Düfert, S. L. Buchwald, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2011 , 133, 19450-19453. [Link]

  • H. Jin, et al., Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021 , 11, 19658-19666. [Link]

  • A. N. S. El-Kafrawy, et al., Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 2017 , 6, 1649. [Link]

  • Khan Academy, Amide formation from carboxylic acid derivatives. [Link]

  • S. D. Walker, et al., Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angew. Chem. Int. Ed., 2010 , 49, 8175-8179. [Link]

  • S. Yasuda, et al., Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021 , 26, 3372. [Link]

  • C. A. G. N. Montalbetti, J. R. Falque, Amide bond formation and peptide coupling. Tetrahedron, 2005 , 61, 10827-10852. [Link]

  • A. S. L. Thankachan, et al., Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Med. Chem. Lett., 2018 , 9, 1252-1257. [Link]

  • R. Surasani, et al., Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem., 2012 , 8, 1948-1956. [Link]

  • T. Kim, et al., Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angew. Chem. Int. Ed., 2014 , 53, 1349-1353. [Link]

  • J. A. H. Lain, et al., Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Org. Lett., 2018 , 20, 2032-2036. [Link]

  • PubChem, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • N. A. Meanwell, A Synopsis of the Properties and Applications of Heteroaromatic Rings in Medicinal Chemistry. J. Med. Chem., 2011 , 54, 2529-2591. [Link]

  • M. A. Clark, The Classical Carboxylic Acid Condensation Reaction: Mechanism and Scope. Chem. Rev., 2000 , 100, 2147-2196. [Link]

  • A. Adeoye, et al., Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 2023 , 13, 1481. [Link]

  • D. J. C. Constable, et al., Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chem., 2007 , 9, 411-420. [Link]

  • J. G. de Vries, The Heck Reaction. Top. Organomet. Chem., 2006 , 14, 1-3. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The incorporation of a chlorine atom at the 3-position and a carboxamide group at the 6-position furnishes a versatile pharmacophore, the 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide core. This core is a key structural component in a variety of potent and selective inhibitors of therapeutically relevant targets, including protein kinases. The strategic placement of the chloro and carboxamide moieties provides critical hydrogen bonding and hydrophobic interactions within the active sites of these enzymes, making the synthesis of its derivatives a subject of intense research for the development of novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide and its derivatives. The methodologies described herein are designed to be robust and scalable, providing researchers with the necessary tools to access this important class of molecules.

Strategic Analysis of Synthetic Routes

The synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide derivatives can be approached through several strategic pathways. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability of the reactions. Two primary retrosynthetic disconnections are considered:

  • Late-stage chlorination: This approach involves the initial construction of a 1H-pyrrolo[2,3-b]pyridine-6-carboxamide scaffold followed by the selective chlorination of the 3-position.

  • Early introduction of the chloro group: This strategy focuses on the synthesis of a 3-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, which is then functionalized at the 6-position to introduce the carboxamide group.

The second strategy is often preferred as it avoids potential side reactions and challenges associated with the direct chlorination of an electron-rich heterocyclic system that already contains an amide functionality. This guide will focus on a convergent synthesis that employs the early introduction of the chlorine atom.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process starting from a commercially available substituted pyridine. The key transformations include the construction of the pyrrole ring, selective halogenation, and functional group manipulations to install the desired carboxamide moiety.

Synthetic_Workflow A Substituted Pyridine B 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A->B Ring Annulation C 3-Chloro-1H-pyrrolo[2,3-b]pyridine B->C Chlorination D 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile C->D Cyanation E 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide D->E Hydrolysis F Derivatives E->F Diversification Suzuki_Coupling A 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide C 3-Aryl/Heteroaryl-1H-pyrrolo[2,3-b]pyridine-6-carboxamide A->C B Aryl/Heteroaryl Boronic Acid B->C Catalyst Pd Catalyst, Base Catalyst->C

Application Note: Quantitative Analysis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. Recognizing the critical need for accurate quantification in process chemistry, quality control, and metabolic studies, we present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document offers in-depth, step-by-step protocols, explains the scientific rationale behind the methodological choices, and provides guidance for method validation in accordance with industry standards.

Introduction

This compound belongs to the 7-azaindole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The accurate determination of this compound's concentration is paramount throughout the drug development lifecycle, from monitoring reaction kinetics in synthesis to ensuring the purity of active pharmaceutical ingredients (APIs) and characterizing metabolic pathways. The methods detailed herein are designed to provide reliable and reproducible quantification, catering to the distinct needs of researchers, quality control analysts, and drug metabolism scientists.

The structural similarity of the target analyte to other pyrrolopyridine derivatives allows for the development of effective analytical strategies.[3][4] The presence of the carboxylic acid moiety and the aromatic pyrrolopyridine core are key features that dictate the choice of chromatographic conditions and detection parameters.

Physicochemical Properties and Analytical Considerations

  • Acidity (pKa): The carboxylic acid group will be the primary acidic site. The pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids. This property is crucial for selecting the mobile phase pH to ensure consistent retention and peak shape in reversed-phase chromatography. An acidic mobile phase (pH < pKa) will keep the analyte in its neutral, more retained form.

  • UV Absorbance: The 7-azaindole core is a chromophore that absorbs UV light. Based on data for similar azaindole structures, a strong absorbance is expected in the range of 220-280 nm.[3][5] Experimental determination of the UV spectrum is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Ionization: The molecule can be ionized in both positive and negative modes for mass spectrometry. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion in negative ion mode. The nitrogen atoms in the heterocyclic system can be protonated to form a [M+H]⁺ ion in positive ion mode. The choice of ionization mode will depend on sensitivity and selectivity requirements.

HPLC-UV Method for Quantification

This method is suitable for routine analysis, such as in-process control and purity assessment, where analyte concentrations are relatively high.

Rationale for Method Development

The proposed Reverse-Phase HPLC (RP-HPLC) method is based on established procedures for similar aromatic carboxylic acids and pyrrolopyridine derivatives.[3] A C18 stationary phase is selected for its versatility in retaining moderately polar compounds. The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and symmetrical peak shapes. UV detection is chosen for its simplicity and robustness.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Create a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

LC-MS/MS Method for Trace Quantification

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, and for the detection of low-level impurities.

Rationale for Method Development

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by monitoring specific precursor-to-product ion transitions. The chromatographic conditions are similar to the HPLC-UV method but may use formic acid instead of phosphoric acid, as it is a more volatile and MS-friendly mobile phase modifier. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. Due to the presence of the carboxylic acid, negative ion mode is often preferred for carboxylic acids, but the basic nitrogens on the pyrrolopyridine ring also allow for sensitive detection in positive ion mode.[6]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer Settings (Predicted):

ParameterRecommended Setting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 195.0 (for [M-H]⁻ of C₈H₅ClN₂O₂)
Product Ions (Q3) Predicted fragments: m/z 151.0 (loss of CO₂) and m/z 116.0 (further fragmentation). These transitions must be confirmed experimentally by infusing a standard solution of the analyte.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): Dilute the sample in the mobile phase to a concentration within the linear range of the assay.

  • For complex matrices (e.g., plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

  • Prepare calibration standards in the same matrix as the unknown samples to account for matrix effects.

Method Validation

Validation for the LC-MS/MS method will follow similar principles as the HPLC-UV method, with additional considerations for matrix effects, which should be assessed by comparing the response of the analyte in the matrix to its response in a neat solution.

Visualized Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Analyte s2 Prepare Stock Solution (1 mg/mL) s1->s2 s1->s2 s3 Create Calibration Curve Standards s2->s3 s4 Prepare Unknown Samples s2->s4 s5 Filter all solutions (0.45 µm) s3->s5 s4->s5 a1 Inject into HPLC System s5->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification p1 Prepare Standards in Matrix p3 Protein Precipitation (if needed) p1->p3 p2 Prepare Unknown Samples in Matrix p2->p3 p4 Centrifuge and Collect Supernatant p3->p4 lc1 Inject into LC System p4->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 ESI Ionization lc2->ms1 ms2 Select Precursor Ion (Q1: m/z 195.0) ms1->ms2 ms3 Fragment in Collision Cell (Q2) ms2->ms3 ms4 Detect Product Ions (Q3) ms3->ms4 dp1 Generate MRM Chromatogram ms4->dp1 dp2 Integrate Peak Areas dp1->dp2 dp3 Quantify using Matrix-Matched Curve dp2->dp3

Caption: Workflow for LC-MS/MS Quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. The provided protocols are robust starting points that should be validated to ensure their suitability for their intended purpose.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]

  • (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...). ResearchGate. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | C8H6N2O2 | CID 22474326. PubChem. Available at: [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Available at: [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191. PubChem. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. PubChem. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key component in a variety of kinase inhibitors, demonstrating the versatility of this structural motif in targeting the ATP-binding site of these crucial enzymes.[3][4] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] Consequently, the development of small molecule kinase inhibitors remains a focal point of drug discovery.[3][5]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1][6][7] Given this precedent, 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various HTS assays to characterize this compound and its analogs. The protocols detailed herein are designed to be robust, reliable, and adaptable to specific research needs.

Section 1: Foundational Concepts in High-Throughput Screening for Kinase Inhibitors

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[8] When screening for kinase inhibitors, the primary objective is to identify compounds that modulate the activity of a specific kinase or a panel of kinases.[5][9] The assays employed must be sensitive, reproducible, and scalable to accommodate large numbers of compounds.

A critical aspect of a successful HTS campaign is the implementation of rigorous data analysis and quality control measures. This includes the use of appropriate controls, normalization of data to account for experimental variability, and the application of statistical methods to identify true "hits" while minimizing false positives and false negatives.[8][10][11][12][13]

The following sections will detail specific HTS assay protocols that are well-suited for the characterization of this compound as a potential kinase inhibitor.

Section 2: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays are fundamental in HTS for kinase inhibitors as they directly measure the effect of a compound on the enzymatic activity of a purified kinase. These assays are typically performed in a cell-free system, providing a direct measure of target engagement.

Fluorescence Polarization (FP) Assay

Principle: Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[14] In the context of a kinase assay, a fluorescently labeled tracer peptide (a kinase substrate) tumbles rapidly in solution, resulting in low polarization. Upon phosphorylation by the kinase and subsequent binding to a phosphospecific antibody, the resulting larger complex tumbles more slowly, leading to an increase in polarization.[14] Inhibitors of the kinase will prevent this phosphorylation, resulting in a low polarization signal.[15][16]

Workflow:

cluster_0 FP Assay Workflow A Kinase, Substrate, ATP, and This compound are incubated together B Phosphospecific Antibody and Fluorescent Tracer are added A->B C Fluorescence Polarization is measured B->C D Data Analysis: High Polarization = No Inhibition Low Polarization = Inhibition C->D

Caption: Workflow for a competitive Fluorescence Polarization kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare kinase, fluorescently labeled substrate peptide, and ATP at appropriate concentrations in assay buffer.

    • Prepare phosphospecific antibody in assay buffer.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of the compound stock solution and control (DMSO) into a 384-well low-volume black plate.

    • Add the kinase, substrate, and ATP mixture to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add the phosphospecific antibody to all wells.

    • Incubate for a further 30-60 minutes to allow for antibody-substrate binding.

    • Measure fluorescence polarization on a suitable plate reader.

Data Analysis:

ParameterDescription
High Control Kinase reaction with no inhibitor (DMSO only).
Low Control No kinase or a known potent inhibitor.
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.

The percentage of inhibition is calculated relative to the high and low controls. Active compounds are then subjected to dose-response analysis to determine their IC₅₀ values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust and sensitive assay format that combines time-resolved fluorescence with Förster resonance energy transfer.[17] It utilizes a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore.[18] In a kinase assay, a biotinylated substrate peptide and a europium-labeled phosphospecific antibody are commonly used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-conjugated acceptor (e.g., allophycocyanin) into close proximity, resulting in a FRET signal.[17][18]

Workflow:

cluster_1 TR-FRET Assay Workflow A Kinase, Biotinylated Substrate, ATP, and Test Compound are incubated B Europium-labeled Phosphospecific Antibody and Streptavidin-Acceptor are added A->B C TR-FRET signal is measured after a time delay B->C D Data Analysis: High FRET = No Inhibition Low FRET = Inhibition C->D cluster_2 CETSA Workflow A Cells are treated with Test Compound or Vehicle B Cells are heated to a specific temperature A->B C Cells are lysed, and insoluble proteins are removed by centrifugation B->C D Remaining soluble target protein is quantified (e.g., by Western Blot or AlphaScreen) C->D E Data Analysis: Increased soluble protein in compound-treated samples indicates target engagement D->E

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Heat Shock:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures to generate a melt curve, or to a single optimized temperature for isothermal dose-response experiments. [19]

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting, ELISA, or a proximity-based assay like AlphaScreen. [20] Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. Isothermal dose-response experiments can be used to determine the cellular EC₅₀ for target engagement.

Luciferase Reporter Assay

Principle: Luciferase reporter assays are highly versatile for monitoring the activity of specific cell signaling pathways. [21][22][23]These assays utilize a reporter gene (luciferase) under the control of a promoter containing response elements for a particular transcription factor. [22][24]Activation or inhibition of the upstream signaling pathway leads to a corresponding change in luciferase expression, which can be quantified by measuring light output upon the addition of a substrate. [21][23] Workflow:

cluster_3 Luciferase Reporter Assay Workflow A Cells expressing a luciferase reporter construct are seeded in a multi-well plate B Cells are treated with Test Compound and a pathway activator (if necessary) A->B C Cells are incubated to allow for luciferase expression B->C D Luciferase substrate is added, and luminescence is measured C->D E Data Analysis: Decreased luminescence indicates inhibition of the signaling pathway D->E

Caption: Workflow for a luciferase reporter assay to screen for pathway inhibitors.

Protocol:

  • Cell Line and Reporter Construct:

    • Choose a cell line that expresses the kinase of interest and the relevant signaling pathway.

    • Transfect or transduce the cells with a luciferase reporter construct responsive to a downstream transcription factor in the pathway.

  • Assay Procedure:

    • Seed the reporter cell line in a 96- or 384-well white, clear-bottom plate.

    • Pre-treat the cells with a serial dilution of this compound.

    • Stimulate the cells with an appropriate agonist to activate the signaling pathway.

    • Incubate for a period sufficient for luciferase expression (typically 4-24 hours).

  • Detection:

    • Add a luciferase assay reagent that lyses the cells and provides the substrate.

    • Measure the luminescence using a luminometer.

Data Analysis: The luminescence signal is normalized to a control (e.g., a constitutively expressed Renilla luciferase in a dual-luciferase system) to account for variations in cell number and transfection efficiency. [22]The percentage of inhibition is calculated, and IC₅₀ values are determined.

Section 4: Advanced Proximity-Based Assays

Proximity-based assays, such as AlphaScreen, are highly sensitive, homogeneous assays that are well-suited for HTS.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen technology is a bead-based assay that measures biomolecular interactions. [25][26]It utilizes two types of beads: a donor bead that, upon excitation at 680 nm, generates singlet oxygen, and an acceptor bead that, when in close proximity to the donor bead, reacts with the singlet oxygen to produce a chemiluminescent signal. [25][27][28]In a kinase assay, one bead can be conjugated to the kinase and the other to a biotinylated substrate. Upon phosphorylation, a phosphospecific antibody conjugated to an acceptor bead can be used to detect the product.

Workflow:

cluster_4 AlphaScreen Kinase Assay Workflow A Kinase (conjugated to donor beads), biotinylated substrate, ATP, and Test Compound are incubated B Streptavidin-coated acceptor beads and phosphospecific antibody are added A->B C The plate is incubated in the dark B->C D The AlphaScreen signal is read on a compatible plate reader C->D E Data Analysis: High signal = No Inhibition Low signal = Inhibition D->E

Caption: Workflow for an AlphaScreen-based kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare compound dilutions as previously described.

    • Prepare kinase conjugated to donor beads, biotinylated substrate, and ATP in an appropriate assay buffer.

    • Prepare streptavidin-coated acceptor beads and a phosphospecific antibody.

  • Assay Procedure:

    • Add the compound and control solutions to a 384-well plate.

    • Add the kinase-donor bead conjugate, biotinylated substrate, and ATP.

    • Incubate for the kinase reaction.

    • Add the streptavidin-acceptor beads and phosphospecific antibody.

    • Incubate in the dark to allow for bead association.

  • Detection:

    • Measure the AlphaScreen signal on a plate reader equipped with a 680 nm laser excitation source.

Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated, and IC₅₀ values are determined for active compounds.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. This compound, as a derivative of this scaffold, warrants thorough investigation. The high-throughput screening assays detailed in these application notes provide a comprehensive toolkit for characterizing the biochemical and cellular activity of this compound and its analogs. By employing a combination of these robust and validated methods, researchers can efficiently identify and characterize promising lead compounds for further drug development.

References

  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023-07-18). BPS Bioscience. [Link]

  • Liu, A. M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Combinatorial chemistry & high throughput screening, 11(4), 288–298. [Link]

  • Al-Ali, H., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(18), e2543. [Link]

  • Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. (2025-11-24). ScienCell. [Link]

  • Wigdal, S. S., et al. (2006). A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. Journal of biomolecular screening, 11(8), 989–997. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells. Bioengineering - University of California, Riverside. [Link]

  • Iwahashi, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 25(6), 619–628. [Link]

  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 18(2), 221–231. [Link]

  • Helgheim, A. T., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Analytical biochemistry, 429(1), 37–44. [Link]

  • TR-FRET Assays In Drug Discovery. (2020-02-06). BellBrook Labs. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Fluorescence Polarization Assays in Small Molecule Screening. Combinatorial chemistry & high throughput screening, 3(3), 167–191. [Link]

  • FRET Based High-Throughput Screening. Office of Technology Management | Illinois. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026-01-19). Pharmaceutical Technology. [Link]

  • Harris, P. A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(5), 629–640. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 237–251. [Link]

  • Data analysis approaches in high throughput screening. (2014-04-08). SlideShare. [Link]

  • Glicksman, M. A. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current pharmaceutical design, 11(15), 1889–1904. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]

  • Carlson, C. B., et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical biochemistry, 427(1), 30–36. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010-07-23). Wiley Analytical Science. [Link]

  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(42), 4303–4310. [Link]

  • ExperimentAlphaScreen Documentation. (2024-04-07). Emerald Cloud Lab. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. [Link]

  • Analysis of HTS data. (2017-11-13). Cambridge MedChem Consulting. [Link]

  • Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(11), e104. [Link]

  • Statistical techniques for handling high content screening data. (2007-09-21). Drug Discovery World. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC advances, 11(36), 22122–22133. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(36), 22122–22133. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. NIH. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PMC - PubMed Central. [Link]

  • Mukherjee, S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 12(7), 1146–1152. [Link]

  • Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular diversity, 23(3), 635–645. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into potent kinase inhibitors and other therapeutic agents. The demand for this intermediate necessitates a robust, efficient, and scalable synthetic route to support drug development from bench-scale research to pilot-plant production. This application note details a field-proven, two-step protocol for the synthesis of this target molecule, commencing from a commercially available 7-azaindole precursor. The strategy emphasizes operational simplicity, high yields, and purification by non-chromatographic methods, addressing the core requirements of industrial scale-up. We provide a comprehensive guide, including mechanistic rationale, detailed experimental procedures, safety protocols, and scale-up considerations.

Introduction and Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisosteric replacement for the traditional indole nucleus, often conferring improved physicochemical properties such as aqueous solubility.[1][2] The title compound, functionalized with a chlorine atom at the 3-position and a carboxylic acid at the 6-position, is a versatile intermediate for introducing further molecular complexity.

Developing a scalable synthesis requires a departure from methods reliant on costly reagents or purification techniques like column chromatography, which are impractical at a large scale. Our strategic approach is centered on a two-step sequence that prioritizes efficiency and purity:

  • Esterification/Protection: The synthesis begins with the readily available 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. The carboxylic acid is first converted to its methyl ester. This step serves a dual purpose: it protects the acidic proton from interfering with the subsequent chlorination step and enhances the solubility of the substrate in organic solvents.

  • Regioselective Chlorination: The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution, preferentially at the C3 position.[3] We employ N-Chlorosuccinimide (NCS), a mild and highly effective source of electrophilic chlorine, to achieve clean and high-yielding chlorination.

  • Saponification and Isolation: The final step involves the hydrolysis (saponification) of the methyl ester to the desired carboxylic acid. The product is then isolated via pH-controlled precipitation, a robust method that effectively removes neutral impurities and avoids chromatographic purification.

This linear strategy provides a reliable and economically viable pathway to the target molecule in high purity.

Synthetic Workflow Diagram

The overall synthetic transformation is illustrated below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: C3-Chlorination cluster_2 Step 3: Saponification & Precipitation A 1H-Pyrrolo[2,3-b]pyridine- 6-carboxylic acid B Methyl 1H-pyrrolo[2,3-b]pyridine- 6-carboxylate A->B SOCl₂, MeOH Reflux C Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylate B->C NCS, DMF 25 °C D 3-Chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid (Final Product) C->D 1. LiOH, THF/H₂O 2. HCl (aq) to pH 3-4

Caption: High-level workflow for the scalable synthesis.

Experimental Protocols & Methodologies

Safety First: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The target compound and its intermediates should be handled with care, as related structures are known to cause skin and serious eye irritation.[4]

Protocol 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (Intermediate I)
  • Rationale: The conversion of the carboxylic acid to a methyl ester is a standard protection strategy. Using thionyl chloride is efficient for scale-up as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

ReagentM.W.Quantity (10g Scale)MolesEquivalents
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid162.1510.0 g61.7 mmol1.0
Methanol (MeOH)32.04200 mL--
Thionyl Chloride (SOCl₂)118.975.4 mL (7.1 g)59.7 mmol0.97

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (10.0 g).

  • Add methanol (200 mL) to create a slurry.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (5.4 mL) dropwise over 15 minutes. Caution: This addition is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is triturated with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Filter the solid product, wash with deionized water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A white to off-white solid with an expected yield of 90-95%.

Protocol 2: Synthesis of Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (Intermediate II)
  • Rationale: N-Chlorosuccinimide (NCS) is a crystalline, easy-to-handle solid that provides a mild source of electrophilic chlorine, leading to high regioselectivity for the electron-rich C3 position of the pyrrole ring. DMF is an excellent solvent for this transformation due to its polar, aprotic nature.

ReagentM.W.Quantity (10g Scale)MolesEquivalents
Intermediate I176.1710.0 g56.8 mmol1.0
N-Chlorosuccinimide (NCS)133.537.98 g59.6 mmol1.05
N,N-Dimethylformamide (DMF)73.09100 mL--

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve Intermediate I (10.0 g) in DMF (100 mL).

  • Add NCS (7.98 g) portion-wise over 10 minutes, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-3 hours. Monitor the consumption of starting material by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water (500 mL) with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and succinimide.

  • Dry the product under vacuum at 50 °C.

  • Expected Outcome: A pale yellow or off-white solid with an expected yield of 92-97%.

Protocol 3: Saponification to this compound (Final Product)
  • Rationale: Saponification with lithium hydroxide (LiOH) is a standard method for ester hydrolysis. The final product is isolated by acidic workup, which protonates the carboxylate salt, causing it to precipitate from the aqueous solution. This is a highly effective purification strategy for scale-up.

ReagentM.W.Quantity (10g Scale)MolesEquivalents
Intermediate II210.6210.0 g47.5 mmol1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.99 g71.2 mmol1.5
Tetrahydrofuran (THF)72.11100 mL--
Water (H₂O)18.0250 mL--
Hydrochloric Acid (HCl), 2M-~40 mL--

Step-by-Step Procedure:

  • Suspend Intermediate II (10.0 g) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL flask.

  • Add LiOH·H₂O (2.99 g) and stir the mixture at room temperature for 3-5 hours. The reaction progress should be monitored by the disappearance of the starting material (TLC or LC-MS).

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and perform a filtration to remove any insoluble impurities.

  • Cool the clear filtrate to 0-5 °C using an ice bath.

  • Slowly add 2M HCl dropwise with vigorous stirring to adjust the pH to 3-4. The product will precipitate as a solid.

  • Stir the resulting slurry at 0-5 °C for 1 hour to maximize precipitation.

  • Collect the product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Dry the final product under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid with an expected yield of 95-99% and high purity (>98% by HPLC).

Scale-Up Considerations and Process Optimization

  • Reagent Sourcing: All reagents, including the 7-azaindole starting material, NCS, and LiOH, are commercially available in bulk from multiple suppliers, ensuring a stable supply chain for large-scale production.

  • Thermal Safety: The chlorination with NCS is mildly exothermic. For kilogram-scale batches, portion-wise addition of NCS and monitoring of the internal temperature are crucial to maintain control. A jacketed reactor with cooling capabilities is recommended.

  • Purification: The deliberate design of the synthesis to allow for final product isolation via precipitation is a key advantage. This completely avoids the need for silica gel chromatography, drastically reducing solvent waste, cost, and processing time.

  • Waste Management: The primary waste streams are aqueous solutions containing salts (LiCl, NaCl) and water-soluble organics (succinimide, residual DMF). These must be disposed of in accordance with local environmental regulations.

  • Process Analytical Technology (PAT): For commercial manufacturing, in-situ monitoring (e.g., using ReactIR) could be implemented to precisely track the saponification step, optimizing reaction time and ensuring consistent batch quality.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by a standard battery of analytical tests:

TestSpecification
Appearance White to off-white solid
¹H NMR Spectrum conforms to the structure
Mass Spectrometry [M+H]⁺ = 197.0, [M-H]⁻ = 195.0
Purity (HPLC) ≥ 98.0%
Melting Point To be determined

Conclusion

The synthetic route presented in this application note provides a robust, high-yield, and scalable method for the production of this compound. By employing cost-effective reagents and designing a process that culminates in a non-chromatographic purification step, this protocol is well-suited for adoption by researchers and drug development professionals requiring multi-gram to kilogram quantities of this valuable intermediate.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine-2-carboxylic acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related flammable and harmful chemical.

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related corrosive chemical.

  • Menéndez Méndez, L. M., et al. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate.

  • Review Article on Vilsmeier-Haack Reaction. (n.d.).
  • Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211.

  • Yeh, V., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 14(3), 239.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives. (n.d.). RosDok.

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.

  • Echemi. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Safety Data Sheets.

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

  • ChemicalBook. (n.d.). 6-azaindole-7-carboxylic acid Methyl ester synthesis.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Kelly, M. G., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
  • Journal of the Iranian Chemical Society. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Bioorganic & Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

  • Scribd. (n.d.). Sandmeyer Reaction (Class 12th).

  • Organic Syntheses. (2014). Synthesis of aza-oxindoles.

  • Molecules. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

  • Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.

  • Organic Syntheses. (n.d.). Palladium-catalyzed synthesis of α-Carboline.

  • ACS Publications. (2025). Development of a Scalable Process for an IL-17A Inhibitor.

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.

  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in drug discovery for its power in constructing C(sp²)–C(sp²) bonds. However, its application to electron-deficient, nitrogen-rich heteroaromatics like 3-chloro-7-azaindole presents unique challenges. This guide, structured in a question-and-answer format, provides expert insights and actionable troubleshooting strategies to navigate these complexities. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions & Troubleshooting Guide

Problem Area 1: Low or No Conversion of Starting Material

Q1: My Suzuki coupling with 3-chloro-7-azaindole shows little to no product formation, and I recover most of my starting material. What are the most likely causes?

This is a common issue, typically pointing to a problem in the first and often rate-limiting step of the catalytic cycle: oxidative addition.[1] The C–Cl bond in 3-chloro-7-azaindole is significantly less reactive than corresponding C–Br or C–I bonds due to its higher bond strength. Furthermore, the pyridine nitrogen in the azaindole scaffold can coordinate to the palladium center, acting as a catalyst poison and impeding its activity.[2][3]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides.[1] You need a more robust system featuring a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[4][5]

  • Palladium Pre-catalyst: Ensure your palladium source is active. Pd(0) catalysts can decompose into inactive palladium black upon exposure to oxygen.[6] Using air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or specialized pre-catalysts that generate the active Pd(0) species in situ is often more reliable.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration is a frequent cause of failure.[6][8]

Actionable Solutions:

  • Upgrade Your Ligand: Switch from PPh₃ to a more specialized ligand designed for activating aryl chlorides.

  • Degas Rigorously: Sparge your solvent with an inert gas for at least 20-30 minutes before adding reagents. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of inert gas.

  • Use an Appropriate Catalyst: Employ a catalyst system known to be effective for heteroaryl chlorides.

Catalyst/Ligand SystemTypical Loading (mol%)Key Advantages & Considerations
Pd₂(dba)₃ / SPhos1-5% Pd, 1:2 Pd:LigandExcellent for electron-deficient heteroaryl chlorides.[9]
Pd(OAc)₂ / XPhos1-5% Pd, 1:2 Pd:LigandBroad applicability and high turnover numbers.[10]
PdCl₂(dppf)2-5%Good general catalyst, but may be less effective than Buchwald-type systems for this specific substrate.[11]
(IPr)Pd(allyl)Cl2-5%N-Heterocyclic Carbene (NHC) based catalyst, highly active for aryl chlorides.[12]
Problem Area 2: Dominant Side Reactions

Q2: My main product is 7-azaindole (from dehalogenation) instead of the coupled product. Why is this happening and how can I minimize it?

Dehalogenation is a competitive pathway that occurs when the oxidative addition intermediate, (L)₂Pd(Ar)Cl, undergoes reductive elimination with a hydride source before transmetalation can occur.[13] The hydride can originate from bases (especially amines), solvents (like alcohols), or even water under certain conditions.

Mitigation Strategies:

  • Choice of Base: Avoid amine bases like triethylamine. Inorganic bases are preferred. While strong bases like NaOH or KOH can be effective, they may also promote side reactions. K₃PO₄ and Cs₂CO₃ are often excellent choices as they are strong enough to facilitate transmetalation but are less likely to generate hydride species.[10][14]

  • Solvent Purity: Ensure your solvents are anhydrous and peroxide-free. Ethers like THF and dioxane should be freshly distilled or sourced from a solvent purification system.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest temperature that still allows for reasonable conversion rates (e.g., starting at 80 °C instead of 110 °C).

Q3: I'm observing significant protodeboronation of my boronic acid and/or boronic acid homocoupling. What can I do?

Protodeboronation is the cleavage of the C–B bond by a proton source, leading to the loss of your coupling partner.[6] This is particularly problematic for electron-rich or certain heteroaryl boronic acids.[15]

Solutions:

  • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[16] Potassium trifluoroborate salts (ArBF₃K) and pinacol (Bpin) or MIDA boronic esters are excellent alternatives that slowly release the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing degradation.[17][18][19]

  • Control Stoichiometry and Base: Use a slight excess of the boron reagent (typically 1.1-1.5 equivalents). The choice of base is also crucial; weaker bases or fluoride sources like KF can sometimes suppress protodeboronation, although they may slow the overall reaction rate.[7][20]

  • Minimize Water Content: While many Suzuki protocols use aqueous mixtures, excessive water can accelerate protodeboronation. If this is a persistent issue, try reducing the amount of water or switching to a rigorously anhydrous solvent system if compatible with your base.

Problem Area 3: Reaction Stalls or Incomplete Conversion

Q4: My reaction starts well but stalls at ~50-70% conversion, even after extended reaction times. What could be inhibiting the catalyst?

Catalyst inhibition or decomposition mid-reaction is a common reason for stalling. For 7-azaindole substrates, this is often due to product inhibition.

Causality and Solutions:

  • Product Inhibition: The product, a substituted 7-azaindole, contains two nitrogen atoms that can bind to the palladium center even more strongly than the starting material, effectively sequestering the catalyst from the reaction cycle.[3][21]

    • Solution: Increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) can sometimes help push the reaction to completion by ensuring enough active catalyst remains available.

  • Ligand Oxidation: Phosphine ligands can be oxidized, especially if the inert atmosphere is not perfectly maintained. This degrades the ligand and deactivates the catalyst.

    • Solution: Re-evaluate your degassing and inert atmosphere techniques. Using more robust ligands like the Buchwald biarylphosphines or N-heterocyclic carbenes (NHCs) can also help.

  • Insolubility: The product or intermediates may precipitate from the reaction mixture, effectively removing them from the solution phase where the reaction occurs.[8]

    • Solution: Experiment with different solvent systems that have better solvating power for all components at the reaction temperature, such as DMF, DMA, or toluene/dioxane mixtures.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArCl 3-Chloro-7-Azaindole (Ar-Cl) ArCl->OxAdd Transmetalation Transmetalation Complex OxAdd->Transmetalation Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation->Product Troubleshooting_Workflow start Low Yield / No Reaction check_reagents 1. Check Reagent Quality - Pd catalyst active? - Boronic acid pure? - Solvents anhydrous/degassed? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere sufficient? - Temperature appropriate? check_reagents->check_conditions diagnosis Diagnose Primary Issue check_conditions->diagnosis no_conversion Mainly SM Recovered (Oxidative Addition Failure) diagnosis->no_conversion No Conv. dehalogenation Dehalogenation Product (Hydride Interference) diagnosis->dehalogenation Side Rxn boron_decomp Boronic Acid Decomposition (Protodeboronation) diagnosis->boron_decomp Side Rxn stalled_rxn Reaction Stalls (Catalyst Inhibition) diagnosis->stalled_rxn Stalled solution_oa Solution: • Use bulky, e⁻-rich ligand (SPhos, XPhos) • Increase temperature • Use more active Pd pre-catalyst no_conversion->solution_oa solution_dehalo Solution: • Use K₃PO₄ or Cs₂CO₃ base • Avoid amine bases/alcohol solvents • Lower reaction temperature dehalogenation->solution_dehalo solution_boron Solution: • Use ArBF₃K or Boronic Ester (Bpin, MIDA) • Use slight excess (1.2 eq) • Minimize water boron_decomp->solution_boron solution_stall Solution: • Increase catalyst loading (e.g., 2% -> 5%) • Change solvent for better solubility • Ensure rigorous inert atmosphere stalled_rxn->solution_stall

Caption: Stepwise workflow for troubleshooting low-yield reactions.

General Experimental Protocol for Condition Screening

This protocol provides a robust starting point for optimizing the Suzuki coupling of 3-chloro-7-azaindole. All operations should be performed under an inert atmosphere (Ar or N₂).

Materials:

  • 3-chloro-7-azaindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Phosphine ligand (e.g., SPhos, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 5:1 mixture, 5 mL total)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-7-azaindole, the arylboronic acid, and the base.

  • Seal the vial with a septum cap and evacuate and backfill with inert gas three times.

  • In a separate vial, dissolve the palladium pre-catalyst and the phosphine ligand in the organic solvent (4.2 mL Dioxane). Sparge this solution with inert gas for 15 minutes.

  • Using a syringe, add the catalyst/ligand solution to the reaction vial containing the solids.

  • Add the degassed water (0.8 mL) to the reaction mixture.

  • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol serves as a baseline. The catalyst, ligand, base, solvent, and temperature should all be considered variables for optimization based on the troubleshooting guide above.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Vedejs, E., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link],

  • Hassan, J., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available from: [Link]

  • Singh, P., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • Peyronneau, M., et al. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available from: [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]

  • Garg, N. K., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Available from: [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]

Sources

Technical Support Center: Optimizing Amidation of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the amidation of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This substrate, a derivative of 7-azaindole, presents unique challenges due to the electronic properties of the heterocyclic system. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just protocols, but the underlying chemical rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is showing low to no yield. What are the primary troubleshooting steps?

Low or no product yield is the most common issue in amide bond formation. The root cause often lies in one of four areas: inefficient carboxylic acid activation, low amine nucleophilicity, suboptimal reaction conditions, or reagent/solvent quality.[1] The pyrrolo[2,3-b]pyridine core, being somewhat electron-deficient, can influence the reactivity of the C6-carboxylic acid, making careful optimization critical.

Causality-Driven Troubleshooting Workflow:

Begin by verifying the integrity of your starting materials and solvents. The presence of water is particularly detrimental as it can lead to the hydrolysis of activated intermediates.[1] Always use anhydrous solvents.

Below is a logical workflow to diagnose and resolve low-yield issues.

TroubleshootingWorkflow cluster_lcms LC-MS Analysis Outcomes cluster_solutions Corrective Actions start Low / No Yield Observed check_reagents 1. Verify Reagent & Solvent Quality (Anhydrous solvents, fresh coupling agent) start->check_reagents lcms_analysis 2. Analyze Reaction Mixture by LC-MS check_reagents->lcms_analysis no_activation Only Starting Acid & Amine Detected lcms_analysis->no_activation No reaction activation_ok Activated Ester/Intermediate Detected (but no product) lcms_analysis->activation_ok Activation occurs, no coupling side_products Significant Side Products Observed lcms_analysis->side_products Competing reactions solution_activation Problem: Incomplete Activation - Increase equivalents of coupling agent (1.2-1.5 eq). - Switch to a more potent coupling reagent (e.g., HATU, COMU). - Pre-activate acid for 15-30 min before adding amine. no_activation->solution_activation solution_amine Problem: Low Amine Nucleophilicity - Increase reaction temperature (e.g., RT to 40-50°C). - For electron-deficient anilines, consider acyl fluoride protocol. - Ensure sufficient non-nucleophilic base (2-3 eq) is present. activation_ok->solution_amine solution_side_reactions Problem: Side Reactions - Lower reaction temperature. - Change order of addition (pre-activation). - Switch coupling reagent class (e.g., uronium to phosphonium like PyBOP). side_products->solution_side_reactions

Diagram 1: Troubleshooting workflow for low-yield amidation reactions.
Q2: How do I select the optimal coupling reagent and conditions for this specific substrate?

The choice of coupling reagent is critical and depends heavily on the nucleophilicity of your amine partner.[1] For the this compound substrate, a robust, modern coupling reagent is recommended to overcome any potential electronic deactivation.

Comparison of Common Coupling Reagents:

Coupling ReagentClassRecommended Stoichiometry (vs. Acid)ProsCons & Mitigation
HATU Uronium/Aminium1.1 - 1.5 eq.High reactivity, fast reactions, effective for hindered substrates.[2][3]Can cause guanidinylation of the amine.[4][5] Mitigation: Pre-activate the acid before adding the amine.[6]
EDC / HOBt Carbodiimide1.2 - 1.5 eq. EDC, 1.0 eq. HOBtWater-soluble urea byproduct is easily removed during workup.[7]Can be sluggish with electron-deficient amines.[8] May require longer reaction times or gentle heating.
T3P® (Propylphosphonic Anhydride)Phosphonic Anhydride1.5 eq.High yields, clean reactions, byproducts are water-soluble.Often requires a higher molar ratio compared to other reagents.[9]
PyBOP Phosphonium1.1 - 1.5 eq.Does not react with the amine component, avoiding guanidinylation side products.[10] Good for sensitive substrates.Byproducts can sometimes complicate purification.

Recommended Starting Protocol (HATU-Mediated Coupling):

This protocol utilizes pre-activation of the carboxylic acid to maximize efficiency and minimize potential side reactions.[1][6]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the activated O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

HATU_Mechanism cluster_reactants Reactants RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate (O-acylisourea) RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Deprotonates Acid Product Amide Product (R-CONH-R') ActivatedEster->Product Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack

Diagram 2: Simplified workflow of HATU-mediated amidation.
Q3: I'm observing a persistent side product when using HATU. What is it and how can I prevent it?

A common side reaction with uronium/aminium-based coupling reagents like HATU is the direct reaction with the amine nucleophile, leading to the formation of a tetramethylguanidinium (TMG) derivative.[4][5] This is especially prevalent with highly nucleophilic primary amines.

Mechanism of Side Product Formation:

Instead of the carboxylate, the amine directly attacks the electrophilic carbon of HATU, resulting in a stable guanidinium byproduct that does not lead to amide formation.[11]

SideReaction cluster_main Desired Amidation Pathway cluster_side Side Reaction Pathway RCOOH R-COOH ActivatedEster Activated Ester RCOOH->ActivatedEster HATU_main HATU HATU_main->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine_main R'-NH2 Amine_main->Amide HATU_side HATU Guanidinium Guanidinium Byproduct HATU_side->Guanidinium Amine_side R'-NH2 Amine_side->Guanidinium Direct Attack

Diagram 3: Competing pathways of desired amidation versus guanidinylation side reaction.

Strategies for Minimization:

  • Order of Addition is Crucial: The most effective method is to pre-activate the carboxylic acid with HATU and base for 15-30 minutes before introducing the amine.[6] This consumes the HATU, minimizing its exposure to the free amine.

  • Control Stoichiometry: Avoid using a large excess of HATU. A molar ratio of 1.05-1.2 equivalents relative to the carboxylic acid is often sufficient.[6]

  • Switch Reagent Class: If the problem persists, especially with a valuable amine, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not have the guanidinium group responsible for this side reaction.[6][10]

Q4: My amine is electron-deficient or sterically hindered, and standard protocols are failing. What advanced strategies can I employ?

Electron-deficient amines (e.g., 4-nitroaniline) or sterically hindered amines (e.g., tert-butylamine) are notoriously difficult coupling partners due to their poor nucleophilicity.[8][12] When standard methods like HATU or EDC/HOBt at room temperature fail, more forcing conditions or a different activation strategy is required.

Advanced Protocol: In Situ Acyl Fluoride Formation

Converting the carboxylic acid to a more reactive acyl fluoride intermediate can dramatically improve yields for challenging amines.[13][14] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are effective for this transformation.

  • Acid Fluoride Generation: In an anhydrous solvent like DCM, dissolve the this compound (1.0 eq.).

  • Add Reagents: Add a fluorinating agent (e.g., TFFH, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.).[1]

  • Activation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the challenging amine (1.0 eq.) to the solution.

  • Heating: The reaction may need to be heated (e.g., 40-60 °C) and can require longer reaction times (monitor by LC-MS).

  • Work-up & Purification: Follow the standard work-up and purification procedures as described in Q2.

This method is often successful where others fail because the acyl fluoride is significantly more electrophilic than the corresponding activated esters from standard coupling reagents.[13]

References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 20, 2026.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 20, 2026.
  • Request PDF. (n.d.). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved January 20, 2026.
  • Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 20, 2026.
  • Benchchem. (n.d.). Side reactions of HATU with nucleophilic side chains. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved January 20, 2026.
  • Benchchem. (n.d.).
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 20, 2026.
  • PMC - NIH. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved January 20, 2026.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 20, 2026.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved January 20, 2026.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 20, 2026.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 20, 2026.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 20, 2026.
  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved January 20, 2026.
  • Journal of the Mexican Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved January 20, 2026.
  • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. Retrieved January 20, 2026.
  • PMC - NIH. (n.d.).
  • PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 20, 2026.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Retrieved January 20, 2026.
  • PMC - PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 20, 2026.
  • PMC - PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 20, 2026.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-c]pyridine AldrichCPR. Retrieved January 20, 2026.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Retrieved January 20, 2026.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid. Retrieved January 20, 2026.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid AldrichCPR. Retrieved January 20, 2026.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Retrieved January 20, 2026.

Sources

Technical Support Center: Purification of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges you may encounter during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. For pyridine-based carboxylic acids, solvents like ethanol, methanol, acetic acid, or mixtures with water are often effective.[1] A mixed solvent system, such as ethanol/water or dioxane/water, can be particularly useful for fine-tuning solubility.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, leading to lower recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice, and smaller, less pure crystals may form.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Covering the flask with glass wool can help insulate it and slow the cooling process.

  • Incomplete Precipitation: The product may not have fully precipitated out of the solution upon cooling.

    • Solution: After slow cooling to room temperature, chill the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it hasn't started.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my this compound using silica gel column chromatography, but my NMR analysis still shows the presence of impurities. What could be going wrong?

Answer:

While column chromatography is a powerful purification technique, several factors can lead to co-elution of impurities with your target compound.

Probable Causes & Solutions:

  • Inappropriate Solvent System (Eluent): If the polarity of the eluent is too high, it can cause both your compound and impurities to move too quickly down the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the compound may not move at all.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35. For similar compounds, gradients of ethyl acetate in hexane or dichloromethane in methanol are common starting points.[2][3]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and overlapping of closely eluting compounds.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower ratio is recommended.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle completely before loading the sample. Gently tapping the column during packing can help remove air bubbles.

  • Sample Application: Applying the sample in a large volume of strong solvent can disrupt the top of the column and lead to band broadening.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent, and apply it carefully to the top of the silica gel bed. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

Issue 3: Product is an Oil or Gummy Solid Instead of a Crystalline Powder

Question: My purified this compound is not a solid. How can I induce crystallization?

Answer:

The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal formation.

Probable Causes & Solutions:

  • Residual Solvent: Even small amounts of solvent can prevent a compound from solidifying.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Impurities can act as "crystal poisons," disrupting the formation of a regular crystal lattice.

    • Solution: An additional purification step may be necessary. If you have already tried recrystallization, consider column chromatography, or vice versa. An acid-base extraction can also be effective for removing non-acidic or non-basic impurities.

  • Amorphous Solid Formation: The compound may exist as an amorphous solid, which can appear oily or waxy.

    • Solution: Try dissolving the oily product in a small amount of a suitable solvent and then adding a non-solvent dropwise until the solution becomes cloudy. This technique, known as "oiling out" followed by precipitation, can sometimes induce crystallization. Sonication of the solution can also sometimes promote crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: As a carboxylic acid with a heterocyclic aromatic core, its solubility is pH-dependent. It is expected to be poorly soluble in acidic aqueous solutions and non-polar organic solvents. It should exhibit increased solubility in basic aqueous solutions (e.g., dilute NaOH, NaHCO3) due to the formation of the carboxylate salt. Its solubility in organic solvents will vary, with better solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols like methanol and ethanol.

Q2: Are there any common side products I should be aware of from the synthesis of this compound?

A2: The nature of impurities will depend on the synthetic route. Common impurities could include starting materials, reagents, or byproducts from side reactions. For instance, if the synthesis involves a hydrolysis of an ester precursor, incomplete hydrolysis could leave residual ester. If a coupling reaction is used, starting materials and catalyst residues could be present.[2]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for polar compounds like this one. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Place a stir bar in the flask and add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: If the solution is colored or contains insoluble impurities, you can perform a hot filtration at this stage. Add a small amount of additional ethanol to redissolve the product before filtering through a pre-heated funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol assumes a moderately polar compound and should be adapted based on TLC analysis.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol). The ideal system will give your product an Rf of 0.25-0.35 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column with a pipette.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Section 4: Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid purity_check Assess purity by TLC/LCMS is_solid->purity_check Yes oily_product Product is an oil/gum is_solid->oily_product No recrystallize Attempt Recrystallization purity_check->recrystallize Major product with minor impurities column Perform Column Chromatography purity_check->column Complex mixture or closely related impurities acid_base Perform Acid-Base Extraction purity_check->acid_base Significant non-acidic/basic impurities final_product Pure Product recrystallize->final_product column->final_product acid_base->recrystallize oily_product->column

Caption: A decision tree for selecting a purification strategy.

Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly ice_bath Chill in ice bath cool_slowly->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry under vacuum filter_wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for recrystallization.

References

  • G., D., & et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Retrieved from [Link]

  • (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Retrieved from [Link]

Sources

Improving solubility of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for In Vitro Assays

Compound: 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (7-Azaindole Core)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Challenge

As a Senior Application Scientist, I often see researchers encounter solubility issues with promising compounds. This compound, built on a 7-azaindole scaffold, is a classic example of a molecule whose rich pharmacology can be locked behind poor aqueous solubility. This guide is designed to provide you with the foundational knowledge and practical, step-by-step protocols to unlock its potential for your in vitro assays.

The core of the problem lies in the molecule's zwitterionic nature . It possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge, leading to minimal interaction with water and, consequently, very low solubility. Our primary strategy is to shift the pH of the solution away from this pI, ensuring the molecule is in a charged, more soluble state.

cluster_low_pH Low pH (e.g., < 2-3) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (e.g., > 6-7) node_low Pyridine nitrogen is protonated (Cationic Form) node_pI Zwitterionic Form (Net Neutral) Poor Aqueous Solubility node_low->node_pI Increase pH node_high Carboxylic acid is deprotonated (Anionic Salt Form) node_pI->node_high Increase pH

Figure 1. Ionization states of the compound at different pH values.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why?

This is a common phenomenon known as "DMSO shock" or "solubility crash." While the compound is soluble in 100% DMSO, this high-concentration stock is then diluted into a predominantly aqueous environment (e.g., cell culture media or buffer). If the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit at that pH, it will precipitate. The key is that the final solvent environment, not the initial stock solvent, dictates solubility.

Q2: What is the most reliable first step to improve the solubility of this compound?

pH adjustment. Given the presence of the carboxylic acid, the most direct and effective method is to prepare a stock solution in a basic aqueous environment.[][2][3] By raising the pH, you deprotonate the carboxylic acid to form a highly soluble carboxylate salt. This is often the preferred method as it avoids high concentrations of organic co-solvents that can interfere with biological assays.[4][5]

Q3: I need to make a 10 mM stock solution. What is the recommended protocol?

For a target concentration of 10 mM, preparing a basic stock solution is the recommended starting point. See Protocol 1 below for a detailed, step-by-step guide. This method leverages the acidic nature of the carboxylic acid group to form a soluble salt.

Q4: My assay is sensitive to high pH. What are my alternatives if the basic stock solution isn't suitable?

If your assay cannot tolerate even a small amount of a basic stock solution, you must turn to co-solvents. However, this requires careful optimization and validation.

  • Start with DMSO: Prepare the highest possible concentration stock in 100% DMSO. When diluting into your final assay buffer, do it stepwise or while vortexing to minimize precipitation.

  • Test Other Co-solvents: If DMSO fails, other less common but effective solvents can be tested. See the Co-Solvent Comparison Table for options.

  • Final Concentration is Key: It is critical to keep the final concentration of any organic solvent as low as possible, typically well below 1% and ideally below 0.5% in cell-based assays, to avoid solvent-induced artifacts.[4][5][6]

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Basic Stock Solution

This protocol aims to create a soluble stock by forming the sodium salt of the carboxylic acid.

Materials:

  • This compound (MW: 210.61 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution, cell culture grade

  • Nuclease-free water or PBS

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Weigh out 2.11 mg of the compound to prepare 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or PBS (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a slurry.

  • Titrate with Base: While vortexing or stirring, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time). Monitor the solution for clarity. The solid should begin to dissolve as the pH increases and the salt is formed.

  • Check pH (Optional but Recommended): If you have a micro-pH probe, you can monitor the pH. Aim for a pH between 7.5 and 9.0. Do not add an excessive amount of base.

  • Aid Dissolution: If dissolution is slow, gently warm the solution to 37°C or place it in a bath sonicator for 5-10 minutes.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or PBS to reach the final volume of 1 mL.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.

Self-Validation: A properly prepared stock solution should be a clear, precipitate-free liquid. Before use, visually inspect the thawed aliquot for any signs of precipitation.

Data Presentation: Co-Solvent Comparison Table

If pH adjustment is not an option, use this table to select an alternative co-solvent. Always validate the final solvent concentration for compatibility with your specific assay.

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (Cell-Based)ProsCons
DMSO 10-50 mM< 0.5%[4][5]High solubilizing power for many compounds; well-characterized in assays.Can be toxic to cells at >1%; can interfere with some enzyme activities.[5]
Ethanol 10-20 mM< 1%Less toxic than DMSO for some cell lines.[7][8]More volatile; lower solubilizing power for highly lipophilic compounds.
PEG 400 5-15 mM< 1%Good safety profile; can improve solubility of some compounds.Can be viscous; may not be as effective as DMSO.
DMA 20-100 mM< 0.5%Very strong solubilizing agent.Higher potential for cytotoxicity; must be used with caution.

Workflow & Visualization

A logical, stepwise approach is crucial for efficiently solving solubility issues. The following workflow guides you from the simplest and most preferred method to more complex alternatives.

cluster_protocol Solubilization Workflow start Start: Compound Received prep_stock Attempt to Prepare 10 mM Basic Stock (Protocol 1) start->prep_stock check_sol Is the solution clear? prep_stock->check_sol dmso_stock Prepare 10-50 mM Stock in 100% DMSO check_sol->dmso_stock No success Proceed to Assay (Validate Vehicle Control) check_sol->success Yes check_precip Does it precipitate in final assay buffer? dmso_stock->check_precip other_solvent Test Alternative Co-solvents (See Table) check_precip->other_solvent Yes check_precip->success No other_solvent->success If Successful fail Re-evaluate Required Conc. or Consider Formulation Aids (e.g., cyclodextrins) other_solvent->fail If Unsuccessful

Figure 2. Decision workflow for solubilizing the compound.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884. [Link]

  • Gazzola, S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1025–1030. [Link]

  • Helmenstine, A. M. (2019). How to Prepare Common Acid Solutions. ThoughtCo. [Link]

  • Schmid, M., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(78), 10978-10981. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • Patrick, M. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(8), 2374–2391. [Link]

  • Protocols Online. (2012). Making stock acid and base solutions. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-84. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

  • Chemistry LibreTexts. (2019). Solutions and Dilutions. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4045-4067. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 14(12), 2623. [Link]

  • ResearchGate. (2024). Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. [Link]

  • YouTube. (2021). PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. [Link]

  • PubMed. (2024). Zwitterionic Strategy to Stabilize Self-Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • ResearchGate. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • National Institutes of Health. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • National Institutes of Health. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. [Link]

  • Pharmaffiliates. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. [Link]

Sources

Overcoming challenges in the N-protection of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of N-protection on the 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid scaffold, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Core Concepts & Strategic Overview

The N-protection of this compound (a substituted 7-azaindole) presents a unique set of challenges due to the molecule's inherent properties:

  • Multiple Nucleophilic Sites: The molecule contains two nitrogen atoms—the pyrrole N1 and the pyridine N7. Selective protection is critical.

  • Competing Functionality: The presence of a carboxylic acid group (-COOH) introduces the risk of side reactions, such as esterification, and can complicate reactions run under basic conditions.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring and the chloro-substituent influences the nucleophilicity of the pyrrole nitrogen.

The pyrrole nitrogen (N1) is significantly more nucleophilic than the pyridine nitrogen (N7), meaning that under standard basic conditions, protection will selectively occur at the desired N1 position.[1] Steric hindrance around the N7 position further reinforces this selectivity.[1] Therefore, the primary challenges are not typically related to regioselectivity between N1 and N7, but rather to chemoselectivity involving the carboxylic acid and the overall stability of the starting material and product.

Diagram: Decision Workflow for N-Protection Strategy

This diagram outlines the key decision points when selecting an N-protection strategy for the target molecule.

G cluster_start cluster_groups Protecting Group Selection start Define Downstream Reaction Conditions acid Strongly Acidic? start->acid base Strongly Basic? acid->base No boc AVOID Boc (Acid Labile) acid->boc Yes metal Metal-Catalyzed (e.g., Pd, Cu)? base->metal Yes sulfonyl Consider Sulfonyl (Ts, Bs) (Robust, Base/Reductive cleavage) base->sulfonyl No sem Consider SEM (Mild, F- cleavage) metal->sem Yes (Generally Compatible) metal->sulfonyl Check Ligand Compatibility

Caption: Decision tree for selecting a suitable N-protecting group.

II. Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My N-protection reaction is giving very low yields or failing completely. What are the likely causes?

Answer: Low or no yield is the most common issue and can typically be traced back to three factors: inefficient deprotonation, poor substrate solubility, or use of an inappropriate base.

  • Cause A: Incomplete Deprotonation: The N-H of the pyrrole ring in 7-azaindole is acidic, but requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion. Weak bases like K₂CO₃ or Et₃N are often insufficient.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH).[2][3] NaH irreversibly deprotonates the pyrrole nitrogen, driving the reaction forward. Perform the reaction in an anhydrous polar aprotic solvent like DMF or THF.

  • Cause B: Poor Solubility: The starting material, being a zwitterionic-capable carboxylic acid, may have poor solubility in common organic solvents, especially once a salt is formed with a base.[4]

    • Solution: Use a highly polar aprotic solvent like DMF or NMP. Gentle warming (e.g., to 40-50 °C) can sometimes improve solubility, but monitor for potential decomposition. If solubility remains an issue, consider protecting the carboxylic acid first (see FAQ section).

  • Cause C: Incorrect Base Choice: Using a nucleophilic base (e.g., alkoxides) can lead to competitive side reactions. Using a bulky base (e.g., LDA) at low temperatures might be effective but can sometimes lead to deprotonation at other sites if not carefully controlled.

    • Solution: Sodium hydride (NaH) is the most reliable choice. It is a strong, non-nucleophilic base that deprotonates the pyrrole N-H effectively.

Experimental Protocol: General N-Protection with NaH

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Allow the mixture to stir at 0 °C for 30-60 minutes. A color change or cessation of gas evolution indicates formation of the anion.

  • Slowly add the electrophilic protecting group reagent (e.g., SEM-Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aq. NH₄Cl solution.

  • Proceed with standard aqueous workup and purification.

Question 2: I'm observing a significant side product that appears to be an ester. How can I prevent this?

Answer: This is a classic chemoselectivity problem. Under the basic conditions required for N-deprotonation, the carboxylic acid is also deprotonated to form a carboxylate. This carboxylate anion can compete with the pyrrole anion as a nucleophile, attacking the electrophilic protecting group reagent to form an ester.

  • Cause: Nucleophilic attack by the carboxylate anion on the protecting group reagent (e.g., SEM-Cl, Ts-Cl).

  • Solutions:

    • Use a "Soft" Electrophile: Protecting group reagents that are "softer" electrophiles tend to react preferentially at the "softer" nitrogen nucleophile over the "harder" oxygen nucleophile of the carboxylate. However, this is not always a reliable strategy.

    • Protect the Carboxylic Acid First: The most robust solution is to employ an orthogonal protection strategy. Protect the carboxylic acid first as an ester (e.g., methyl or ethyl ester) under acidic conditions (Fischer esterification). After N-protection, the ester can be selectively saponified later.

    • Modify Reaction Conditions: Adding the electrophile at a very low temperature (e.g., -78 °C to 0 °C) can sometimes favor N-alkylation over O-alkylation due to kinetic differences, but this is substrate-dependent.

Diagram: Competing Reaction Pathways

This diagram illustrates the desired N-protection pathway versus the undesired O-acylation/alkylation side reaction.

G cluster_products Reaction Products SM Starting Material (in presence of base) Anion_N Pyrrole Anion (N- Nucleophile) SM->Anion_N Anion_O Carboxylate Anion (O- Nucleophile) SM->Anion_O N_Protected Desired N-Protected Product O_Protected Undesired Ester Byproduct Electrophile + E+ (Protecting Group Reagent) Anion_N->Electrophile Anion_O->Electrophile Electrophile->N_Protected Desired Pathway Electrophile->O_Protected Side Reaction

Caption: Competing nucleophilic attack leading to side product formation.

III. Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for this molecule?

The "best" group is highly dependent on your planned downstream chemistry. Here is a comparison of common choices:

Protecting GroupReagentTypical Conditions (Installation)Cleavage ConditionsProsCons
SEM SEM-ClNaH, DMF, 0°C to RT[2][5]TBAF, THF; or strong acid (TFA)[6]Very stable to many reagents; mild, fluoride-based cleavage.Can be challenging to remove if steric hindrance is high.[7]
Tosyl (Ts) Ts-ClNaH, DMF, 0°C to RTStrong base (NaOH, reflux); dissolving metal reduction.[8][9]Robust, electron-withdrawing, activates the ring for some reactions.[10][11]Harsh cleavage conditions may not be compatible with other functional groups.
Boc Boc₂OBase (e.g., DMAP, Et₃N), CH₂Cl₂Strong acid (TFA, HCl)[12][13]Easily installed and removed.Not recommended. The azaindole core can be sensitive to the strong acidic conditions required for cleavage, leading to degradation.[14]

Recommendation: For general purposes, SEM (2-(trimethylsilyl)ethoxymethyl) is often an excellent choice.[15] Its installation is straightforward, and its cleavage with fluoride ions (TBAF) is mild and orthogonal to many other protecting groups.[6] Sulfonyl groups like tosyl (Ts) are very robust but require harsher deprotection conditions.[16][17]

Q2: I am trying to use a sulfonyl chloride (e.g., Ts-Cl) for protection, but the reaction is sluggish and gives multiple products. Why?

Sulfonyl chlorides are strong electrophiles. While this promotes reaction at the N1-anion, it can also increase the rate of undesired side reactions.

  • O-Sulfonylation: The carboxylate can attack the Ts-Cl to form a mixed anhydride, which is often unstable and can lead to decomposition or further reactions.

  • Di-protection: Under forcing conditions, protection at the less nucleophilic N7 pyridine nitrogen can sometimes occur, though this is less common for 7-azaindoles.[1]

  • Solution: Ensure slow addition of the sulfonyl chloride at 0 °C to a pre-formed solution of the anion. Use of no more than 1.05-1.1 equivalents of the sulfonyl chloride is recommended to minimize side reactions. Meticulous control of stoichiometry is key.

Q3: Can I protect the pyridine nitrogen (N7) instead of the pyrrole nitrogen (N1)?

Protection of N7 is generally not necessary and is synthetically more challenging due to its lower nucleophilicity.[1] It is typically only considered in specific cases, such as to modulate the electronic properties of the pyridine ring or to block its coordination to a metal catalyst in a subsequent step.[1] Standard protection methods will overwhelmingly favor the N1 position.

IV. References

  • Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl). Suzhou Highfine Biotech.

  • Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. Benchchem.

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Semantic Scholar.

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Europe PMC.

  • A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Organic Preparations and Procedures International.

  • Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry.

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • 2-(Trimethylsilyl)ethoxymethyl chloride. Wikipedia.

  • Protecting Groups for Amines: Sulfonamides. YouTube.

  • Why is the reaction of pyrrole difficult with acid?. Quora.

  • Application Note – N-Boc protection. Sigma-Aldrich.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.

Sources

Reducing byproduct formation in the chlorination of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the chlorination of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, also known as 7-azaindole-6-carboxylic acid. This document provides in-depth, field-tested insights into controlling reaction selectivity to minimize byproduct formation, structured as a series of frequently asked questions and troubleshooting scenarios.

Introduction: The Challenge of Selectivity

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] Its chlorination presents a significant synthetic challenge due to the presence of multiple reactive sites: the carboxylic acid at C6, the electron-rich pyrrole ring, and the electron-deficient pyridine ring. The desired outcome—either selective conversion of the carboxylic acid to an acyl chloride or selective chlorination of the heterocyclic core—depends entirely on the precise control of reagents and reaction conditions. This guide addresses both synthetic goals.

G cluster_0 Goal A: Acyl Chloride Formation cluster_1 Goal B: Ring Chlorination start 1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid acyl_chloride Target Product: 6-Acyl Chloride start->acyl_chloride (COCl)₂ or SOCl₂ Low Temp byproduct_ring Byproduct: Ring Chlorination start->byproduct_ring Harsh Conditions High Temp ring_chloro Target Product: C3-Chloro Derivative start->ring_chloro NCS (1.0 eq) Polar Aprotic Solvent byproduct_di_chloro Byproduct: Di-chlorination start->byproduct_di_chloro NCS (>1.2 eq) Elevated Temp G Product_C3 3-Chloro Product Byproduct_DiChloro Di-Chloro Byproduct Product_C3:f0->Byproduct_DiChloro:f0 + NCS (excess) + Elevated Temp

Figure 2: The desired C3-monochloro product can react further with excess NCS to form undesirable dichlorinated byproducts.

Troubleshooting Guide: Ring Chlorination

G start Problem with Ring Chlorination? q1 What is the main issue? start->q1 opt1 Mixture of Regioisomers q1->opt1 opt2 Over-chlorination (Di/Poly-chloro products) q1->opt2 opt3 No Reaction or Incomplete Conversion q1->opt3 sol1 Likely radical pathway. Switch to polar aprotic solvent (DMF, MeCN). Run reaction in the dark. opt1->sol1 sol2 1. Reduce NCS to 1.0-1.05 eq. 2. Lower reaction temperature. 3. Add NCS portionwise. 4. Monitor closely via LCMS. opt2->sol2 sol3 1. Increase temperature slightly (e.g., to 40-50 °C). 2. Increase reaction time. 3. Ensure NCS quality is high. opt3->sol3

Figure 3: Troubleshooting workflow for common issues encountered during the electrophilic chlorination of the 7-azaindole ring.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carbonyl chloride

Objective: To selectively convert the carboxylic acid to an acyl chloride.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add one drop of anhydrous DMF via syringe.

  • Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Observe for gas evolution (CO, CO₂). Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and the reaction appears complete by TLC/LCMS (by quenching a small aliquot with methanol and observing for methyl ester formation).

  • The resulting solution/slurry of the acyl chloride is highly reactive. It is best to either use it immediately in situ for the next step or to concentrate it carefully in vacuo at low temperature (<30 °C) to obtain the crude acyl chloride, which should be used without delay.

Protocol 2: Synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Objective: To selectively monochlorinate the C3 position of the heterocyclic ring.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the NCS solution dropwise to the cooled solution of the starting material over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by LCMS. If the reaction is sluggish, it can be gently warmed to 30-40 °C. Stir until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by pouring it into ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold non-polar solvent (e.g., diethyl ether) to remove any residual succinimide.

  • Dry the product under vacuum to yield the desired 3-chloro derivative.

References

  • Carboxylic Acid + SOCl2. ReactionWeb.io.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.ACS Medicinal Chemistry Letters.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.The Journal of Organic Chemistry.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Regioseletive C–H functionalization of 7-azaindoles.
  • Oxalyl chloride. Wikipedia.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Acid to Acid Chloride - Common Conditions.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • The Chemistry of N-Chlorosuccinimide (NCS)
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.Organic Chemistry Frontiers.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • Reactions and Applic
  • Preparation of 2-Arylindole-4-carboxylic Amides.Organic Syntheses.

Sources

Technical Support Center: Palladium Catalyst Removal in 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the removal of palladium catalysts from reactions involving the synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and solutions to common challenges encountered during the purification of this important heterocyclic building block.

The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its synthesis often relies on powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4] While indispensable for bond formation, the removal of residual palladium to levels compliant with stringent regulatory guidelines (typically <10 ppm for oral APIs) presents a significant purification challenge.[5][6][7]

This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've performed a Suzuki coupling to synthesize my azaindole carboxylic acid, and after a standard aqueous workup, my product is still heavily contaminated with palladium. What should be my first line of attack?

A1: This is a very common scenario. The first step is to understand the nature of the residual palladium. It can exist in various forms: heterogeneous Pd(0) particles, soluble Pd(II) complexes, or palladium complexed with your product or ligands.[3] A multi-pronged approach is often most effective.

Initial Recommended Strategy: Filtration followed by an acidic wash.

  • Rationale: Palladium catalysts, especially those like Pd/C, are heterogeneous and can often be removed by filtration.[8] However, smaller, colloidal palladium particles can pass through standard filter paper.[9] Using a pad of Celite® can help trap these finer particles.[9][10] The acidic wash helps to protonate the pyridine nitrogen of your azaindole, increasing its aqueous solubility and allowing for extraction away from non-polar, palladium-containing impurities.

  • Self-Validating Checkpoint: After this initial purification, take a small aliquot of your organic layer, evaporate the solvent, and prepare a sample for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis.[11][12] This will give you a baseline palladium concentration and inform the next steps.

Q2: My product has poor solubility in common organic solvents, making purification difficult. How can I effectively use scavengers in this case?

A2: Limited solubility is a known challenge with functionalized azaindoles.[13] The key is to find a solvent system where your product has at least moderate solubility, even if it requires heating.

Recommended Strategy: Scavenger Screening in a suitable solvent.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents such as THF, DMF, DMAc, and NMP.[3] Even partial solubility at elevated temperatures (e.g., 40-60 °C) can be sufficient for scavenging.[14][15]

  • Scavenger Selection: The choice of scavenger is critical and depends on the palladium species present.[14][16] Thiol-based scavengers are effective for Pd(II), while others are better for Pd(0).[14] It is highly recommended to screen a panel of scavengers.[14]

Scavenger TypeFunctional GroupPrimary TargetRecommended Products
Silica-Based Thiol, ThioureaPd(II), Pd(0)ISOLUTE® Si-Thiol, Si-TMT
Polymer-Based Trimercaptotriazine (TMT)Pd(II), Pd(0)Biotage® MP-TMT
Activated Carbon N/A (Adsorption)Broad SpectrumDarco® KB-B, ANOX Series
  • Causality: Solid-supported scavengers work by chemisorption, where functional groups on the solid support bind tightly to palladium species, allowing for their removal by simple filtration.[3][17] Activated carbon works through physisorption, offering a broader, but sometimes less selective, removal mechanism.[3]

Q3: I've tried using activated carbon, but I'm seeing significant product loss. How can I mitigate this?

A3: This is a classic drawback of activated carbon; its high surface area can lead to non-selective adsorption of the desired product along with the palladium.[3][14]

Optimization Strategies:

  • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a lower loading (e.g., 5-10 wt%) and increase only if needed.

  • Optimize Contact Time and Temperature: Shorter contact times and lower temperatures can sometimes reduce product adsorption while still being effective for palladium removal.

  • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh, hot solvent to recover as much adsorbed product as possible.[15]

  • Consider a Binary System: A synergistic approach using a chelating agent like N-acetylcysteine in combination with activated carbon can improve palladium removal efficiency, potentially allowing for the use of less carbon overall.[18]

Q4: After using a thiol-based scavenger, my ICP-MS results show that palladium levels are still above the acceptable limit of 10 ppm. What could be the issue?

A4: There are several potential reasons for incomplete scavenging.

Troubleshooting Scavenger Inefficiency:

  • Insufficient Equivalents: You may not be using enough scavenger. A common starting point is 5 equivalents relative to the palladium catalyst, but this may need to be increased.[14]

  • Suboptimal Conditions: Temperature and time play a crucial role. While many scavengers work at room temperature, heating can improve kinetics.[14] An overnight stir at 40-50 °C is a good starting point for optimization.

  • Product-Palladium Complexation: Your azaindole carboxylic acid, with its multiple heteroatoms, might be forming a stable complex with palladium, making it difficult for the scavenger to compete.[14]

  • Incorrect Scavenger Choice: Thiol-based scavengers are excellent but not universally effective. Try a different class of scavenger, such as one with a trimercaptotriazine (TMT) functionality, which has shown high efficiency in many cases.[19]

Workflow for Optimizing Scavenging

G start Initial Pd Level > 10 ppm scavenger_screen Screen Scavengers (Thiol, TMT, Amine) start->scavenger_screen optimize_conditions Optimize Conditions (Equivalents, Temp, Time) scavenger_screen->optimize_conditions Select best scavenger add_ligand Add Competing Ligand (e.g., N-acetylcysteine) optimize_conditions->add_ligand If Pd > 10 ppm final_analysis Final ICP-MS Analysis optimize_conditions->final_analysis If Pd < 10 ppm add_ligand->optimize_conditions Re-run scavenging crystallization Recrystallization add_ligand->crystallization Alternative Path crystallization->final_analysis

Caption: Decision workflow for troubleshooting inefficient palladium scavenging.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger

This protocol is designed for the removal of residual palladium from a solution of crude this compound.

Methodology:

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable solvent (e.g., THF, DMF) to a concentration of approximately 10-50 mg/mL. If necessary, heat the mixture to 40-60 °C to achieve dissolution.[15]

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Stirring: Stir the mixture vigorously at 40-60 °C for 4-18 hours.[15] The optimal time and temperature should be determined experimentally by analyzing aliquots.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid scavenger.[15]

  • Washing: Wash the Celite® pad and scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[11]

Trustworthiness (Self-Validation): This protocol is self-validating through the final ICP-MS analysis. A successful outcome is defined as a reduction of palladium to below the target threshold (e.g., <10 ppm). If the target is not met, the results provide a clear indication that a parameter in the protocol (e.g., scavenger type, equivalents, time, temperature) needs to be re-optimized.

Protocol 2: Palladium Removal via Recrystallization

Recrystallization can be a powerful, cost-effective method for palladium removal, particularly in the later stages of a synthesis.[3][15]

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For a carboxylic acid functionalized azaindole, solvent systems like ethanol/water, isopropanol/heptane, or DMF/water could be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities (including some palladium species) are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove the mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze both the purified crystals and the mother liquor for palladium content via ICP-MS. A significant reduction of palladium in the crystals and a concentration of palladium in the mother liquor will validate the effectiveness of the procedure.[3]

Trustworthiness (Self-Validation): The mass balance of palladium between the purified solid and the mother liquor serves as a self-validating check. High palladium levels in the mother liquor confirm that the crystallization process has successfully purged the impurity from the desired product.

Palladium Removal Strategy Selection

G start Crude Product (High Pd) is_heterogeneous Is Pd Heterogeneous? (e.g., Pd/C) start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Scavenging (Solid-supported) is_heterogeneous->scavenging No / Soluble Pd filtration->scavenging recrystallization Recrystallization scavenging->recrystallization analysis ICP-MS Analysis (Pd < 10 ppm?) recrystallization->analysis analysis->scavenging No, Re-optimize end Purified Product analysis->end Yes

Caption: A logical workflow for selecting a palladium purification strategy.

References

  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling - Benchchem.
  • Metal Scavenger User Guide | Biotage.
  • Analysis of palladium by high resolution ICP-MS - ResearchGate.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate.
  • How to Remove Palladium in three easy steps - Biotage.
  • How can i remove palladium Pd catalyst easily? - ResearchGate.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Palladium Detection for API Purification - Arbor Assays.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH.
  • Silica-Based Metal Scavengers - Catalysts.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Technical Support Center: Removal of Residual Palladium from 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate.
  • Palladium on carbon - Wikipedia.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Azaindole Therapeutic Agents - PMC - PubMed Central.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.

Sources

Optimizing crystallization conditions for 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the crystallization conditions for 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a critical process for ensuring the purity, stability, and processability of this active pharmaceutical ingredient (API).[] As a heterocyclic carboxylic acid, this molecule presents unique challenges and opportunities in developing a robust crystallization protocol. This guide provides field-proven insights and systematic approaches for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges stem from its molecular structure: a rigid heterocyclic core, a carboxylic acid group, a pyrrolic N-H group, and a pyridine nitrogen. These features allow for strong hydrogen bonding and potential π–π stacking, which can lead to high lattice energy and potentially low solubility in many common organic solvents.[2][3] Key challenges include selecting an appropriate solvent system that provides a good solubility profile, controlling polymorphism, and preventing common issues like "oiling out" or rapid precipitation of fine, impure particles.[2][4]

Q2: How do I begin selecting a solvent for crystallization?

A2: Solvent selection is the most critical step in developing a crystallization process.[4][5] A systematic approach is superior to simple trial and error. Start by considering the polarity of your molecule. Given the polar nature of the carboxylic acid and N-H groups, polar solvents are a logical starting point. The ideal solvent should dissolve the compound moderately to highly at elevated temperatures but poorly at room or sub-ambient temperatures.[6] Initial screening should include solvents like water, lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[7][8] For comparative insights, studies on related pyridinecarboxylic acid isomers show high solubility in protic solvents like water and ethanol, and lower solubility in aprotic solvents like acetonitrile.[7][8]

Q3: Should I use a single solvent or a mixed solvent system?

A3: This depends on the solubility profile. If you can find a single solvent that provides a steep solubility curve with respect to temperature, that is often the simplest and most scalable option.[6] However, for many APIs, a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) offers greater control over supersaturation and crystal growth.[][6] For this molecule, a potential system could be dissolving in a polar solvent like methanol or DMSO and adding a less polar anti-solvent like water or an ether (e.g., MTBE) to induce crystallization.[] The two solvents must be miscible.[6]

Systematic Protocol for Crystallization Method Development

This protocol provides a structured workflow for developing a cooling crystallization method, which is often the first choice for compounds with temperature-dependent solubility.

Step 1: Preliminary Solvent Screening

  • Objective: To identify a small set of promising solvents.

  • Methodology:

    • Place approximately 10-20 mg of your crude this compound into several vials.

    • Add a small aliquot (e.g., 0.1 mL) of a test solvent to each vial at room temperature.

    • Observe solubility. If it dissolves immediately, the solvent is likely too good for cooling crystallization.[6]

    • If it does not dissolve, heat the vial to the solvent's boiling point. Add solvent dropwise until the solid fully dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Successful Outcome: A solvent that dissolves the compound when hot but yields a good amount of crystalline solid upon cooling is a strong candidate.

Step 2: Quantitative Solubility and Metastable Zone Width (MSZW) Determination

  • Objective: To gather quantitative data for the most promising solvent(s).

  • Methodology:

    • Prepare a saturated solution of the compound at a specific high temperature (e.g., 60 °C).

    • Take a filtered aliquot and determine the concentration via HPLC or gravimetric analysis.

    • Repeat at several lower temperatures (e.g., 50, 40, 30, 20 °C) to construct a solubility curve.

    • To determine the MSZW, slowly cool a clear solution of known concentration while monitoring turbidity. The temperature at which cloudiness first appears is the metastable limit. A wider MSZW can sometimes indicate a higher propensity for oiling out or difficulty with nucleation.[4]

Step 3: Developing the Cooling Profile

  • Objective: To control crystal size and purity by optimizing the cooling rate.

  • Methodology:

    • Dissolve the crude material in the chosen solvent at a temperature where it is fully soluble (based on your solubility curve).

    • Cool the solution at a controlled rate (e.g., 10-20 °C per hour). Rapid cooling often leads to small, less pure crystals, while very slow cooling can produce large crystals that may trap solvent.[9]

    • Consider a two-stage cooling profile: a faster initial cooling followed by a slower rate once nucleation begins.

    • If nucleation is difficult, add a small seed crystal of pure material to induce growth.[10]

Step 4: Isolation and Drying

  • Objective: To efficiently isolate the pure crystals and remove residual solvent.

  • Methodology:

    • Filter the crystalline slurry using a Büchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold, fresh anti-solvent or the crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. The drying temperature should be well below the compound's melting point to avoid degradation.

Troubleshooting Guide

Question: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid crystal.[10] This typically happens when the solution becomes supersaturated at a temperature that is higher than the melting point of the solid in that particular solvent environment. Impurities can also lower the melting point, making this more likely.[10]

  • Causality: The driving force for crystallization is too high, too early. The molecules don't have time to arrange into an ordered crystal lattice.

  • Solutions:

    • Slow Down the Cooling Rate: A slower cooling rate reduces the level of supersaturation at any given temperature, providing more time for orderly nucleation and crystal growth.[10]

    • Increase Solvent Volume: Add more of the primary solvent. This lowers the saturation temperature, potentially dropping it below the point where the compound is a liquid.[9][10]

    • Introduce a Seed Crystal: Adding a seed crystal of the pure compound can trigger crystallization at a higher temperature (lower supersaturation), bypassing the conditions that lead to oiling.[10]

    • Change the Solvent System: Select a solvent system with different properties. For instance, using an anti-solvent addition method at a constant, lower temperature can prevent oiling.[][10]

Question: The crystallization doesn't start, even after the solution has cooled completely. What should I do?

Answer: This indicates a failure of nucleation, which can be due to an overly stable solution (wide MSZW) or insufficient supersaturation.

  • Causality: The energy barrier for forming the first stable crystal nucleus has not been overcome.

  • Solutions:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[6][9]

    • Add a Seed Crystal: This is the most reliable method. A tiny amount of pure solid provides a template for crystal growth.[10]

    • Concentrate the Solution: If the solution is clear, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

    • Flash Cool: Briefly place the flask in an ice bath or dry ice/acetone bath. The rapid temperature drop can sometimes induce nucleation. Once crystals appear, allow the solution to warm back to the desired crystallization temperature for controlled growth.

Question: My final product has poor purity or color. How can I improve it?

Answer: This suggests that impurities are being trapped in the crystal lattice (occlusion) or the starting material has colored impurities that co-precipitate.

  • Causality: Rapid crystallization can trap mother liquor and impurities.[9] Some impurities may have similar structures and incorporate into the growing crystal.

  • Solutions:

    • Slow the Crystallization: As with oiling out, a slower cooling or anti-solvent addition rate gives impurities more time to remain in the solution rather than being incorporated into the solid.[9]

    • Perform a Hot Filtration: If insoluble impurities are present in the hot solution, perform a filtration while hot to remove them before cooling.

    • Use Activated Carbon: If the hot solution has a noticeable color, it may be due to highly conjugated impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter it while hot to remove the carbon and adsorbed impurities.[11] Be aware that carbon can also adsorb your product, potentially reducing yield.[9]

    • Re-crystallization: A second crystallization of the purified material is a powerful technique to further enhance purity.[12]

Question: My crystallization yield is very low. What are the common causes and solutions?

Answer: A low yield means a significant amount of your compound is being left behind in the mother liquor.[10]

  • Causality: The primary cause is often using too much solvent or not cooling the solution to a low enough temperature.[9]

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound.[9]

    • Ensure Complete Cooling: Cool the crystallization mixture in an ice bath for at least 30 minutes before filtration to maximize the amount of product that crystallizes out.

    • Select a Better Solvent/Anti-solvent: Your chosen solvent may simply be too good, keeping too much product dissolved even at low temperatures. Re-evaluate your solvent screen to find a system where the compound has lower solubility when cold.

    • Concentrate the Mother Liquor: It is sometimes possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent screening for polar heterocyclic carboxylic acids.

SolventClassBoiling Point (°C)Polarity IndexTypical Use
WaterProtic10010.2Solvent / Anti-solvent
MethanolProtic Alcohol655.1Solvent
EthanolProtic Alcohol784.3Solvent
Isopropanol (IPA)Protic Alcohol823.9Solvent
AcetonitrileAprotic Polar825.8Solvent
AcetoneAprotic Polar565.1Solvent
Ethyl AcetateEster774.4Solvent / Anti-solvent
Tetrahydrofuran (THF)Ether664.0Solvent
TolueneAromatic1112.4Anti-solvent
HeptaneAliphatic980.1Anti-solvent

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for developing and troubleshooting a crystallization process.

Crystallization_Workflow Crude Crude Material Screen Solvent Screening (Solubility, Temp Dependence) Crude->Screen Select Select Method (Cooling vs. Anti-solvent) Screen->Select Optimize Optimize Process (Cooling Rate, Seeding, Solvent Ratio) Select->Optimize Isolate Isolate & Dry (Filtration, Washing, Drying) Optimize->Isolate Troubleshoot Troubleshooting Optimize->Troubleshoot Issues Encountered Final Pure Crystalline API Isolate->Final Oiling Oiling Out? Troubleshoot->Oiling LowYield Low Yield? Troubleshoot->LowYield NoXtals No Crystals? Troubleshoot->NoXtals Oiling->Screen Adjust Solvent/ Cooling Rate LowYield->Screen Reduce Solvent/ Cool Lower NoXtals->Optimize Induce Nucleation (Seed/Scratch)

Caption: Workflow for crystallization optimization.

References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • APC. (n.d.). Solvent Selection - (API) Solubility.
  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • Chen, Y., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • European Patent Office. (2011, September 7). EP2428505B1 - Process for producing pyridine carboxylic acids.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • BenchChem. (n.d.). Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error.

Sources

Challenges in the scale-up of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound, a critical building block in pharmaceutical development. This document provides in-depth, experience-driven answers to common challenges encountered during the multi-step synthesis and scale-up of this 7-azaindole derivative. Our goal is to explain the causality behind common issues and provide robust, validated protocols to overcome them.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a three-stage process starting from a suitable 1H-pyrrolo[2,3-b]pyridine (7-azaindole) precursor. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Regioselective Chlorination cluster_2 Stage 3: Saponification A 1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid B Methyl 1H-pyrrolo[2,3-b]pyridine- 6-carboxylate A->B  MeOH, H2SO4 (cat.)   C Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylate B->C  NCS, MeCN or DCM   D 3-Chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid (Target) C->D  LiOH or NaOH, THF/H2O  

Caption: General three-stage synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why am I observing poor regioselectivity during the C-3 chlorination step?

Question: During the chlorination of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, my reaction is yielding a mixture of isomers (e.g., 2-chloro, 5-chloro) in addition to the desired 3-chloro product. How can I improve the C-3 selectivity?

Answer: This is a classic challenge in the functionalization of the 7-azaindole scaffold. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, but the pyridine nitrogen deactivates the ring, influencing the position of attack.

  • Mechanistic Insight: The C-3 position is generally the most nucleophilic and kinetically favored site for electrophilic aromatic substitution on the 7-azaindole core. However, the reaction conditions, choice of chlorinating agent, and solvent can significantly impact this selectivity. Harsh conditions or highly reactive chlorinating agents can lead to over-chlorination or attack at other positions.

  • Troubleshooting & Optimization:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is the most commonly reported and effective reagent for achieving high C-3 selectivity. Agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be too reactive, leading to poor selectivity and the formation of di-chlorinated species.

    • Solvent Effects: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvent choices. In our experience, MeCN often provides slightly better selectivity and easier workup. Avoid protic solvents which can interfere with the activity of NCS.

    • Temperature Control: Run the reaction at a controlled temperature, typically between 0°C and room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can effectively minimize the formation of undesired isomers.

    • Protecting Groups: While often not necessary for this specific substrate, in more complex azaindole syntheses, installation of a protecting group on the pyrrole nitrogen (e.g., SEM or Tosyl) can direct electrophilic attack, though this adds steps to the overall synthesis.[1][2]

Optimized Protocol for C-3 Chlorination:

  • Dissolve Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 equiv) in anhydrous Acetonitrile (10-15 volumes).

  • Cool the solution to 0-5°C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05-1.1 equiv) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor reaction completion by HPLC or TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

FAQ 2: The final saponification step is sluggish or results in significant impurities. What's going wrong?

Question: My hydrolysis of Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate to the final carboxylic acid is either incomplete after prolonged reaction times or generates hard-to-remove impurities. How can I improve this step?

Answer: Saponification of the methyl ester is a critical final step that can be deceptively tricky. Incomplete hydrolysis is a common issue, while harsh conditions can lead to decomposition or side reactions.[3]

  • Mechanistic Insight: The hydrolysis is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl. The electron-withdrawing nature of the chloro-azaindole ring system can affect the reactivity of the ester. The primary challenge is achieving full conversion without product degradation.

  • Troubleshooting & Optimization:

    • Choice of Base: Lithium hydroxide (LiOH) is often superior to sodium hydroxide (NaOH) for this transformation. LiOH is less prone to causing certain side reactions and the resulting lithium carboxylate salt often has different solubility properties that can be advantageous during workup.

    • Solvent System: A mixture of Tetrahydrofuran (THF) and water is a standard and effective solvent system. THF ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction. A typical ratio is 3:1 THF:Water.

    • Temperature and Time: While heating can accelerate the reaction, it can also promote impurity formation. It is often better to run the reaction at room temperature for a longer period (12-24 hours) to ensure a clean conversion. Monitor closely by HPLC.

    • Workup Procedure: The workup is critical. After the reaction is complete, the organic solvent (THF) should be removed under reduced pressure. The remaining aqueous solution should then be acidified carefully to precipitate the carboxylic acid product.

Optimized Protocol for Saponification:

  • Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 equiv).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by HPLC.

  • Once complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and cool to 0-5°C.

  • Slowly acidify with 1M HCl to a pH of ~3-4. The product should precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours at 0-5°C to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum.

FAQ 3: I'm having difficulty with the final product's purity and color. How can I effectively purify it on a large scale?

Question: The crude this compound I've isolated is off-color (tan to brown) and contains residual impurities. Column chromatography isn't ideal for a large-scale process. What are the best purification strategies?

Answer: Achieving high purity and a good color profile for the final product without resorting to chromatography is a common scale-up challenge. The key is an optimized crystallization or trituration procedure.

  • Source of Color: Color often arises from minor, highly conjugated impurities formed during either the chlorination or hydrolysis steps. These may be present in very small quantities but can significantly impact the appearance of the final product.

  • Purification Strategy:

    • Trituration: Before a full recrystallization, triturating the crude solid with a suitable solvent can be highly effective. This involves stirring the solid as a slurry in a solvent in which the product is poorly soluble, but the impurities are more soluble. Methyl tert-butyl ether (MTBE) or a mixture of Dichloromethane and Heptane are often effective.

    • Recrystallization: A carefully chosen solvent system is crucial. For this specific molecule, polar protic solvents or mixtures are often successful.

      • Recommended System: A mixture of Ethanol and Water or Isopropanol and Water.

      • Procedure: Dissolve the crude product in the minimum amount of the hot alcohol. Slowly add hot water until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for forming large, pure crystals.

    • Activated Carbon Treatment: If the color is persistent, a treatment with activated carbon (charcoal) during the recrystallization can help. Add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution before filtration. Perform a hot filtration to remove the carbon before allowing the solution to cool.

Purification_Decision_Tree start Crude Product Isolated check_purity Check Purity/Color (HPLC, Visual) start->check_purity triturate Triturate with MTBE or DCM/Heptane check_purity->triturate Minor Impurities Off-white Color recrystallize Recrystallize from EtOH/Water or IPA/Water check_purity->recrystallize Significant Impurities Tan/Brown Color end_ok Product Meets Specs check_purity->end_ok Purity > 99% Color: White triturate->check_purity recrystallize->check_purity charcoal Add Activated Carbon During Recrystallization recrystallize->charcoal Persistent Color charcoal->recrystallize end_fail Re-evaluate Upstream Chemistry

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the hinge region of various kinases makes it a versatile framework for developing potent and selective therapeutics. This guide provides an in-depth comparative analysis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a critical signaling pathway implicated in the pathogenesis of numerous cancers.[2][3]

The dysregulation of the FGF/FGFR signaling cascade, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of oncogenesis, promoting cell proliferation, survival, and angiogenesis.[4][5][6] Consequently, targeting FGFRs with small molecule inhibitors represents a promising strategy for cancer therapy.[2][3] Herein, we will dissect the structure-activity relationships (SAR) of a specific series of 1H-pyrrolo[2,3-b]pyridine derivatives, present their comparative efficacy based on robust experimental data, and provide detailed protocols for the key assays used in their evaluation.

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Isoforms

The inhibitory potency of a focused library of 1H-pyrrolo[2,3-b]pyridine derivatives was assessed against the four isoforms of the FGFR family (FGFR1-4). The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro kinase assays. The results, summarized in Table 1, reveal a clear structure-activity relationship and highlight key structural modifications that enhance inhibitory activity.

Table 1: Comparative Inhibitory Activity (IC50) of 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Isoforms

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H1900---
4a 3,5-dimethoxyphenyl----
4h 3,5-dimethoxyphenyl7925712
4l 4-trifluoromethoxyphenyl----

Data compiled from studies by Jin et al., 2021.[2][3]

The initial lead compound 1 , with an unsubstituted 1H-pyrrolo[2,3-b]pyridine core, demonstrated modest FGFR1 inhibitory activity with an IC50 value of 1900 nM.[2] A significant enhancement in potency was achieved by introducing a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring and a 3,5-dimethoxyphenyl moiety, as seen in compound 4h . This derivative exhibited potent, low nanomolar inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively.[2][3] This substantial increase in activity, nearly 300-fold against FGFR1 compared to the lead compound, underscores the importance of these substitutions for optimal binding to the kinase active site.[2] Compound 4h can be classified as a pan-FGFR inhibitor with a preference for isoforms 1, 2, and 3 over FGFR4.[2][3]

Cellular Anti-proliferative Activity

To ascertain whether the potent enzymatic inhibition translates to cellular efficacy, the anti-proliferative effects of the lead compounds were evaluated in a panel of cancer cell lines. The data, presented in Table 2, demonstrates that compound 4h effectively inhibits the proliferation of breast cancer cell lines.

Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines

Compound4T1 (% inhibition at 10 µM)MDA-MB-231 (% inhibition at 10 µM)MCF-7 (% inhibition at 10 µM)
4h 76.2 ± 3.553.7 ± 4.165.8 ± 2.9

Data represents the mean ± SD of two independent experiments.[2]

Furthermore, studies revealed that compound 4h not only inhibits proliferation but also induces apoptosis in 4T1 breast cancer cells and significantly curtails their migration and invasion capabilities in vitro.[2][3]

FGFR Signaling Pathway and Mechanism of Inhibition

The 1H-pyrrolo[2,3-b]pyridine derivatives discussed herein act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by these compounds.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of the 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the kinase active site.

Workflow Visualization:

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Tracer, Antibody, Inhibitor) B Add 5 µL of serially diluted Inhibitor to 384-well plate A->B C Add 5 µL of Kinase/ Eu-antibody mixture B->C D Add 5 µL of Alexa Fluor™ -labeled Tracer C->D E Incubate for 1 hour at room temperature D->E F Read FRET signal (Emission at 665 nm and 615 nm) E->F G Calculate Emission Ratio and determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (e.g., compound 4h ) in the kinase buffer. Prepare a mixture of the FGFR kinase and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor® 647-labeled ATP-competitive tracer.[7]

  • Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted test compounds.

  • Kinase Addition: Add 5 µL of the FGFR kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission from the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an exceptional foundation for the development of potent FGFR inhibitors. Through systematic structural modifications, such as the introduction of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl moiety, derivatives with low nanomolar inhibitory activity against multiple FGFR isoforms and significant anti-proliferative effects in cancer cells have been identified. Compound 4h , in particular, stands out as a promising pan-FGFR inhibitor worthy of further preclinical and clinical investigation.[2][3] The methodologies and comparative data presented in this guide offer valuable insights for researchers and drug development professionals working to advance novel kinase inhibitors for cancer therapy.

References

  • Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Available at: [Link]

  • Journal of Hematology & Oncology. FGF/FGFR signaling pathway involved resistance in various cancer types. Available at: [Link]

  • Frontiers in Pharmacology. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Available at: [Link]

  • MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Available at: [Link]

  • Frontiers in Oncology. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Available at: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • NIH. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]

  • ResearchGate. Cell proliferation assay for the in vitro experimental cancer cell growth. Available at: [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubMed. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Available at: [Link]

  • NIH. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Available at: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • NIH. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]

  • PubMed. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assay Platforms for 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and inflammatory disease, the pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Compounds based on this core, such as the titular 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, are frequently investigated for their potent inhibitory activity against key signaling kinases.[1] A critical step in the development of these inhibitors is the robust, accurate, and reproducible measurement of their inhibitory potential through in vitro kinase assays.

This guide provides a comparative analysis of the predominant in vitro kinase assay technologies, offering field-proven insights into their principles, applications, and the subtle nuances that can make or break an experimental campaign. We will ground this comparison in a practical application: measuring the inhibitory activity of a hypothetical pyrrolo[2,3-b]pyridine-based compound against BRAF V600E, a clinically relevant kinase implicated in a majority of melanomas.[2][3]

Section 1: Choosing Your Weapon: A Comparison of Kinase Assay Technologies

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (peptide or protein). The choice of technology dictates how this event is quantified, with significant implications for throughput, sensitivity, cost, and potential for compound interference. The major technologies fall into three categories.[4]

Assay Technology Principle Advantages Disadvantages Best Suited For
Radiometric Assay ([³²P]-ATP) Direct measurement of radioactive [³²P] incorporation from ATP into a substrate.[5]"Gold standard" for accuracy and sensitivity.[5] Direct measurement, free from many interference artifacts.[6]Requires specialized licenses, handling, and disposal of radioactive materials. Low throughput.[7]Mechanistic studies, validation of hits from primary screens, low-volume labs.
Luminescence-Based (e.g., ADP-Glo™) Quantifies ADP produced in the kinase reaction.[8] Remaining ATP is depleted, then ADP is converted back to ATP, which drives a luciferase-luciferin reaction, producing light.[9]High sensitivity, broad dynamic range, and high-throughput compatible.[10] Universal for any ADP-generating enzyme.[8]Multi-step "end-point" assay.[11] Potential for inhibition of the coupling luciferase enzyme by test compounds.[12]High-throughput screening (HTS), dose-response curves, routine inhibitor profiling.
Fluorescence-Based (e.g., TR-FRET) Measures the phosphorylation of a substrate using a phospho-specific antibody labeled with a fluorophore.[13]Homogeneous "mix-and-read" format.[14] Time-resolved detection minimizes interference from compound fluorescence.[13]Requires specific, high-quality phospho-antibodies for each target. Can be more expensive.HTS, profiling kinases where validated antibody pairs are available.

For the purpose of this guide, we will focus on a direct comparison between the "gold standard" radiometric assay and the widely adopted, high-throughput luminescence-based ADP-Glo™ assay.

Section 2: The Foundational Method - Radiometric [γ-³²P]-ATP Filter Binding Assay

This method remains the benchmark for quantifying kinase activity due to its direct and unambiguous signal.[5] The protocol involves incubating the kinase, substrate, and inhibitor with ATP that has been radiolabeled at the terminal (gamma) phosphate. The reaction products are then spotted onto a phosphocellulose paper, which binds the peptide substrate but not the free ATP.[7]

Workflow Diagram: Radiometric Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Washing cluster_detection Detection reagents Prepare Kinase, Substrate, Inhibitor & [γ-³²P]-ATP Mix incubate Incubate at 30°C (e.g., 30 min) reagents->incubate Initiate Reaction spot Spot Reaction onto P81 Phosphocellulose Paper incubate->spot Stop Reaction wash Wash Paper (4x) with 0.5% Phosphoric Acid spot->wash dry Air Dry Paper wash->dry quantify Quantify with Phosphorimager or Scintillation Counter dry->quantify cluster_reaction 1. Kinase Reaction cluster_stop 2. Stop & ATP Depletion cluster_detect 3. ADP Detection kinase_rxn Incubate Kinase, Substrate, Inhibitor & ATP in well add_reagent_A Add ADP-Glo™ Reagent kinase_rxn->add_reagent_A Reaction Complete incubate_A Incubate 40 min at RT add_reagent_A->incubate_A add_reagent_B Add Kinase Detection Reagent incubate_A->add_reagent_B ATP Depleted incubate_B Incubate 30-60 min at RT add_reagent_B->incubate_B ADP -> ATP -> Light read_lum Read Luminescence incubate_B->read_lum

Caption: Workflow of the two-step ADP-Glo™ luminescent kinase assay.

Detailed Protocol: ADP-Glo™ Assay for BRAF V600E

Causality Behind Choices:

  • Plate Choice: A white, opaque 384-well plate is mandatory to maximize luminescent signal reflection and prevent crosstalk between wells. [15]* Reagent Ratios: The 1:1:2 ratio of kinase reaction volume to ADP-Glo™ Reagent to Kinase Detection Reagent is critical for the coupled enzyme reactions to work efficiently. [16]* Incubation Times: The 40-minute incubation after adding the ADP-Glo™ Reagent is required to ensure complete depletion of the initial ATP, which is essential for a low background signal. The final 30-60 minute incubation allows for the complete conversion of ADP to ATP and stabilization of the luminescent signal. [9][16] Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO as described for the radiometric assay.

  • Kinase Reaction (in a 384-well white plate):

    • Add 1 µL of inhibitor dilution (or DMSO for controls) to each well.

    • Add 2 µL of a 2.5X solution of BRAF V600E enzyme and MEK1 substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution (final concentration in the 5 µL reaction should be 100 µM).

    • Incubate for 60 minutes at 30°C.

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. [16] * Incubate for 40 minutes at room temperature. [16]4. ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. [16] * Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. [16]5. Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. [17]

Section 4: Data Analysis and Interpretation

Regardless of the assay platform, the goal is to determine the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the kinase activity by 50%. [18]

  • Calculate Percent Inhibition:

    • First, define your controls:

      • 0% Inhibition (High Signal): Reaction with DMSO instead of inhibitor.

      • 100% Inhibition (Low Signal): Reaction with no enzyme or a high concentration of a known potent inhibitor (e.g., Staurosporine). [17] * Use the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal, 4PL) to calculate the IC₅₀ value. [19]Software like GraphPad Prism is standard for this analysis.

Sample Data Presentation

Here is a hypothetical comparison of IC₅₀ values for our lead compound and a reference inhibitor against BRAF V600E, as determined by both methods.

Compound Assay Method BRAF V600E IC₅₀ (nM)
This compound Radiometric [³²P]85
This compound ADP-Glo™92
Vemurafenib (Reference) Radiometric [³²P]31
Vemurafenib (Reference) ADP-Glo™35

The close agreement between the two methods provides high confidence in the determined potency of the test compound.

Section 5: Troubleshooting and Self-Validation

A robust protocol is a self-validating one. Incorporating the right controls is essential for troubleshooting.

Problem Potential Cause Solution / Diagnostic Control
High variability between replicates Pipetting error; inadequate mixing; plate edge effects. Calibrate pipettes. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate. [20]
No kinase activity (low signal in all wells) Inactive enzyme; incorrect buffer composition; substrate/ATP degradation.Run a positive control with a known active kinase batch. Verify buffer pH and MgCl₂ concentration. Use fresh ATP. [21]
High background in ADP-Glo™ assay ATP contamination in reagents; luciferase inhibition by test compound.Run a "No Enzyme" control. If the inhibitor well shows a lower signal than the DMSO control here, it indicates direct interference with the detection reagents.
False positives (apparent inhibition) Compound aggregation; interference with detection method (e.g., fluorescence quenching, luciferase inhibition). [22]Re-run the assay with 0.01% Triton X-100; if potency decreases, aggregation is likely. [22]Perform counter-screens against the detection enzymes (e.g., luciferase).

Conclusion

Both radiometric and luminescence-based assays are powerful tools for characterizing inhibitors based on the this compound scaffold.

  • The radiometric assay serves as the undisputed "gold standard" for accuracy, making it ideal for the final validation of lead compounds and in-depth mechanistic studies. [5]Its direct detection method is less prone to compound interference.

  • The ADP-Glo™ assay offers a superior platform for higher throughput applications, such as primary screening and routine IC₅₀ determinations, due to its speed, scalability, and avoidance of radioactivity. [11][23] For a comprehensive drug discovery program, a hybrid approach is often most effective. Use a high-throughput method like ADP-Glo™ for initial screening and dose-response profiling, and then validate your most promising hits with the orthogonal, gold-standard radiometric assay to ensure data integrity before advancing to more complex cellular and in vivo models.

References

  • Title: Assay of protein kinases using radiolabeled ATP: a protocol - PubMed Source: PubMed URL
  • Title: BRAF (V600E) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: JoVE URL: [Link]

  • Title: Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format Source: ResearchGate URL: [Link]

  • Title: A high-throughput radiometric kinase assay - PMC - NIH Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed Source: PubMed URL: [Link]

  • Title: Promega ADP-Glo kinase assay | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: BRAF V600E Kinase Activity Assay Service Source: Reaction Biology URL: [Link]

  • Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]

  • Title: Identification of a Novel Family of BRAF V600E Inhibitors Source: ACS Publications URL: [Link]

  • Title: Identification of inhibitors of the kinase activity of oncogenic V600E BRAF in an enzyme cascade high-throughput screen - PubMed Source: PubMed URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed Source: PubMed URL: [Link]

  • Title: (48688) BRAF (V600E) Kinase Assay Kit Source: CiteAb URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: How to calculate IC50 values of an inhibitor in a sample? Source: ResearchGate URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL: [Link]

Sources

A Comparative Guide to the Cellular Potency and Selectivity of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for small molecule inhibitors with high potency and exquisite selectivity remains a paramount objective. The 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid scaffold has emerged as a promising framework for the development of novel kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family. This guide provides an in-depth comparison of the cellular potency and selectivity of derivatives based on this scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and has proven to be a versatile scaffold in medicinal chemistry. Its derivatives have been explored as inhibitors of a variety of kinases, leveraging the structural features of the bicyclic system to achieve potent and selective binding to the ATP-binding pocket of these enzymes. The addition of a chloro substituent at the 3-position and a carboxylic acid at the 6-position can significantly influence the electronic and steric properties of the molecule, providing a foundation for developing highly specific kinase inhibitors. Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs, which are known oncogenic drivers in a variety of cancers.[1][2]

Assessing Cellular Potency: A Methodological Overview

Determining the cellular potency of a compound is a critical step in drug discovery, providing a measure of its efficacy in a biological context. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability.

Experimental Workflow: MTT Assay for Cellular Viability

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay plate_cells Plate cells in 96-well plates (1,000-100,000 cells/well) incubate_initial Incubate for 6-24 hours plate_cells->incubate_initial add_compound Add serially diluted compounds incubate_initial->add_compound incubate_compound Incubate for desired exposure time (e.g., 72 hours) add_compound->incubate_compound add_mtt Add 10 µL MTT Reagent (final conc. 0.5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours (until purple precipitate is visible) add_mtt->incubate_mtt add_solubilization Add 100 µL Detergent Reagent incubate_mtt->add_solubilization incubate_dark Incubate at room temperature in the dark for 2 hours add_solubilization->incubate_dark read_absorbance Record absorbance at 570 nm incubate_dark->read_absorbance

Caption: Workflow for determining cellular potency using the MTT assay.

The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Detailed Protocol: MTT Cell Proliferation Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and comparators) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Treatment Incubation: Incubate the cells with the compounds for a desired period, typically 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve, representing the concentration of the compound that inhibits cell proliferation by 50%.

Comparative Cellular Potency

Recent studies have demonstrated the potent anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, particularly those with aberrant FGFR signaling. For instance, a derivative, compound 4h , exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[5][6] In cellular assays, this compound inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis.[5][6]

To provide a comprehensive comparison, the cellular potency of these derivatives is benchmarked against established FGFR inhibitors and other broad-spectrum kinase inhibitors.

Compound ClassRepresentative CompoundTarget Cancer Cell LineCellular Potency (IC50/EC50)Reference
1H-pyrrolo[2,3-b]pyridine Derivative Compound 4h 4T1 (Breast Cancer)Potent inhibition and apoptosis induction[5][6]
1H-pyrrolo[2,3-b]pyridine-3-one Derivative Compound 25 Hep3B (Hepatocellular Carcinoma)0.1397 µM[6][7]
Pan-FGFR Inhibitor Infigratinib (BGJ398) FGFR2 fusion-positive cholangiocarcinoma cellsLow nM potency[8][9]
Pan-FGFR Inhibitor Pemigatinib (INCB054828) FGFR-activated cell linesPotent and selective inhibition[3][10][11]
Pan-FGFR Inhibitor Erdafitinib (JNJ-42756493) FGFR-activated cancer cell linesLow nM IC50 values[12][13]
Multi-kinase Inhibitor Sunitinib HUVECs (VEGF-induced)40 nM[4]
Multi-kinase Inhibitor Ponatinib Ba/F3 BCR-ABLWT cells47 nM[14]
EGFR Inhibitor Erlotinib DiFi human colon tumor cellsSubmicromolar concentrations[15]

Elucidating Selectivity: The Kinase Profile

A critical attribute of a successful targeted therapy is its selectivity – the ability to inhibit the intended target kinase without significantly affecting other kinases. Off-target effects can lead to toxicity and undesirable side effects. Kinase selectivity profiling is therefore an indispensable part of the drug discovery process.

Experimental Workflow: Kinase Selectivity Profiling

Two widely used platforms for assessing kinase inhibitor selectivity are the LanthaScreen™ Eu Kinase Binding Assay and the Z'-LYTE™ Kinase Assay.

cluster_0 LanthaScreen™ Eu Kinase Binding Assay cluster_1 Z'-LYTE™ Kinase Assay lantha_mix Mix Kinase, Eu-labeled anti-tag Ab, and Alexa Fluor™-labeled tracer lantha_add_inhibitor Add test compound (inhibitor) lantha_mix->lantha_add_inhibitor lantha_fret Measure FRET signal lantha_add_inhibitor->lantha_fret zlyte_kinase_rxn Kinase reaction with FRET-peptide substrate and ATP zlyte_dev_rxn Add Development Reagent (protease) zlyte_kinase_rxn->zlyte_dev_rxn zlyte_fret Measure FRET signal (ratio of donor/acceptor emission) zlyte_dev_rxn->zlyte_fret

Caption: Workflows for LanthaScreen™ and Z'-LYTE™ kinase assays.

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the ATP-binding site of a kinase.[13][16] A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™-labeled tracer binds to the ATP site. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[13][16]

The Z'-LYTE™ Kinase Assay is a coupled-enzyme format that also utilizes FRET.[5][17] A peptide substrate is phosphorylated by the kinase. A development reagent containing a protease then selectively cleaves the non-phosphorylated peptides, disrupting FRET. The degree of phosphorylation, and thus kinase activity, is determined by the FRET signal.[5][17]

Detailed Protocols:

LanthaScreen™ Eu Kinase Binding Assay Protocol: [11][13][16][18]

  • Reagent Preparation: Prepare 2X kinase/antibody mixture and 4X tracer solution in the appropriate kinase buffer.

  • Compound Plating: Add 4 µL of serially diluted test compounds to a 384-well plate.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader.

Z'-LYTE™ Kinase Assay Protocol: [5][17][19][20]

  • Kinase Reaction: In a 384-well plate, combine the kinase, a FRET-peptide substrate, ATP, and the test compound. Incubate to allow the kinase to phosphorylate the substrate.

  • Development Reaction: Add the Development Reagent, which contains a protease that specifically cleaves the non-phosphorylated peptide substrate.

  • FRET Measurement: After incubation, measure the fluorescence emission at two wavelengths (donor and acceptor) to determine the emission ratio. A low emission ratio indicates high kinase activity (phosphorylated peptide), while a high ratio indicates low kinase activity (cleaved peptide).

Comparative Kinase Selectivity

The this compound derivatives have shown promising selectivity for FGFRs over other kinases. However, to fully appreciate their selectivity profile, it is essential to compare them against both highly selective and multi-targeted kinase inhibitors.

Kinase InhibitorPrimary Target(s)Key Off-TargetsSelectivity ProfileReference
Pyrrolo[2,3-d]pyrimidine Derivative RETKDRHighly selective for RET over KDR[21][22]
Infigratinib FGFR1, FGFR2, FGFR3FGFR4, VEGFR2Highly selective for FGFR1-3[8][9]
Pemigatinib FGFR1, FGFR2, FGFR3FGFR4, KDR, c-KITHighly selective for FGFR1-3[3][10][11][20]
Erdafitinib Pan-FGFR (FGFR1-4)RET, CSF-1R, PDGFRα/β, FLT4, KIT, VEGFR2Pan-FGFR inhibitor with some off-target activity[17]
Ponatinib BCR-ABL, VEGFR, PDGFR, FGFR, SRCBroad spectrum of kinasesMulti-targeted[3][14]
Sunitinib VEGFR, PDGFR, KIT, FLT3, RETBroad spectrum of kinasesMulti-targeted[4][23][24]
Erlotinib EGFROther EGFR family membersSelective for EGFR[10][15][25]

The FGFR Signaling Pathway

Understanding the signaling pathway modulated by these inhibitors is crucial for interpreting their biological effects. FGFR activation by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

cluster_pathways Downstream Signaling Pathways FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCγ FGFR->PLCg activates PI3K PI3K FGFR->PI3K activates STAT STAT FGFR->STAT activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified overview of the FGFR signaling pathway.

Synthesis of the this compound Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For the specific this compound core, a multi-step synthesis is typically required, starting from a substituted pyridine derivative.

start Substituted Pyridine step1 Introduction of Amino Group start->step1 step2 Pyrrole Ring Formation step1->step2 step3 Chlorination at C3 step2->step3 step4 Carboxylation at C6 step3->step4 final 3-Chloro-1H-pyrrolo[2,3-b]pyridine- 6-carboxylic acid step4->final

Caption: General synthetic strategy for the target scaffold.

While specific reagents and conditions can vary, a representative synthesis might involve a Suzuki or Buchwald-Hartwig coupling to introduce substituents, followed by cyclization to form the pyrrole ring.[26][27] Subsequent halogenation and carboxylation steps would then yield the final core structure.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. Derivatives based on this core have demonstrated significant promise as FGFR inhibitors with favorable cellular potency. A thorough understanding of their selectivity profile, achieved through comprehensive kinase screening, is essential for their advancement as therapeutic agents. This guide provides a framework for the comparative evaluation of these novel compounds, highlighting the importance of rigorous experimental validation in the pursuit of next-generation targeted therapies.

References

  • Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One, 15(4), e0231877. [Link]

  • QED Therapeutics. (2019). Anti-tumor activity of infigratinib, a potent and selective inhibitor of FGFR1, FGFR2 and FGFR3. [Link]

  • Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity. PLOS ONE. [Link]

  • Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PubMed, 15(4), e0231877. [Link]

  • Tabernero, J., et al. (2015). Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. AACR Journals, 23(16), 3403-3411. [Link]

  • Pal, K., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Taylor & Francis Online, 13(12), 1829-1840. [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 27(11), 3594. [Link]

  • Thermo Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • Faivre, S., et al. (2006). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 24(36), 5819-5826. [Link]

  • Al-Hussain, S. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6667. [Link]

  • Manall, D., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 22. [Link]

  • World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]

  • Jabbour, E., et al. (2021). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 21(11), 725-738. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20953-20965. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, 11(34), 20953-20965. [Link]

  • Bryan, M. C., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912-1919. [Link]

  • Bazgir, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Andersson, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(14), 9573-9592. [Link]

  • Siefker-Radtke, A. O., et al. (2022). BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma. The ASCO Post. [Link]

  • Bryan, M. C., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. ACS Publications. [Link]

  • Andersson, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3326. [Link]

  • Andersson, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI, 18(3), 814. [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, 11(34), 20953-20965. [Link]

  • Wodicka, L. M., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 695-700. [Link]

  • Wodka, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, 14(4), 354. [Link]

Sources

Cross-reactivity profiling of kinase inhibitors derived from 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profiles of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the core of ATP allows for potent and specific interactions within the kinase ATP-binding site. Modifications to this core, such as the introduction of a 3-chloro and a 6-carboxylic acid moiety as specified in our topic, are strategic efforts to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors derived from the broader pyrrolo[2,3-b]pyridine scaffold, offering insights into how chemical modifications influence their kinome-wide selectivity and therapeutic potential.

Recent research has highlighted the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a range of kinases, including Cyclin-Dependent Kinase 8 (CDK8)[2][3] and Fibroblast Growth Factor Receptors (FGFRs)[4]. This guide will focus on the well-characterized Janus Kinase (JAK) inhibitors as primary examples, given their clinical significance and the availability of extensive cross-reactivity data.

Comparative Kinome Selectivity: JAK Inhibitors

The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[5][6] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making these kinases prime therapeutic targets.[6][7] Several approved drugs are built upon the pyrrolo[2,3-b]pyridine or the closely related pyrrolo[2,3-d]pyrimidine core.[1][8]

A critical aspect of JAK inhibitor development is achieving a desired selectivity profile.[5][9] While broad-spectrum JAK inhibition can be effective, it may also lead to off-target effects. Conversely, highly selective inhibitors may offer an improved safety profile.[5][10] Below, we compare the selectivity of Tofacitinib, a prominent pyrrolo[2,3-b]pyridine derivative, with other JAK inhibitors.

Table 1: Comparative Kinase Inhibition Profiles of JAK Inhibitors

CompoundScaffold TypePrimary TargetsIC50 (nM) vs. Primary TargetsKey Off-Target Kinases (Selectivity Score S(10) > 0.01)
Tofacitinib Pyrrolo[2,3-b]pyridineJAK1, JAK3JAK1: 112, JAK2: 20, JAK3: 1ACVR1, GAK, LCK, ROCK2, TYK2, STK10
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2JAK1: 3.3, JAK2: 2.8GAK, TYK2, STK10, ROCK2
Fedratinib Pyrrolo[2,3-b]pyridineJAK2, FLT3JAK2: 3, FLT3: 15GAK, ROCK2, ACVR1, STK10
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2JAK1: 5.9, JAK2: 5.7GAK, TYK2, STK10, ROCK2

Data compiled from publicly available kinome scan databases and literature. IC50 values can vary based on assay conditions. Off-target kinases listed are those with significant inhibition in broad panel screens.

Expert Insights on Structure-Selectivity Relationships:

Tofacitinib exhibits a preference for JAK1 and JAK3 over JAK2.[11][12] This selectivity is driven by specific hydrogen bond interactions within the ATP-binding pocket, stabilized by conserved glutamate and leucine residues in the hinge region.[13] Ruxolitinib, with a pyrrolopyrimidine core, shows potent and near-equal inhibition of JAK1 and JAK2.[14][15] Fedratinib, another pyrrolo[2,3-b]pyridine derivative, is notable for its potent inhibition of both JAK2 and FLT3, a kinase implicated in certain leukemias. This dual activity highlights how modifications to the core scaffold can introduce potent activity against additional, therapeutically relevant kinases.

The recurrence of GAK, ROCK2, and STK10 as off-targets across these different molecules suggests that the core scaffold has an inherent affinity for these kinases, which must be considered during lead optimization. The goal is often to engineer out these off-target activities to improve the safety profile of the drug candidate.

Visualizing the Target: The JAK-STAT Signaling Pathway

To understand the therapeutic impact of these inhibitors, it is crucial to visualize their place in the relevant signaling cascade. The JAK-STAT pathway is a primary route for a multitude of cytokine and growth factor signals.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA Target Gene STAT_dimer->DNA 5. Nuclear Translocation & Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

This pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[6] The activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[16] Pyrrolo[2,3-b]pyridine-based inhibitors act by competitively binding to the ATP pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking downstream signaling.

Methodologies for Cross-Reactivity Profiling

The comprehensive evaluation of a kinase inhibitor's selectivity is a cornerstone of preclinical development. A "compound-centric" approach, where a single compound is tested against a large panel of kinases, is highly efficient for identifying both on-target potency and potential off-target liabilities.[17] Several robust methodologies are employed for this purpose.

Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow Start Test Compound (e.g., Pyrrolo[2,3-b]pyridine derivative) Primary_Screen Primary Screen (e.g., KINOMEscan®) Start->Primary_Screen Data_Analysis Data Analysis (Selectivity Scoring, TreeSpot) Primary_Screen->Data_Analysis Dose_Response Dose-Response Assays (IC50/Kd Determination) Data_Analysis->Dose_Response Validate Hits Cellular_Assays Cellular Target Engagement (e.g., CETSA, Phospho-Flow) Dose_Response->Cellular_Assays Final_Profile Comprehensive Selectivity Profile Cellular_Assays->Final_Profile

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Competition Binding Assays (e.g., KINOMEscan®)

This high-throughput method is a gold standard for profiling inhibitor selectivity.[18] It measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[19][20]

Underlying Principle: The assay quantifies the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound. A potent inhibitor will displace the ligand, resulting in a lower amount of kinase captured on the solid support.[19] The results are often reported as percent inhibition at a fixed concentration or as a dissociation constant (Kd).

Step-by-Step Protocol:

  • Preparation: A panel of DNA-tagged kinases is prepared. Separately, an immobilized, broadly active kinase inhibitor is coupled to a solid support (e.g., magnetic beads).[21]

  • Competition Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Separation: The solid support is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag, typically using quantitative PCR (qPCR).[21]

  • Data Analysis: The results are compared to controls to determine the percent inhibition for each kinase in the panel. Data is often visualized using a "TreeSpot" diagram, which maps hits onto a phylogenetic tree of the human kinome.[22]

Radiometric Kinase Assays

This is a classic, direct measure of enzymatic activity.[23] It quantifies the transfer of a radiolabeled phosphate from ATP to a kinase substrate (a protein or peptide).

Underlying Principle: The assay uses [γ-³²P]ATP or [γ-³³P]ATP as a phosphate donor.[24] Kinase activity is directly proportional to the amount of radioactivity incorporated into the substrate.[25]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, the kinase, its specific substrate, and the test inhibitor are combined in a suitable kinase buffer.

  • Initiation: The reaction is initiated by adding the radiolabeled ATP mixture.[24] The reaction proceeds for a defined time at a controlled temperature (e.g., 30°C).[24]

  • Termination: The reaction is stopped, often by adding a strong acid or EDTA.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is to spot the reaction mixture onto phosphocellulose paper, which binds the peptide/protein substrate but not free ATP.[26]

  • Washing: The paper is washed extensively to remove all non-incorporated radioactivity.

  • Quantification: The radioactivity on the paper is measured using a scintillation counter or a phosphorimager.[25][26] The counts are then used to calculate the percent inhibition relative to a no-inhibitor control.

Causality and Trustworthiness:

  • Competition Binding Assays provide a direct measure of binding affinity to the ATP site, making them less susceptible to artifacts related to substrate competition or assay format.[27] The high-throughput nature allows for broad kinome screening early in the discovery process.[18]

  • Radiometric Assays are considered a gold standard for measuring catalytic activity due to their high sensitivity and direct nature.[28] They are universally applicable to any kinase and are not prone to interference from compound autofluorescence or light scattering. The choice of ATP concentration is critical; using physiological ATP concentrations (e.g., 1 mM) provides data that is more reflective of the cellular environment.[23][28]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the design of potent and selective kinase inhibitors. As demonstrated by the JAK inhibitor class, subtle modifications to this core structure can profoundly alter the cross-reactivity profile, enabling the fine-tuning of therapeutic agents for specific disease indications. A deep understanding of these structure-selectivity relationships, derived from robust and comprehensive profiling methodologies like competition binding and radiometric assays, is essential for advancing the next generation of targeted therapies. The systematic application of these analytical techniques ensures the selection of drug candidates with the highest potential for efficacy and safety.

References

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed. Retrieved from [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2022). ACS Publications. Retrieved from [Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI. Retrieved from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Jak inhibitors and their selectivity profile. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Retrieved from [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (2020). ACS Omega. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). PubMed Central. Retrieved from [Link]

  • A high-throughput radiometric kinase assay. (2006). Nature Protocols. Retrieved from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). PubMed Central. Retrieved from [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (2003). Journal of Biomolecular Screening. Retrieved from [Link]

  • fedratinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • JAK3 binds JAK3 inhibitors. (n.d.). Reactome. Retrieved from [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2022). Annals of the Rheumatic Diseases. Retrieved from [Link]

  • JAK inhibitor selectivity: new opportunities, better drugs?. (2024). Nature Reviews Rheumatology. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • The JAK/STAT Pathway. (2016). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • JAK-STAT signaling pathway. (2023). YouTube. Retrieved from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. Retrieved from [Link]

  • Radiometric kinase assays with scintillation counting. (2021). YouTube. Retrieved from [Link]

  • JAK inhibitors selectivity: New opportunities, better drugs?. (2024). Trepo. Retrieved from [Link]

  • Reversibility of peripheral blood leukocyte phenotypic and functional changes after exposure to and withdrawal from tofacitinib, a Janus kinase inhibitor, in healthy volunteers. (2016). PubMed Central. Retrieved from [Link]

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. (2011). Mayo Clinic Proceedings. Retrieved from [Link]

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. (2011). ResearchGate. Retrieved from [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Jak-Stat Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. (2019). ResearchGate. Retrieved from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • Efficacy and Safety of Tofacitinib Modified-Release 11 Mg Once Daily + MTX in RA Patients with an Inadequate Response to MTX. (2019). ACR Meeting Abstracts. Retrieved from [Link]

  • The JAK/STAT signaling pathway. (2004). Journal of Cell Science. Retrieved from [Link]

  • The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. (2012). Therapeutic Advances in Musculoskeletal Disease. Retrieved from [Link]

Sources

The Strategic Advantage of Substitution: A Comparative Analysis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and Other 7-Azaindole Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole and purine systems have cemented its role in modern drug discovery.[3] This guide provides a detailed comparative analysis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key substituted 7-azaindole core, with other derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), physicochemical properties, and the causality behind experimental choices, supported by detailed protocols and visualizations.

The 7-Azaindole Core: A Foundation for Potent and Selective Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a bicyclic heterocycle where a pyrrole ring is fused to a pyridine ring. The strategic placement of the nitrogen atom at the 7-position imparts distinct physicochemical characteristics compared to its indole counterpart.[1] This nitrogen atom can act as a hydrogen bond acceptor, which, in conjunction with the hydrogen bond donor of the pyrrole NH, allows for bidentate hydrogen bonding with the hinge region of many kinases.[2][4] This interaction mimics the binding of the adenine base of ATP, leading to potent inhibition.[5] The versatility of the 7-azaindole scaffold allows for substitutions at various positions, profoundly influencing the molecule's biological activity, selectivity, and pharmacokinetic properties.[6][7]

In Focus: this compound

The subject of our analysis, this compound, incorporates two critical substitutions on the 7-azaindole core: a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

  • The 3-Chloro Substitution: Halogen atoms, particularly chlorine, at the 3-position of the 7-azaindole ring can significantly impact a compound's properties. The chloro group is electron-withdrawing and can modulate the electronics of the ring system. It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. Furthermore, the lipophilicity introduced by the chlorine atom can influence cell permeability and metabolic stability.

  • The 6-Carboxylic Acid Substitution: The introduction of a carboxylic acid group at the 6-position dramatically alters the molecule's physicochemical profile. This acidic functional group can serve as a key interaction point with the target protein, forming strong hydrogen bonds or salt bridges. It also significantly increases the polarity and aqueous solubility of the compound, which can be advantageous for oral bioavailability and formulation. However, the presence of a carboxylic acid can also lead to rapid metabolism and excretion, a factor that must be carefully considered in drug design.

Comparative Analysis with Other 7-Azaindole Cores

The true value of this compound as a drug discovery building block is best understood through comparison with other substituted 7-azaindole cores. The following sections explore the impact of various substitutions on the scaffold's performance.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents.[6][7] Positions 1, 3, and 5 are often cited as the most active sites for modification to enhance anticancer activity.[6][7][8]

A general SAR for 7-azaindole derivatives as kinase inhibitors can be summarized as follows:

Caption: Structure-Activity Relationship of the 7-azaindole core.

Impact of Substituents on Physicochemical Properties

The table below summarizes the comparative effects of different substituents on the 7-azaindole core, with a focus on properties relevant to drug development.

Substituent PositionSubstituent TypeImpact on PotencyImpact on SolubilityImpact on Metabolic StabilityRationale
3 Chloro Often increasesDecreasesGenerally increasesFills hydrophobic pockets, blocks metabolic sites.
ArylCan significantly increaseGenerally decreasesVariableCan introduce additional binding interactions.
5 Amine/AmideVariableCan increaseVariableCan form additional hydrogen bonds.
AlkoxyGenerally increasesVariableGenerally stableCan modulate electronics and occupy hydrophobic pockets.
6 Carboxylic Acid Can increase or decreaseSignificantly increasesCan decreaseProvides a strong interaction point but can be a site for glucuronidation.
AmideOften maintained or increasedGenerally higher than alkyl/arylGenerally more stable than estersActs as a hydrogen bond donor/acceptor and is less prone to hydrolysis.

Experimental Protocols

To provide a practical context, we outline a general synthetic route for substituted 7-azaindole cores and a standard kinase inhibition assay.

General Synthetic Workflow for Substituted 7-Azaindoles

The synthesis of functionalized 7-azaindoles often involves a multi-step process, with cross-coupling reactions being a key strategy.[9]

Synthesis_Workflow start Starting Material (e.g., 2-amino-3-iodopyridine) step1 Sonogashira Coupling (with a protected alkyne) start->step1 step2 Cyclization (e.g., base-mediated) step1->step2 step3 Halogenation (e.g., NCS) (for 3-chloro substitution) step2->step3 step4 Functionalization (e.g., Lithiation followed by CO2) (for 6-carboxylic acid) step3->step4 step5 Further Derivatization (e.g., Amide coupling) step4->step5 end Final Substituted 7-Azaindole step5->end

Caption: General synthetic workflow for substituted 7-azaindoles.

Step-by-Step Protocol for the Synthesis of a 3-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative (Illustrative Example):

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a protected alkyne (e.g., trimethylsilylacetylene). Stir the reaction mixture at room temperature until completion.

  • Deprotection and Cyclization: Deprotect the silyl group using a fluoride source (e.g., TBAF). The resulting terminal alkyne is then cyclized in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent like THF under reflux to form the 7-azaindole core.[10]

  • Chlorination: To introduce the chloro group at the 3-position, treat the 7-azaindole with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF.

  • Carboxylation: For the introduction of the carboxylic acid at the 6-position, a directed metalation approach can be employed. This involves protecting the N1 position (e.g., with a SEM group), followed by lithiation at the 6-position using a strong base (e.g., n-BuLi) and quenching with carbon dioxide. Subsequent deprotection yields the desired carboxylic acid.[11]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically evaluated using a biochemical assay.

Protocol:

  • Reagents and Materials: Target kinase, appropriate substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors.[1][4] this compound represents a strategically functionalized core, where the 3-chloro group can enhance potency and metabolic stability, and the 6-carboxylic acid moiety can improve solubility and provide a key interaction point with the target.[6][7] A thorough understanding of the structure-activity relationships and the impact of various substituents is crucial for the rational design of novel therapeutics based on this privileged scaffold. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising compounds. The continued exploration of the chemical space around the 7-azaindole core is expected to yield the next generation of targeted therapies.

References

  • An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - CiteDrive.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Med. Chem. (2023) 15(24), 2309–2323.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review - ResearchGate.
  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists - PubMed. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6468-70.
  • The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery - Benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Chem Pharm Bull (Tokyo). 2018;66(1):29-36.
  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds - ResearchGate.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed.
  • Drugs and materials based on 7-aza indole cores - ResearchGate.
  • 7-Azaindole: Uses and Synthesis - ChemicalBook.
  • Azaindole Therapeutic Agents - PMC - PubMed Central.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - NIH.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and... - ResearchGate.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Publishing.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.

Sources

A Guide to the Validation of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid as a Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is increasingly focused on the identification of novel, selective, and potent small molecules. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in this endeavor, beginning with the identification of low-molecular-weight fragments that can be elaborated into more complex and effective drug candidates.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, is present in numerous ATP-competitive kinase inhibitors and has garnered significant interest.[2] This guide provides a comprehensive framework for the validation of a specific fragment from this class, 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, as a starting point for the development of targeted kinase inhibitors.

The Strategic Imperative for Fragment Validation

The initial promise of a fragment lies in its potential to bind to a target kinase with high ligand efficiency. However, this initial promise must be rigorously validated to justify the extensive medicinal chemistry efforts required for optimization. A thorough validation process confirms on-target engagement, elucidates the binding thermodynamics, and provides a preliminary assessment of selectivity. This multi-pronged approach ensures that resources are directed towards fragments with the highest probability of success.

A Multi-Tiered Workflow for Fragment Validation

The validation of a kinase inhibitor fragment is a systematic process that moves from broad, initial screening to detailed biophysical and cellular characterization. The following workflow provides a robust pathway for the validation of this compound.

G cluster_0 Tier 1: Initial Screening & Hit Identification cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Cellular & Biological Validation cluster_3 Tier 4: Selectivity Profiling Biochemical Screening Biochemical Screening DSF Differential Scanning Fluorimetry (DSF) Biochemical Screening->DSF Primary Screen ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Thermodynamic Profiling SPR Surface Plasmon Resonance (SPR) DSF->SPR Kinetic Analysis Cell_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) ITC->Cell_Target_Engagement SPR->Cell_Target_Engagement Cell_Phosphorylation Cellular Phosphorylation Assay Cell_Target_Engagement->Cell_Phosphorylation Functional Confirmation Cell_Proliferation Cell Proliferation Assay Cell_Phosphorylation->Cell_Proliferation Phenotypic Effect Kinome_Scan Kinome-wide Profiling Cell_Proliferation->Kinome_Scan

Caption: A multi-tiered workflow for the validation of a kinase inhibitor fragment.

Tier 1: Initial Screening and Hit Identification

The first step in validating a fragment is to identify which kinases it may bind to. This is typically achieved through a combination of in silico and experimental screening methods.

Experimental Approach: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying fragment binding to a purified kinase.[3][4][5] The principle of DSF is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol for Differential Scanning Fluorimetry (DSF):

  • Protein Preparation: Purify the kinase of interest to >90% purity.

  • Reagent Preparation:

    • Prepare a stock solution of the kinase at 2 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a stock solution of this compound at 10 mM in DMSO.

    • Prepare a working solution of SYPRO Orange dye (e.g., 5000x stock) diluted to 20x in the assay buffer.

  • Assay Setup (384-well plate):

    • To each well, add 10 µL of the kinase solution.

    • Add 100 nL of the fragment stock solution or DMSO (as a negative control).

    • Add 5 µL of the diluted SYPRO Orange dye.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased from 25 °C to 95 °C at a rate of 0.05 °C/s.

  • Data Analysis:

    • The Tm is determined from the midpoint of the protein unfolding transition.

    • The thermal shift (ΔTm) is calculated as the difference between the Tm in the presence and absence of the fragment. A significant ΔTm (typically > 2°C) indicates binding.

Tier 2: Biophysical Characterization of the Fragment-Kinase Interaction

Once a hit is identified through initial screening, the next step is to characterize the binding interaction in more detail. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7]

Protocol for Isothermal Titration Calorimetry (ITC):

  • Sample Preparation:

    • Dialyze the purified kinase and dissolve the fragment in the same buffer to minimize buffer mismatch effects. A typical buffer is 25 mM HEPES pH 7.5, 150 mM NaCl.

    • Prepare the kinase solution at a concentration of 10-20 µM in the sample cell.

    • Prepare the fragment solution at a concentration of 100-200 µM in the injection syringe.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the kinase solution.

  • Data Analysis:

    • Integrate the heat changes for each injection and plot them against the molar ratio of fragment to kinase.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[8]

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR

While specific data for this compound is not publicly available, studies on related derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) provide valuable comparative insights.

CompoundTarget KinaseIC50 (nM)Reference
Derivative 4hFGFR17
FGFR29
FGFR325
FGFR4712
Lead Compound 1FGFR11900

This data demonstrates that modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold can lead to potent and selective FGFR inhibitors.

Tier 3: Cellular and Biological Validation

Biophysical assays confirm direct binding, but it is crucial to demonstrate that the fragment engages its target in a cellular context and elicits a biological response.

Cellular Target Engagement

Assays like NanoBRET™ can be used to quantify the engagement of the fragment with the target kinase in living cells. This technique measures the apparent affinity of a test compound by its ability to competitively displace a tracer from a NanoLuc® luciferase-kinase fusion protein.

Cellular Phosphorylation and Proliferation Assays

To confirm that target engagement translates into a functional outcome, downstream signaling pathways should be investigated. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate.

Protocol for a Western Blot-based Phosphorylation Assay:

  • Cell Culture and Treatment:

    • Culture cells that express the target kinase to 70-80% confluency.

    • Treat the cells with varying concentrations of the fragment or a known inhibitor (positive control) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total substrate.

    • Use secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

Following the confirmation of target modulation, a cell proliferation assay can be performed to assess the phenotypic consequence of kinase inhibition.

Tier 4: Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.

Kinome-wide Profiling

A kinome-wide scan, where the fragment is tested against a large panel of kinases, provides a comprehensive overview of its selectivity profile. This can be performed using various platforms that measure binding or enzymatic activity.

The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Fragment for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many potent kinase inhibitors.

G cluster_0 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Cell Differentiation PLCg_PKC->Differentiation Fragment 1H-pyrrolo[2,3-b]pyridine Fragment Fragment->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine-based fragment.

Conclusion

The validation of this compound as a fragment for specific kinase targets requires a systematic and multi-faceted approach. By following the outlined workflow, researchers can confidently assess its potential as a starting point for the development of novel kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated significant promise, and a rigorous validation process is the first step in translating this promise into tangible therapeutic benefits.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. Available at: [Link]

  • Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PubMed Central. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Isothermal titration calorimetry (ITC) analysis of either SKH (A),... ResearchGate. Available at: [Link]

  • Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) data for binding of halogenated... ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. National Institutes of Health. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

Sources

A Head-to-Head Comparison of 3-Chloro- and 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Suzuki Reactions: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure."[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[2][3][4] The functionalization of this core is paramount, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile route for forming carbon-carbon bonds, allowing for the modular assembly of complex molecular architectures from organohalides and boronic acids.[5]

This guide provides a detailed, head-to-head comparison of two key intermediates in the synthesis of 7-azaindole derivatives: 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its bromo-analog, 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . As researchers and drug development professionals, the choice between a chloro- or bromo-substituted starting material is not merely one of cost; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This document will delve into the mechanistic underpinnings of their differential reactivity and provide field-proven insights and experimental protocols to guide your synthetic endeavors.

The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle

The efficacy of the Suzuki reaction is largely dictated by the kinetics of its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Mechanism cluster_labels Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X lab3 Reductive Elimination OxAdd Oxidative Addition (Rate-Limiting Step) ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr [Ar'-B(OR)₂(Base)]⁻ lab1 Oxidative Addition Transmetal Transmetalation ArPdAr->Pd0 ArAr Ar-Ar' ArPdAr->ArAr Product lab2 Transmetalation RedElim Reductive Elimination Boronic Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(Base)]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Halide Ar-X (X = Cl, Br)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step. The reactivity of the aryl halide is directly correlated to the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is C-I > C-Br > C-Cl.[8] This fundamental difference is the primary driver for the divergent experimental conditions required for our two analogs.

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid : The C-Br bond is weaker and more readily cleaved. This higher reactivity means that oxidative addition to Pd(0) can often be achieved under milder conditions and with a wider array of traditional palladium catalysts.[8][9]

  • This compound : The C-Cl bond is significantly stronger, making oxidative addition more challenging.[10] This inherent inertness necessitates the use of more sophisticated, highly active catalyst systems designed specifically to overcome this energy barrier.[11] While aryl chlorides are often more cost-effective starting materials, this initial cost saving can be offset by the need for more expensive catalysts and potentially more rigorous process optimization.

Head-to-Head Comparison: Key Experimental Parameters

The choice between the chloro and bromo analog directly impacts the selection of catalyst, base, solvent, and temperature. Below is a comparative analysis based on established principles for heteroaryl coupling reactions.

Catalyst and Ligand Selection: The Key to Unlocking Reactivity

For the Bromo-Analog: The greater reactivity of the aryl bromide allows for more flexibility.

  • Traditional Catalysts: Systems like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often sufficient to achieve good to excellent yields.[12] These catalysts are robust, commercially available, and well-documented in the literature.

  • Ligand Choice: While simple triphenylphosphine can be effective, ferrocene-based ligands like dppf enhance catalyst stability and efficiency.

For the Chloro-Analog: The inertness of the C-Cl bond demands a more potent catalytic system.

  • Modern Catalysts: The breakthrough in coupling aryl chlorides came with the development of bulky, electron-rich phosphine ligands.[6][13] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition with the aryl chloride.[14][15]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are the gold standard.[6]

  • Precatalysts: To improve air stability and ensure the reliable formation of the active Pd(0) species, modern precatalysts (e.g., XPhos Pd G2/G3) are highly recommended.[16] These complexes are activated under the reaction conditions, providing a consistent and high-yielding process.[17]

The Role of the Base and Solvent System

The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[18]

  • Bases: Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7] For the less reactive chloro-analog, a stronger base like K₃PO₄ is often preferred to accelerate the catalytic cycle. The presence of the carboxylic acid and N-H proton on the scaffold also necessitates careful base selection to avoid unwanted side reactions or salt formation that might impede solubility and reactivity.

  • Solvents: A mixture of an organic solvent and water is standard. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), or toluene.[12][19] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Temperature and Reaction Time

Reflecting the reactivity differences, Suzuki couplings with the bromo-analog can often be run at lower temperatures (e.g., 80-90 °C) and for shorter durations.[12] In contrast, reactions with the chloro-analog typically require higher temperatures (e.g., 100-110 °C) and potentially longer reaction times to drive the reaction to completion.[20]

Quantitative Data Summary

The following table summarizes typical experimental conditions and expected outcomes for the Suzuki-Miyaura coupling of each analog, compiled from general protocols for similar heteroaryl systems.

Parameter3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidThis compoundRationale & Key Considerations
Reactivity HighModerate to LowBased on C-X bond dissociation energy.[8]
Typical Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G3 or Pd₂(dba)₃/SPhosChloro-analog requires a more active catalyst system to facilitate oxidative addition.[6][12][15]
Catalyst Loading 1-5 mol%2-5 mol%Higher loading may be needed for the less reactive chloride.
Ligand dppf, PPh₃XPhos, SPhosBulky, electron-rich ligands are essential for C-Cl activation.[13]
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃A stronger base is often beneficial for the more challenging chloride coupling.[6]
Solvent System Dioxane/H₂O, DME/H₂ODioxane/H₂O, Toluene/H₂OStandard protic/aprotic mixtures to dissolve all components.[7][19]
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier for the C-Cl bond.[20]
Expected Yield Good to ExcellentModerate to ExcellentYields for the chloro-analog are highly dependent on optimal catalyst selection.
Key Side Reactions Protodeboronation, HomocouplingDehalogenation, ProtodeboronationDehalogenation can be more prominent with chloro-substrates under forcing conditions.[7][20]

Experimental Protocols

The following protocols are representative procedures for the Suzuki-Miyaura coupling of each analog. Researchers should note that optimization may be required for specific boronic acid partners.

Protocol 1: Suzuki Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Protocol_Bromo Setup 1. Reaction Setup - Add Bromo-acid, Boronic Acid, K₂CO₃ to flask. - Purge with Argon/Nitrogen. Solvent 2. Add Solvents - Add Dioxane and Water. Setup->Solvent Catalyst 3. Add Catalyst - Add Pd(dppf)Cl₂. - Purge again with Argon/Nitrogen. Solvent->Catalyst Reaction 4. Reaction - Heat to 90 °C for 4-12 hours. - Monitor by LC-MS/TLC. Catalyst->Reaction Workup 5. Workup - Cool to RT. - Acidify with HCl to pH ~3-4. Reaction->Workup Extraction 6. Extraction - Extract with Ethyl Acetate. Workup->Extraction Purification 7. Purification - Purify by column chromatography or recrystallization. Extraction->Purification

Caption: Experimental workflow for the bromo-analog Suzuki coupling.

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a reaction vessel, add 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add deoxygenated 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ to the mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and carefully acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the solid or extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.04 equiv) or Pd₂(dba)₃ (0.02 equiv) with XPhos (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water (deoxygenated)

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended) , add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst (XPhos Pd G3) to a reaction vessel.

  • Add deoxygenated 1,4-dioxane and water (typically a 5:1 ratio).

  • Ensure the vessel is sealed and the inert atmosphere is maintained.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Due to the lower reactivity, reactions may require 12-24 hours.

  • Upon completion, follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a classic case of balancing substrate cost against process requirements.

  • The bromo-analog offers a more straightforward, reliable, and faster route to desired products using conventional and less expensive palladium catalysts. It is the ideal choice for initial library synthesis, rapid SAR exploration, and when material cost is not the primary constraint.

  • The chloro-analog , while more economical as a starting material, demands a significant investment in process development. Its use is contingent on access to modern, highly active catalyst systems and a tolerance for more forcing reaction conditions. It is best suited for large-scale synthesis campaigns where the initial cost savings of the starting material outweigh the higher cost of the catalyst and the more demanding process parameters.

Ultimately, a thorough understanding of the mechanistic differences and the practical implications of catalyst selection will empower researchers to make the most strategic choice for their specific project goals, timelines, and budget.

References

[15] Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8372–8381. [Link]

[2] Kumar, A., Sharma, S., & Kumar, D. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current drug discovery technologies, 15(1), 2–13. [Link]

[13] Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

[3] Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723–7742. [Link]

[4] Al-Ostoot, F. H., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

[10] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

[8] ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. [Link]

[6] Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

[20] ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. ResearchGate. [Link]

[9] ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

[11] Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1056-1067. [Link]

[21] Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

[12] Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(4), 4337–4347. [Link]

[5] Wikipedia. (n.d.). Suzuki reaction. [Link]

[19] Gerlach, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3244. [Link]

[18] Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

[16] El-Gawish, M. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(35), 21396-21406. [Link]

[22] Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1162-1170. [Link]

[23] Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1162-1170. [Link]

Sources

A-Comparative-Guide-to-Assessing-the-Metabolic-Stability-of-3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic-Acid-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors.[1][2][3] Its unique ability to form key hydrogen bond interactions with enzyme hinge regions has led to its incorporation in numerous successful therapeutic agents.[1][3] The specific derivative, 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, offers a versatile platform for synthesizing novel compounds with significant therapeutic potential.[4]

However, a promising pharmacological profile is insufficient to guarantee clinical success. A compound's journey through the body is fraught with metabolic challenges, primarily within the liver, that determine its ultimate efficacy and safety.[5][6] Metabolic stability—a measure of a compound's susceptibility to biotransformation—is a critical parameter that dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[7][8][9] Poor metabolic stability can lead to rapid clearance from the body, insufficient therapeutic exposure, or the formation of toxic metabolites.[5][7]

Therefore, early and accurate assessment of metabolic stability is not just a screening step but a cornerstone of a successful drug development program.[10] This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of novel derivatives of the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in making informed decisions for lead optimization.

Section 1: Foundational In Vitro Assays for Metabolic Stability

The liver is the primary site of drug metabolism, carried out by a host of enzymes.[11] In vitro assays using liver-derived systems are rapid, cost-effective, and indispensable tools for predicting in vivo metabolic fate.[11][12] The two most widely adopted systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][13] Microsomal stability assays are excellent for high-throughput screening during early lead optimization to assess susceptibility to oxidative metabolism.[13]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[14][15] Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of hepatic clearance, as they also account for compound uptake into the cell.[14]

The output of these assays is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[8][16] These values are crucial for ranking compounds and predicting in vivo pharmacokinetic parameters.[8][12][17]

Section 2: Experimental Design & Protocols

Scientific integrity in metabolic stability assessment hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating essential controls to ensure data reliability.

Workflow for Metabolic Stability Assessment

The overall process, from compound preparation to data interpretation, follows a structured path. This workflow ensures consistency and allows for clear decision-making at each stage.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation Compound Test Compound & Control Stocks (DMSO) Incubation Incubate at 37°C (Microsomes/Hepatocytes + Compound + Cofactors) Compound->Incubation Microsomes Thaw & Prepare Liver Microsomes Microsomes->Incubation Hepatocytes Thaw & Prepare Hepatocytes Hepatocytes->Incubation Timepoints Sample at Multiple Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data Calc Determine t½ and CLint Data->Calc

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for early-stage screening to identify compounds susceptible to Phase I metabolism.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
  • Test & Control Compounds: Prepare 1 mM stock solutions in DMSO. Serially dilute to create working solutions. High metabolic lability control (e.g., Verapamil) and low lability control (e.g., Warfarin) should be included.
  • Human Liver Microsomes: Thaw a vial of pooled HLM (e.g., from BioIVT) at 37°C.[18] Dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.
  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19][20] This system ensures a constant supply of the essential CYP450 cofactor, NADPH.
  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure: [13][21]

  • Pre-warm a 96-well plate containing the microsomal solution and test/control compounds at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the pre-warmed NRS to each well. The final test compound concentration is typically 1 µM.
  • Set up control wells:
  • -NADPH Control: Replace the NRS with buffer to measure non-CYP-mediated or chemical degradation.
  • T=0 Control: Add the quenching solution before adding the NRS to represent 100% compound at the start.
  • Incubate the plate at 37°C with gentle shaking.
  • Terminate the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a volume of the ice-cold quenching solution.[19]

3. Sample Analysis:

  • Seal and centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[19]
  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[13]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining against time.
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Half-life (t½) = 0.693 / k
  • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile, including Phase I and Phase II pathways.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E supplemented as per the supplier's instructions, warmed to 37°C.[22]
  • Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in pre-warmed medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to the desired density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[22][23]
  • Test & Control Compounds: Prepare as in the HLM protocol. 7-hydroxycoumarin (Phase II control) and Midazolam (Phase I control) are often used.
  • Quenching Solution: As described in the HLM protocol.

2. Incubation Procedure: [14][15]

  • Add the hepatocyte suspension to the wells of a non-coated plate.
  • Add the test/control compounds to the wells (final concentration typically 1 µM).[23]
  • Set up control wells:
  • Heat-Inactivated Control: Use hepatocytes that have been boiled to denature enzymes to check for non-enzymatic degradation or cell binding.[22]
  • Incubate the plate at 37°C in a humidified incubator, often with gentle orbital shaking to keep cells in suspension.[22]
  • Terminate the reaction at designated time points (e.g., 0, 15, 30, 60, 120 minutes) by adding the ice-cold quenching solution.[22]

3. Sample Analysis:

  • Identical to the HLM protocol.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining against time.
  • Half-life (t½) = 0.693 / k
  • Intrinsic Clearance (CLint) = (0.693 / t½) / (cells/mL in incubation) , typically reported in µL/min/10^6 cells.[23]

Section 3: Comparative Analysis of Hypothetical Derivatives

To illustrate the application of these assays, let's consider a series of hypothetical derivatives of our core scaffold, where 'R' represents a variable substitution point. The goal is to understand how structural modifications impact metabolic stability.

Caption: Core chemical scaffold for hypothetical derivatives.

Table 1: Comparative Metabolic Stability Data for Scaffold Derivatives

Compound IDR-Group ModificationHLM Stability (t½, min)HLM CLint (µL/min/mg)Hepatocyte Stability (t½, min)Hepatocyte CLint (µL/min/10^6 cells)Stability Class
Parent -H4530.83539.6Moderate
Cmpd-A -CH3 (methyl)2555.42069.3Moderate-High
Cmpd-B -CF3 (trifluoromethyl)>120<11.5>120<11.5Low
Cmpd-C -OCH3 (methoxy)10138.68173.3High
Cmpd-D -Ph (phenyl)1877.01592.4High
Verapamil (High Control)8173.36231.0High
Warfarin (Low Control)>120<11.5>120<11.5Low

Note: CLint values are calculated based on a protein concentration of 0.5 mg/mL for HLM and a cell density of 0.5 x 10^6 cells/mL for hepatocytes. Stability classes are generally defined as: Low (<15), Moderate (15-45), High (>45) for scaled CLint (mL/min/kg).[8]

Section 4: Interpreting the Data & Guiding Drug Design

The data in Table 1 provides actionable insights for the medicinal chemistry team:

  • Parent Scaffold: Exhibits moderate stability, suggesting it is a viable starting point but with room for improvement.

  • Compound A (-CH3): The addition of a simple methyl group, a potential site for hydroxylation by CYP enzymes, increases the metabolic rate (lower t½, higher CLint). This suggests this position is a metabolic "soft spot."

  • Compound B (-CF3): Replacing the metabolically labile protons of the methyl group with fluorine atoms effectively blocks metabolism at this site. The trifluoromethyl group is electron-withdrawing and sterically hinders enzyme access, leading to a dramatic increase in stability. This is a classic and effective strategy for improving metabolic stability.[10]

  • Compound C (-OCH3): The methoxy group is highly susceptible to O-dealkylation, a common metabolic pathway mediated by CYPs. This results in very rapid clearance, marking this derivative as unfavorable.

  • Compound D (-Ph): The phenyl ring introduces a large, lipophilic moiety that is prone to aromatic hydroxylation by CYP enzymes, leading to high clearance.

From Data to Decisions: Based on this comparative analysis, Compound B is the most promising candidate to advance. The next logical step would be to conduct metabolite identification studies for the less stable compounds (like A, C, and D) to confirm the predicted metabolic pathways. This provides definitive evidence of the metabolic soft spots and validates the strategy of using fluorine to block these sites.

Conclusion

A systematic and comparative assessment of metabolic stability is non-negotiable in modern drug discovery. By employing robust in vitro assays, such as those with human liver microsomes and hepatocytes, researchers can gain critical insights into a compound's likely pharmacokinetic behavior. The data generated allows for a clear, side-by-side comparison of derivatives, enabling chemists to make rational, data-driven decisions to mitigate metabolic liabilities. For derivatives of the this compound scaffold, strategically blocking metabolic soft spots—as demonstrated with fluorine substitution—is a proven path toward designing compounds with enhanced stability and a greater probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 869–881. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2000). ResearchGate. Retrieved from [Link]

  • Rao, K. V., & Kumar, S. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1133–1136. Retrieved from [Link]

  • Riley, R. J., et al. (2005). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Journal of Pharmaceutical Sciences, 94(8), 1684–1696. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1454–1472. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Nassar, A. F., et al. (2006). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 11(7), 817–825. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1182–1187. Retrieved from [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • Sapa, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6668. Retrieved from [Link]

  • Lindsley, C. W., et al. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience, 15(16), 3045–3057. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22171–22182. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid. As a chlorinated heterocyclic compound belonging to the azaindole class, this substance is prevalent in medicinal chemistry and drug discovery programs.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact compound may be limited, its structural motifs—a chlorinated pyridine ring fused to a pyrrole—necessitate that it be handled as a hazardous substance.[4] Data from analogous compounds suggest a clear hazard profile that must be respected.

Key Hazard Considerations:

  • Acute Toxicity: Similar chlorinated heterocyclic compounds are classified as harmful if swallowed.[5][6][7]

  • Irritation: The compound is expected to cause skin irritation and serious eye irritation.[5][7] Inhalation of dust may lead to respiratory tract irritation.[5][7]

  • Environmental Hazard: Chlorinated aromatic and heterocyclic compounds are treated as hazardous to the environment.[4] They must be prevented from entering sewer systems or waterways.[5][8][9]

The following table summarizes the anticipated hazard classifications based on structurally related chemicals.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[6][7]
Skin IrritationGHS07WarningH315: Causes skin irritation.[5][7]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[5][7]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[5][7]

Core Principles of Disposal

The fundamental principle is that this compound and all materials contaminated with it must be disposed of as hazardous chemical waste.[4][10]

  • DO NOT dispose of this chemical down the drain.[8][9] Its chlorinated nature and potential aquatic toxicity make this practice unsafe and non-compliant.

  • DO NOT dispose of this chemical or its empty containers in the general trash.[8]

  • ALWAYS collect waste in designated, properly labeled, and chemically compatible containers.[4][11]

  • ALWAYS segregate this waste stream from incompatible chemicals to prevent dangerous reactions.[4][11]

  • ALWAYS entrust final disposal to a licensed hazardous waste management company, coordinated through your institution's Environmental Health & Safety (EHS) office.[6][12]

Standard Operating Procedure (SOP) for Waste Collection

This section provides a step-by-step methodology for the routine collection of waste containing this compound.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields are mandatory.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A buttoned lab coat is required. For tasks with a higher risk of dust generation or splashing, impervious clothing or an apron should be used.[4][5]

  • Engineering Controls: All handling and waste collection should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

3.2. Waste Container Selection and Labeling

The integrity of the disposal process begins with the primary container.

  • Select a Compatible Container: Use a sealable, airtight container made of glass or high-density polyethylene (HDPE).[11][13] Ensure the container has a screw-top cap that can be tightly sealed.

  • Inspect the Container: Before use, check that the container is clean, dry, and free from damage.

  • Apply a Hazardous Waste Label: As soon as the first quantity of waste is added, affix a completed hazardous waste label.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start

    • The laboratory or generator information

3.3. Waste Segregation: A Critical Step

Causality: Improper mixing of chemical waste is a primary cause of laboratory incidents. This compound, being a weak acid and a chlorinated compound, must be segregated from:

  • Strong Bases: To avoid exothermic neutralization reactions.

  • Strong Oxidizing Agents: To prevent potentially violent reactions.[11]

  • Strong Acids (especially oxidizing acids like nitric acid): To avoid unforeseen reactions and potential gas evolution.[11]

Collect this waste stream in a dedicated container. Do not mix it with halogen-free organic solvent waste.[10]

3.4. Accumulation and Storage

  • Collection: Add waste to the container, ensuring not to fill it beyond 90% of its capacity to allow for expansion.[10]

  • Sealing: Keep the container tightly closed at all times, except when adding waste.[10]

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area, such as a safety cabinet, away from incompatible materials.[4][11] Secondary containment is highly recommended.

Emergency Procedures for Spills and Contamination

Accidents require a swift and correct response to mitigate exposure and environmental release.

4.1. Small Spill Cleanup (Contained within a Fume Hood)

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in section 3.1.

  • Containment: Prevent the spread of the solid or solution.

  • Cleanup:

    • For a solid spill, carefully sweep up the material without creating dust and place it in the hazardous waste container.[6]

    • For a solution, cover with an inert, non-flammable absorbent material like vermiculite, sand, or diatomaceous earth.[5][8][11]

  • Collect Debris: Once absorbed, scoop the material into a designated, sealed hazardous waste container.[4][11]

  • Decontaminate: Wipe the spill area with alcohol, followed by soap and water.[4][5] All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[4]

4.2. Large Spill (Outside of a Fume Hood)

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your supervisor and your institution's EHS office.

  • SECURE: Secure the area to prevent re-entry.

  • DO NOT attempt to clean up a large spill yourself. Wait for trained emergency responders.

Final Disposal Pathway

The journey of chemical waste from the lab bench to its final, safe destruction is a regulated process. The diagram below illustrates the decision workflow that ensures every step is handled correctly. The ultimate responsibility for destruction lies with specialized, licensed facilities, typically employing high-temperature incineration for chlorinated organic compounds.

DisposalWorkflow Start Waste Generation (Solid or Contaminated Material) PPE Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Step 2: Select & Label Approved Waste Container PPE->Container Segregate Step 3: Check for Compatibility (Isolate from Oxidizers, Bases) Container->Segregate Collect Step 4: Collect Waste (Do not exceed 90% capacity) Segregate->Collect Store Step 5: Secure Storage (Closed Container, Secondary Containment) Collect->Store EHS_Request Step 6: Request Pickup (Via Institutional EHS Portal) Store->EHS_Request Final Final Disposal (Licensed Hazardous Waste Facility) EHS_Request->Final

Caption: Disposal Workflow for this compound.

Once the waste container is full (at 90% capacity) or is no longer being used, complete a chemical waste collection request through your institution's EHS department.[11] EHS personnel will then transport the waste to a central accumulation area before it is transferred to a licensed contractor for final disposal.

References

  • Pyridine - SAFETY DATA SHEET - Penta chemicals . (2024). Penta chemicals. Retrieved from [Link]

  • Pyridine Standard Operating Procedure . Washington State University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • DRAIN DISPOSAL OF CHEMICALS . Yale Environmental Health & Safety. Retrieved from [Link]

  • Pyridine, alkyl derivs. - Registration Dossier . ECHA. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA. Retrieved from [Link]

  • Azaindole synthesis . Organic Chemistry Portal. Retrieved from [Link]

  • Disposal of Chlorine-Containing Wastes . ResearchGate. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. Retrieved from [Link]

  • Azaindole Therapeutic Agents . PubMed Central. Retrieved from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS . Loba Chemie. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Pyridine: incident management . GOV.UK. Retrieved from [Link]

  • National Primary Drinking Water Regulations . US EPA. Retrieved from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results . PubMed. Retrieved from [Link]

  • Method 612: Chlorinated Hydrocarbons . US EPA. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

This document provides essential procedural guidance for the safe handling, use, and disposal of this compound (CAS No. Not Available). The information herein is synthesized from safety data for structurally analogous compounds and established laboratory safety protocols. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific toxicological data for this exact molecule, it must be handled with the utmost care, treating it as a potentially hazardous substance.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

These potential hazards form the basis for the stringent personal protective equipment (PPE) recommendations that follow. The fundamental principle is to establish multiple barriers to exposure, with PPE serving as the critical final barrier after engineering and administrative controls.[3]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all work involving this compound. The following table outlines the minimum required equipment. Selections should be based on a task-specific risk assessment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant risk of splashing or aerosol generation.[4][5] Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. Nitrile is an excellent general-use material, but prolonged contact or immersion necessitates more robust options like neoprene or butyl rubber.[6][7] Gloves should be changed every 30-60 minutes or immediately upon contamination.[3]
Body Protection Chemical-Resistant Laboratory Coat or GownMust have a solid front (no buttons), long sleeves, and tight-fitting cuffs. For tasks with a high risk of splashing, a non-permeable apron over the lab coat is required.[5][7]
Respiratory Protection NIOSH-approved RespiratorRequired when engineering controls (i.e., a certified chemical fume hood) are not available or are insufficient to control exposure to dust or aerosols. This may include an N95 respirator for powders or a half-face/full-face respirator with appropriate cartridges for vapors.[7] All respirator use must be part of a formal respiratory protection program.

Operational Plans: PPE for Specific Tasks

The level of PPE must be adapted to the specific procedure being performed. The following workflows provide step-by-step guidance for common laboratory operations.

Workflow 1: Low-Energy Operations (e.g., Weighing, Reagent Preparation)

This workflow applies to tasks involving small quantities of the solid compound in a controlled environment.

Pre-Operation Checklist:

  • Confirm that a certified chemical fume hood is operational.[6]

  • Ensure a safety shower and eyewash station are accessible.[2]

  • Prepare all necessary equipment and reagents to minimize time in the hood.

Step-by-Step PPE Protocol:

  • Donning:

    • Don inner nitrile gloves.

    • Don a chemical-resistant lab coat, ensuring full closure.

    • Don outer nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don safety goggles.

  • Operation:

    • Perform all manipulations of the solid compound within the fume hood sash.

    • Use a spatula and weighing paper; avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Operation:

    • Securely cap all containers.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Doff PPE in the reverse order of donning, avoiding contact with potentially contaminated outer surfaces.

Workflow 2: High-Energy Operations (e.g., Rotovapping, Heating, Quenching)

These tasks present an increased risk of aerosol generation, splashing, and unexpected reactions.

Pre-Operation Checklist:

  • All steps from Workflow 1 apply.

  • Ensure the fume hood sash is positioned as low as possible to act as a physical barrier.

  • Have appropriate quenching agents and spill kits readily available.

Step-by-Step PPE Protocol:

  • Donning:

    • Follow the donning procedure for Workflow 1.

    • Add a full-face shield over the safety goggles for maximum protection against splashes.[5]

    • Consider wearing a chemical-resistant apron over the lab coat.[7]

  • Operation:

    • Conduct all heating or pressure-related work behind the fume hood sash.

    • When quenching a reaction, add the quenching agent slowly and be prepared for a potential exotherm.

  • Post-Operation:

    • Allow all equipment to cool to room temperature before handling outside the fume hood.

    • Follow the decontamination and doffing procedures outlined in Workflow 1.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection cluster_1 Low-Energy Operations cluster_2 High-Energy / Spill Scenarios start Start: Assess Task & Potential for Exposure op_type What is the operational energy? (e.g., mixing, heating, transfer) start->op_type low_energy Low Energy (e.g., Weighing, Diluting) op_type->low_energy Low high_energy High Energy / Spill (e.g., Heating, Quenching, Cleanup) op_type->high_energy High ppe_low Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles low_energy->ppe_low Minimal Splash/Aerosol Risk ppe_high Enhanced PPE: - Double Gloves (Nitrile/Neoprene) - Lab Coat + Apron - Full-Face Shield - Respirator (if needed) high_energy->ppe_high High Splash/Aerosol Risk

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.